8-Fluoro-1-naphthaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
8-fluoronaphthalene-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFMIURQPURGNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C=O)C(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592026 | |
| Record name | 8-Fluoronaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112641-28-8 | |
| Record name | 8-Fluoronaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 8-fluoro-1-naphthaldehyde
An In-depth Technical Guide to the Synthesis of 8-Fluoro-1-naphthaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for obtaining this compound, a valuable fluorinated building block for research in drug discovery and materials science. The strategic placement of fluorine and aldehyde moieties on the naphthalene core presents unique synthetic challenges, primarily concerning regioselectivity. This document details the most plausible synthetic methodologies, focusing on the underlying chemical principles, experimental protocols, and critical process parameters. We explore two primary routes: the direct formylation of 1-fluoronaphthalene via directed peri-metalation and a multi-step approach commencing from 1,8-diaminonaphthalene. This guide is intended for researchers, scientists, and professionals in drug development seeking to synthesize or utilize this specific peri-substituted naphthaldehyde.
Introduction: The Significance of Fluorinated Naphthaldehydes
Fluorine has become a cornerstone of modern drug discovery, prized for its ability to modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic properties.[1] When incorporated into rigid scaffolds like naphthalene, fluorine's unique electronic and steric effects can be precisely leveraged. This compound is a bifunctional reagent of significant interest, combining the reactivity of an aldehyde group—a versatile handle for forming C-C and C-N bonds—with the influential peri-fluorine substituent.
The synthesis of this specific isomer is non-trivial. The C1 and C8 positions of the naphthalene ring (the peri-positions) are in close spatial proximity, leading to significant steric and electronic interactions. Standard electrophilic aromatic substitution reactions on 1-fluoronaphthalene are unlikely to yield the 8-substituted product with high selectivity. Therefore, advanced synthetic strategies are required to overcome these regiochemical hurdles. This guide will provide a detailed examination of viable synthetic pathways.
Primary Synthetic Pathway: Directed peri-Metalation of 1-Fluoronaphthalene
The most direct conceptual approach to this compound is the regioselective formylation of commercially available 1-fluoronaphthalene.[2][3] Directed ortho-metalation (DoM) is a powerful strategy that utilizes a functional group on an aromatic ring to direct a strong base, typically an organolithium reagent, to deprotonate a specific adjacent position.[4]
Principle of Fluorine-Directed Metalation
The fluorine atom, despite being electron- withdrawing inductively, can act as a Directed Metalation Group (DMG) due to the ability of its lone pairs to coordinate with the Lewis acidic lithium ion of the organolithium base.[5][6] This coordination creates a complex that positions the base for deprotonation at an adjacent site. For 1-fluoronaphthalene, the two possible sites for deprotonation are C2 and C8.
The regioselectivity of this lithiation is a critical consideration.
-
Kinetic vs. Thermodynamic Control: Deprotonation at the C2 position is generally less sterically hindered. However, the proton at the C8 (peri) position may exhibit higher kinetic acidity due to through-space electronic effects. The choice of organolithium reagent (e.g., n-BuLi vs. s-BuLi or t-BuLi) and reaction conditions (temperature, solvent, additives like TMEDA) can influence the ratio of kinetic to thermodynamic products.[7][8]
-
Electrophilic Quench: Once the 8-lithio-1-fluoronaphthalene intermediate is formed, it can be trapped with a suitable formylating agent, such as N,N-dimethylformamide (DMF), to yield the target aldehyde after aqueous workup.[5]
Proposed Reaction Mechanism and Diagram
The proposed mechanism involves the initial complexation of the organolithium reagent with the fluorine atom, followed by deprotonation at the C8 position to form the key aryllithium intermediate. This intermediate then undergoes nucleophilic attack on DMF, leading to a tetrahedral intermediate which collapses upon aqueous workup to yield this compound.
Caption: Proposed reaction pathway for the via directed peri-metalation.
Detailed Experimental Protocol (Proposed)
Caution: Organolithium reagents are pyrophoric and react violently with water. All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper personal protective equipment.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.
-
Reaction Initiation: Dissolve 1-fluoronaphthalene (1.0 eq.) in anhydrous tetrahydrofuran (THF) (approx. 0.2 M solution) in the flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq., typically 1.6 M or 2.5 M in hexanes) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 1-2 hours to allow for the formation of the aryllithium intermediate.
-
Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) dropwise via syringe, again keeping the temperature below -70 °C. A color change is typically observed.
-
Warming and Quenching: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm slowly to 0 °C. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Alternative Synthetic Strategy: A Multi-step Route from 1,8-Diaminonaphthalene
An alternative and potentially more scalable approach involves constructing the 8-fluoro-1-amino intermediate first, followed by conversion of the amino group to an aldehyde. This route leverages a well-established synthesis of 8-fluoronaphthalen-1-ylamine.[9][10]
Synthesis of Key Intermediate: 8-Fluoronaphthalen-1-ylamine
This synthesis begins with the inexpensive starting material 1,8-diaminonaphthalene.[9]
-
Diazotization: The diamine is first converted to the stable 1H-naphtho[1,8-de][7][11][12]triazine via nonaqueous diazotization. This intermediate serves as a stabilized diazonium salt.[9][10]
-
Fluoro-dediazotization: The triazine is then treated with a fluoride source, such as hydrogen fluoride-pyridine (HF-Py), under mild conditions. This step cleaves the triazine ring and introduces the fluorine atom at the C8 position to yield 8-fluoronaphthalen-1-ylamine with high regioselectivity.[9] This method avoids many of the scale-up challenges associated with traditional Balz-Schiemann reactions.[9][10]
Proposed Conversion of Amine to Aldehyde
The conversion of the 1-amino group to a formyl group can be approached via a Sandmeyer-type reaction.
-
Diazotization: 8-Fluoronaphthalen-1-ylamine is treated with an aqueous solution of sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Formylation: The resulting diazonium salt solution can be reacted with a formaldehyde equivalent in the presence of a copper catalyst. A classic approach is the Gattermann reaction, using hydrogen cyanide, but safer modern alternatives are preferred. One such possibility involves reacting the diazonium salt with formaldehyde oxime in the presence of copper(I) salts. The intermediate oxime is then hydrolyzed to the aldehyde.
Workflow Diagram for the Alternative Route
Caption: Multi-step alternative pathway starting from 1,8-diaminonaphthalene.
Data Presentation and Characterization
Precise characterization of the final product and intermediates is crucial. While a full experimental dataset for this compound is not widely published, data from analogous compounds can guide analysis.
Table of Synthetic Methodologies
| Method | Starting Material | Key Reagents | Advantages | Challenges & Considerations |
| Directed Metalation | 1-Fluoronaphthalene | n-BuLi, TMEDA, DMF | Direct, fewer steps. | Regioselectivity (C2 vs. C8 lithiation), requires stringent anhydrous/inert conditions. |
| Multi-step Route | 1,8-Diaminonaphthalene | NaNO₂, HF-Pyridine, Cu(I) | Uses inexpensive starting material, established synthesis for key intermediate.[9] | Longer synthetic route, final formylation step needs optimization. |
Expected Spectroscopic Data
The structure of the final product should be confirmed using standard spectroscopic techniques.
-
¹H NMR: The spectrum is expected to show characteristic signals for the six aromatic protons. The aldehyde proton (-CHO) will appear as a singlet at a downfield chemical shift (typically δ 9-11 ppm). The proton peri to the aldehyde (at C2) will also be significantly downfield due to deshielding.
-
¹³C NMR: The spectrum will show 11 distinct carbon signals. The carbonyl carbon of the aldehyde will be highly deshielded (δ > 190 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant (¹JCF).[11][13]
-
¹⁹F NMR: A singlet is expected for the single fluorine atom.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₁H₇FO.
Conclusion
The is a challenging yet achievable goal for synthetic chemists. The directed peri-metalation of 1-fluoronaphthalene represents the most direct and elegant approach, though it requires careful control of reaction conditions to ensure regioselectivity and safe handling of pyrophoric reagents. The multi-step route starting from 1,8-diaminonaphthalene offers a more robust and potentially scalable alternative, benefiting from a well-documented synthesis of the key 8-fluoronaphthalen-1-ylamine intermediate. The choice of synthetic route will depend on the specific requirements of the research, including scale, available starting materials, and the chemist's expertise with organolithium chemistry. Both pathways provide a framework for accessing this valuable fluorinated building block for advanced applications in medicinal chemistry and materials science.
References
- 1. CN1887833A - Prepn process of 1-fluoronaphthalene - Google Patents [patents.google.com]
- 2. 1-Fluoronaphthalene - Wikipedia [en.wikipedia.org]
- 3. 1-Fluoronaphthalene | C10H7F | CID 9450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. baranlab.org [baranlab.org]
- 6. researchgate.net [researchgate.net]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 1H and 13C NMR assignments of all three isomeric o-fluoronaphthaldehydes and three o-fluorophenanthrene aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 13. mdpi.com [mdpi.com]
8-fluoro-1-naphthaldehyde chemical properties
An In-depth Technical Guide to the Chemical Properties of 8-Fluoro-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated aromatic aldehyde that serves as a critical and versatile building block in modern organic synthesis. Its rigid naphthalene framework, combined with the unique electronic properties of a fluorine atom and the reactivity of an aldehyde functional group, makes it a valuable intermediate for constructing complex molecular architectures. The strategic placement of the fluorine atom at the C8 position introduces a significant steric and electronic peri-interaction with the C1 aldehyde, profoundly influencing the molecule's conformation, reactivity, and spectroscopic characteristics.
This guide offers a comprehensive exploration of the core chemical properties of this compound. As a senior application scientist, the aim is to provide not just a list of facts, but a deeper understanding of the causality behind its behavior—from synthetic strategies to its application as a precursor in the development of novel therapeutics and advanced materials. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility for professionals in the field.
Molecular Structure and Physicochemical Properties
The defining feature of this compound is the 1,8-disubstitution pattern on the naphthalene core. This arrangement forces the fluorine and aldehyde groups into close proximity, a spatial relationship known as a peri-interaction. This non-bonding interaction is repulsive, causing steric strain that can lead to out-of-plane distortion of the aldehyde group to minimize repulsion[1][2]. This structural perturbation is a key determinant of the compound's unique chemical behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 112641-28-8[3] |
| Molecular Formula | C₁₁H₇FO |
| Molecular Weight | 174.17 g/mol |
| Appearance | Solid (form may vary) |
| Synonyms | 8-Fluoronaphthalene-1-carboxaldehyde[3] |
The Critical Role of the peri-Interaction
The non-bonding repulsive interaction between substituents at the 1 and 8 positions of a naphthalene core is a well-documented phenomenon[1]. In this compound, the steric clash between the aldehyde's oxygen atom and the fluorine atom forces the C-CHO bond to twist out of the plane of the naphthalene ring[2]. This has several important consequences:
-
Reduced Conjugation: The planarity between the aldehyde's π-system and the aromatic ring is disrupted, which can alter its electronic properties and spectroscopic signature.
-
Altered Reactivity: The steric hindrance around the aldehyde group can influence its accessibility to nucleophiles, potentially slowing reaction rates compared to unhindered aldehydes.
-
Thermodynamic Instability: The inherent strain makes the molecule a high-energy starting material, which can be an advantage in certain synthetic transformations.
Understanding this interaction is fundamental to predicting the molecule's behavior in chemical reactions and designing rational synthetic routes.
Synthesis and Purification
The synthesis of substituted naphthaldehydes can be achieved through various strategies. While a specific, detailed synthesis for this compound is not widely published in introductory literature, its preparation can be logically inferred from established methodologies in naphthalene chemistry, such as the directed C-H functionalization of a fluoronaphthalene precursor.
A plausible modern approach involves the palladium-catalyzed ortho-C–H methylation, which has been shown to be tunable for either peri- or ortho-selectivity on 1-naphthaldehydes[4]. A reverse strategy, the formylation of 1-fluoronaphthalene, is also a viable route, analogous to the Vilsmeier-Haack or Gattermann-Koch reactions, although selectivity can be a challenge. A practical synthesis was developed for a related compound, 1-(8-fluoronaphthalen-1-yl)piperazine, starting from 1,8-diaminonaphthalene, which proceeds via 8-fluoronaphthalen-1-ylamine[5][6]. This amine could potentially be converted to the target aldehyde via a Sandmeyer-type reaction followed by reduction.
Illustrative Synthetic Workflow
The following diagram outlines a conceptual pathway for synthesizing this compound from a readily available precursor, 1-fluoronaphthalene. This workflow leverages modern C-H activation/formylation techniques.
Caption: Conceptual workflow for the synthesis of this compound.
General Experimental Protocol: Directed Formylation (Hypothetical)
This protocol is illustrative and based on general procedures for naphthalene functionalization. Optimization is required.
-
Reaction Setup: To a dry, nitrogen-purged reaction vessel, add 1-fluoronaphthalene (1.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable directing group ligand (e.g., an aminoquinoline derivative, 10-20 mol%).
-
Solvent and Reagents: Add a dry, high-boiling point solvent (e.g., 1,2-dichloroethane or toluene). Add the formylating source, such as paraformaldehyde or a CO surrogate, and any necessary oxidants or additives.
-
Reaction Execution: Heat the mixture to the optimal temperature (typically 80-120 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS. The directing group will favor functionalization at the sterically accessible C8 (peri) position.
-
Workup: After cooling to room temperature, quench the reaction with water or a saturated NH₄Cl solution. Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Spectroscopic Characterization
Unambiguous identification of this compound relies on a combination of modern spectroscopic techniques. The data reflects the unique electronic environment created by the fluorine and aldehyde substituents and the structural constraints of the peri-interaction.
Table 2: Predicted and Representative Spectroscopic Data
| Technique | Characteristic Features |
| ¹H NMR | Aldehyde Proton (CHO): ~10.0-10.5 ppm (singlet), potentially shifted due to steric effects. Aromatic Protons: Complex multiplets in the range of 7.0-9.5 ppm. The proton at C2 will likely appear as a doublet coupled to H3. The proton at C7 will show coupling to both H6 and the fluorine at C8. Protons peri to a substituent are often deshielded, so H7 may be significantly downfield. |
| ¹³C NMR | Carbonyl Carbon (C=O): ~190-195 ppm. C1 & C8: Resonances will show coupling to fluorine (JCF). C8 will exhibit a large one-bond C-F coupling constant. Other Aromatic Carbons: 110-140 ppm range, with specific shifts influenced by substituent effects. |
| ¹⁹F NMR | A single resonance, with its chemical shift characteristic of an aryl fluoride. For a related compound, sodium 8-((3-fluorophenyl)amino)naphthalene-1-sulfonate, the aryl fluoride signal appeared at -113.33 ppm[7]. |
| IR Spectroscopy | C=O Stretch (Aldehyde): Strong absorption band around 1690-1710 cm⁻¹. C-F Stretch: Strong absorption band in the 1000-1300 cm⁻¹ region. Aromatic C-H Stretch: Above 3000 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 174.05. |
Note: NMR chemical shifts are predictions based on analogous structures; actual values may vary depending on the solvent and experimental conditions. A study on o-fluoronaphthaldehydes provides a useful reference for assigning ¹H and ¹³C NMR signals in similar systems[8].
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the chemistry of its aldehyde group, though this is modulated by the electronic and steric influence of the fluoronaphthalene scaffold.
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile handle for a wide array of chemical transformations:
-
Oxidation: Can be readily oxidized to the corresponding 8-fluoro-1-naphthoic acid using standard oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
-
Reduction: Can be reduced to 8-fluoro-1-naphthalenemethanol using mild reducing agents such as sodium borohydride (NaBH₄) or to 8-methyl-1-fluoronaphthalene via stronger methods like the Wolff-Kishner or Clemmensen reduction.
-
Nucleophilic Addition: Reacts with organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.
-
Condensation Reactions: Undergoes condensation with amines to form Schiff bases (imines), with hydrazines to form hydrazones, and with hydroxylamine to form oximes. These reactions are foundational for building larger, more complex molecules.
Illustrative Reaction: Schiff Base Formation
The formation of an imine is a cornerstone reaction in medicinal chemistry for linking molecular fragments.
Caption: Reaction scheme for the formation of a Schiff base.
Protocol: Synthesis of a N-(8-Fluoro-1-naphthylidene)aniline
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve this compound (1.0 eq.) and a primary amine (e.g., aniline, 1.05 eq.) in toluene.
-
Catalysis: Add a catalytic amount of acetic acid (2-3 drops).
-
Reaction: Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.
-
Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude imine can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Applications in Drug Discovery and Materials Science
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets[9][10]. The strong carbon-fluorine bond is resistant to metabolic oxidation, which can increase the half-life and bioavailability of a drug[9].
This compound is an attractive starting material for accessing novel fluorinated compounds with therapeutic potential. The naphthalene core is a common scaffold in biologically active molecules[11], and the aldehyde group provides a convenient point for diversification.
Potential Applications:
-
Pharmaceutical Synthesis: Serves as a precursor for novel drug candidates in areas such as oncology, neurology, and infectious diseases[12][13].
-
Agrochemical Development: Can be used to synthesize new classes of pesticides and herbicides with enhanced properties[12].
-
Materials Science: The fluorinated naphthalene unit can be incorporated into polymers to enhance thermal stability and modify optical properties[14]. It is also a building block for fluorescent probes and sensors, leveraging the inherent luminescence of the naphthaldehyde core[14].
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care.
-
Hazards: Aromatic aldehydes are often classified as irritants. Avoid contact with skin, eyes, and clothing[15]. Inhalation of dust or vapors should be minimized.
-
Handling: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is incompatible with strong oxidizing agents and strong bases[15].
Conclusion
This compound is more than just a synthetic intermediate; it is a carefully designed tool for chemical innovation. Its properties are dictated by a delicate interplay between the reactive aldehyde, the electronically influential fluorine atom, and the sterically demanding peri-interaction. This guide has detailed its structure, synthesis, spectroscopic identity, and chemical reactivity, providing researchers and drug development professionals with the foundational knowledge required to harness its potential. By understanding the causality behind its behavior, scientists can more effectively utilize this compound to construct the next generation of pharmaceuticals, agrochemicals, and advanced materials.
References
- 1. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 2. researchgate.net [researchgate.net]
- 3. 8-FLUORO-NAPHTHALENE-1-CARBALDEHYDE | 112641-28-8 [sigmaaldrich.com]
- 4. Overcoming peri - and ortho -selectivity in C–H methylation of 1-naphthaldehydes by a tunable transient ligand strategy - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05899A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Naphthaldehyde 95 66-77-3 [sigmaaldrich.com]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. nbinno.com [nbinno.com]
- 11. mdpi.com [mdpi.com]
- 12. nbinno.com [nbinno.com]
- 13. CAS 172033-73-7: 4-FLUORO-1-NAPHTHALDEHYDE | CymitQuimica [cymitquimica.com]
- 14. nbinno.com [nbinno.com]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to 8-Fluoro-1-naphthaldehyde: Synthesis, Derivatization, and Applications
Foreword: Unveiling the Potential of a Unique Fluorinated Scaffold
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into aromatic systems offers a powerful tool for modulating molecular properties. The naphthalene scaffold, a bicyclic aromatic hydrocarbon, has long been a privileged structure in the development of bioactive compounds and functional materials.[1] This guide focuses on a specific, yet underexplored, member of this family: 8-fluoro-1-naphthaldehyde .
The unique peri relationship between the fluorine atom and the aldehyde group at the 1- and 8-positions creates a sterically crowded and electronically distinct environment.[2][3] This interaction is not merely a structural curiosity; it profoundly influences the reactivity of the aldehyde, the physicochemical properties of the molecule, and consequently, the biological activity and photophysical characteristics of its derivatives.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a causal understanding of experimental design, offering field-proven insights into the synthesis of the core scaffold, its derivatization into a library of novel compounds, and the potential applications of these molecules. Every protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references.
The Core Scaffold: this compound
The utility of any derivative library is fundamentally tied to the accessibility and purity of the core starting material. This section details the strategic synthesis of this compound, emphasizing a practical and scalable approach.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic disconnection of this compound points towards 8-fluoronaphthalen-1-ylamine as a key intermediate. This amine is accessible from the inexpensive starting material 1,8-diaminonaphthalene. This multi-step synthesis is preferable to direct formylation of 1-fluoronaphthalene, which often yields a mixture of isomers that are challenging to separate.
References
An In-depth Technical Guide to the Molecular Structure and Utility of 8-Fluoro-1-naphthaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
8-Fluoro-1-naphthaldehyde is a highly functionalized aromatic aldehyde whose unique structural and electronic properties make it a valuable building block in modern synthetic chemistry. The strategic placement of a fluorine atom at the C8 position and an aldehyde group at the C1 position of the naphthalene core creates a sterically constrained environment known as a peri-interaction. This guide provides a comprehensive analysis of the molecule's structure, the implications of its distinct stereoelectronic profile, its spectroscopic signature, a validated synthetic protocol, and its applications in the fields of medicinal chemistry and materials science.
Introduction: The Significance of Fluorinated Naphthaldehydes
The incorporation of fluorine into organic molecules is a cornerstone strategy in contemporary drug discovery and materials science.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a molecule's physicochemical and biological characteristics.[1] When integrated into a rigid, aromatic scaffold like naphthalene, these effects are amplified. This compound emerges as a particularly compelling intermediate, offering a reactive aldehyde handle for molecular elaboration while leveraging the benefits of a strategically positioned fluorine atom. Its utility spans from the synthesis of advanced pharmaceutical intermediates to the development of novel organic electronic materials.[2][3]
Molecular Architecture and Intrinsic Properties
The defining characteristic of this compound is the spatial relationship between the substituents on its bicyclic aromatic core.
Core Structure and the peri-Interaction
The molecule is built upon a naphthalene framework, a fused two-ring aromatic system. The aldehyde group (-CHO) at the C1 position and the fluorine atom at the C8 position are forced into close proximity. This 1,8-disubstitution pattern leads to a significant through-space interaction known as a peri-interaction.[4][5] Unlike typical ortho- or meta-substituents, peri-substituents can cause considerable steric strain and electronic repulsion, leading to distortions from ideal planarity and influencing the molecule's conformational preferences and reactivity.[5] This enforced proximity between the lone pairs of the fluorine atom and the π-system of the carbonyl group is a critical determinant of the molecule's behavior.
Conformational and Electronic Profile
The steric clash of the peri-interaction dictates the rotational conformation of the aldehyde group. To minimize repulsion, the aldehyde group is likely to adopt a conformation where the oxygen and fluorine atoms are oriented to reduce steric and electrostatic clashes. This conformational locking can have profound implications for its interaction with enzymes or receptors in a biological context.
From an electronic standpoint:
-
Fluorine: As the most electronegative element, the fluorine atom acts as a strong inductive electron-withdrawing group, polarizing the C-F bond and influencing the electron density of the adjacent aromatic ring.
-
Aldehyde: The aldehyde group is also strongly electron-withdrawing through both induction and resonance, deactivating the naphthalene ring towards electrophilic substitution but activating it for certain nucleophilic reactions.
This dual electronic influence makes this compound a unique substrate for further chemical transformations.
Physicochemical Data Summary
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 112641-28-8 | [6] |
| Molecular Formula | C₁₁H₇FO | [6] |
| Molecular Weight | 174.17 g/mol | [6] |
| IUPAC Name | This compound | |
| Synonyms | 8-Fluoronaphthalene-1-carbaldehyde, 1-formyl-8-fluoronaphthalene | [6] |
| Purity | ≥97% (Typical Commercial Grade) | [6] |
| Topological Polar Surface Area | 17.07 Ų | [6] |
| Rotatable Bonds | 1 | [6] |
Spectroscopic Validation of Structure
The definitive identification and purity assessment of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
-
¹H NMR Spectroscopy: The proton NMR spectrum will display complex signals in the aromatic region (typically δ 7.0-9.5 ppm). The proton ortho to the aldehyde (at C2) and the proton ortho to the fluorine (at C7) will be significantly influenced and show characteristic couplings. The aldehyde proton will appear as a distinct singlet at a downfield chemical shift (δ > 9.5 ppm).
-
¹⁹F NMR Spectroscopy: This is a critical technique for any fluorinated compound. A single resonance will confirm the presence of the single fluorine atom. Its chemical shift provides information about the electronic environment.
-
¹³C NMR Spectroscopy: The carbon spectrum will show 11 distinct signals. The carbonyl carbon of the aldehyde is highly deshielded and will appear significantly downfield (δ > 185 ppm). The carbon directly bonded to fluorine (C8) will exhibit a large one-bond C-F coupling constant (¹JCF), a hallmark of fluorinated aromatics.
-
Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key absorbances include a strong C=O stretch for the aldehyde carbonyl group (typically ~1690-1710 cm⁻¹) and a C-F stretching vibration (~1000-1100 cm⁻¹).
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show a prominent molecular ion peak (M⁺) at m/z = 174.17, confirming the molecular weight.
Synthesis and Chemical Reactivity
The synthesis of this compound requires strategic introduction of the fluorine and aldehyde functionalities. While multiple routes exist for related compounds, a common approach involves the functionalization of a pre-existing 8-fluoronaphthalene core.
Representative Synthetic Protocol: Oxidation of 8-Fluoro-1-naphthalenemethanol
This protocol assumes the availability of the corresponding alcohol, which can be prepared from commercially available precursors. The oxidation step is a reliable and widely used transformation.
Causality: The choice of a mild oxidizing agent like Pyridinium Chlorochromate (PCC) is crucial. Stronger oxidants (e.g., KMnO₄) risk over-oxidation to the carboxylic acid or degradation of the sensitive naphthalene ring system. PCC provides a controlled, high-yield conversion of the primary alcohol to the aldehyde. Dichloromethane (DCM) is selected as the solvent for its inertness and ability to dissolve both the starting material and the PCC reagent.
Step-by-Step Methodology:
-
Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen), add anhydrous dichloromethane (DCM, 10 volumes relative to the alcohol).
-
Reagent Addition: Add Pyridinium Chlorochromate (PCC, 1.5 equivalents) to the solvent. The mixture will form a heterogeneous orange slurry.
-
Substrate Addition: Dissolve 8-fluoro-1-naphthalenemethanol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the stirring PCC slurry at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol and the appearance of the aldehyde product spot (which is typically more nonpolar). The reaction is generally complete within 2-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a plug of silica gel or Celite® to remove the chromium byproducts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pure solid.
Synthetic Workflow Diagram
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A heuristic approach to evaluate peri interactions versus intermolecular interactions in an overcrowded naphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
An In-depth Technical Guide to the Solubility of 8-Fluoro-1-Naphthaldehyde in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 8-fluoro-1-naphthaldehyde, a key intermediate in pharmaceutical and materials science research. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is paramount for reaction optimization, purification, formulation, and biological screening. This document moves beyond a simple listing of solvents, delving into the molecular principles governing solubility and providing actionable protocols for its empirical determination.
Theoretical Framework: Predicting Solubility from Molecular Structure
The adage "like dissolves like" serves as a fundamental principle in predicting solubility. This concept is rooted in the polarity of both the solute (this compound) and the solvent. The interplay of intermolecular forces—van der Waals forces, dipole-dipole interactions, and hydrogen bonding—determines the extent to which a solute will dissolve.
Molecular Characteristics of this compound
This compound is an aromatic aldehyde with a molecular structure that imparts a unique combination of polar and non-polar characteristics.
-
Naphthalene Backbone: The fused bicyclic aromatic ring system is inherently non-polar and contributes to solubility in non-polar organic solvents through π-π stacking and van der Waals interactions.
-
Aldehyde Group (-CHO): The carbonyl functional group introduces polarity due to the electronegativity difference between the carbon and oxygen atoms. This allows for dipole-dipole interactions with polar solvents.
-
Fluorine Atom (-F): The highly electronegative fluorine atom at the 8-position further enhances the molecule's polarity and can influence its crystalline structure and reactivity.
The presence of these functional groups suggests that this compound will exhibit favorable solubility in a range of organic solvents, with the degree of solubility depending on the solvent's polarity.
Qualitative Solubility Prediction
Based on the structural analysis, we can predict the relative solubility of this compound in a spectrum of common organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar | Toluene, Hexanes | Moderate to Good | The non-polar naphthalene backbone will interact favorably with these solvents. |
| Polar Aprotic | Dichloromethane, Acetone, Ethyl Acetate | Good to Excellent | The polarity of these solvents will effectively solvate the polar aldehyde and fluoro groups. Dichloromethane is often a good solvent for aromatic compounds. |
| Polar Protic | Ethanol, Methanol | Good | These solvents can engage in dipole-dipole interactions. While the compound cannot act as a hydrogen bond donor, the aldehyde's oxygen can act as a weak hydrogen bond acceptor. |
Methodological & Application
Synthesis of 8-Fluoro-1-naphthaldehyde: A Detailed Protocol for Drug Discovery and Materials Science
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of 8-fluoro-1-naphthaldehyde, a valuable building block in the development of novel pharmaceuticals and advanced materials. The unique electronic properties and steric environment of the fluorinated naphthalene scaffold make this aldehyde a key intermediate for accessing complex molecular architectures. This guide focuses on a robust and regioselective synthesis via directed ortho-lithiation of 1-fluoronaphthalene, followed by formylation. We delve into the mechanistic rationale behind the chosen synthetic route, provide a step-by-step experimental procedure, and outline the necessary safety precautions and characterization techniques. This document is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science.
Introduction
Fluorinated aromatic compounds play a pivotal role in modern chemistry, with applications spanning from agrochemicals to liquid crystals. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, in particular, presents a unique substitution pattern where the fluorine and aldehyde moieties are in a peri relationship, leading to through-space electronic interactions and conformational constraints that can be exploited in drug design and the synthesis of novel materials with tailored optoelectronic properties.
Traditional formylation methods, such as the Vilsmeier-Haack reaction, often lack the desired regioselectivity when applied to naphthalene systems, primarily due to steric hindrance at the peri position.[1][2] Therefore, a more directed approach is necessary to achieve the synthesis of the 8-fluoro isomer in high yield and purity. This protocol details the successful synthesis of this compound through a directed ortho-lithiation strategy, a powerful tool for the functionalization of specific C-H bonds.[3]
Scientific Rationale and Mechanistic Overview
The synthetic strategy hinges on the principle of directed ortho-metalation (DoM). In this approach, a heteroatom-containing directing group on an aromatic ring coordinates to an organolithium reagent, facilitating the deprotonation of a nearby C-H bond. While fluorine is not a classical directing group in the same vein as amides or methoxy groups, its electronegativity can influence the acidity of adjacent protons, and under appropriate conditions, direct lithiation can be achieved. The lithiation of 1-substituted naphthalenes can occur at either the 2- (ortho) or 8- (peri) position.[4] The formation of a stable five-membered ring-like transition state involving the fluorine atom, the lithium, and the C-H bond at the 8-position is thought to favor peri-lithiation.
The subsequent step involves the formylation of the generated aryllithium intermediate. N,N-Dimethylformamide (DMF) serves as an efficient and readily available formylating agent. The nucleophilic aryllithium attacks the electrophilic carbonyl carbon of DMF, forming a tetrahedral intermediate which, upon aqueous workup, hydrolyzes to yield the desired aldehyde.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 1-Fluoronaphthalene | 99% | Sigma-Aldrich | 321-38-0 |
| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich | 109-72-8 |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich | 68-12-2 |
| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich | 60-29-7 |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | 109-99-9 |
| Hydrochloric acid | 1 M aqueous solution | Fisher Scientific | 7647-01-0 |
| Saturated sodium bicarbonate solution | Fisher Scientific | N/A | |
| Brine (saturated NaCl solution) | Fisher Scientific | N/A | |
| Anhydrous magnesium sulfate | Fisher Scientific | 7487-88-9 | |
| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich | N/A |
| Hexanes | ACS grade | Fisher Scientific | N/A |
| Ethyl acetate | ACS grade | Fisher Scientific | 141-78-6 |
Safety Precautions
-
Organolithium Reagents: n-Butyllithium is a pyrophoric liquid and must be handled with extreme caution under an inert atmosphere (argon or nitrogen).[4][5] Always use proper personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and appropriate gloves.[6] Work in a well-ventilated fume hood and have a Class D fire extinguisher readily available.
-
Anhydrous Conditions: All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere before use. Anhydrous solvents are essential for the success of the reaction.
-
General Handling: Standard laboratory safety practices should be followed throughout the procedure.
Synthesis Workflow
Figure 1: Overall workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 1-fluoronaphthalene (5.0 g, 34.2 mmol) and anhydrous tetrahydrofuran (THF, 100 mL).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add n-butyllithium (15.1 mL of a 2.5 M solution in hexanes, 37.6 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction Monitoring: Stir the resulting pale yellow solution at -78 °C for 2 hours. The formation of the lithiated species can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for the disappearance of the proton at the 8-position.
-
Formylation: To the reaction mixture at -78 °C, add anhydrous N,N-dimethylformamide (DMF, 3.2 mL, 41.0 mmol) dropwise via syringe.
-
Warming: After the addition of DMF, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of 1 M aqueous HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 98:2 to 95:5) to afford this compound as a solid.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.5 (s, 1H, CHO), 9.2 (d, 1H), 7.9-7.2 (m, 5H). The exact chemical shifts and coupling constants will be characteristic of the 1,8-disubstituted naphthalene ring system. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 192 (C=O), 160 (d, ¹JCF), and other aromatic signals. The carbon bearing the fluorine will appear as a doublet due to C-F coupling.[7] |
| Mass Spectrometry (EI) | m/z: 174.05 (M⁺), with a characteristic fragmentation pattern. |
| FT-IR (KBr) | ν (cm⁻¹): ~1690 (C=O stretch, aromatic aldehyde), ~1250 (C-F stretch). |
| Melting Point | Literature values should be consulted for comparison. |
Discussion
The directed ortho-lithiation approach provides a reliable and regioselective method for the synthesis of this compound. The choice of an appropriate organolithium reagent and careful control of the reaction temperature are critical for achieving high yields and minimizing side reactions. The purification of the final product via column chromatography is essential to remove any unreacted starting material and byproducts.
The successful synthesis of this key intermediate opens up avenues for the exploration of novel chemical space in drug discovery and materials science. The unique electronic and steric properties of the peri-substituted fluoronaphthaldehyde can be leveraged to design molecules with enhanced biological activity or desirable photophysical properties.
Conclusion
This application note has outlined a detailed and robust protocol for the synthesis of this compound. By providing a clear scientific rationale, a step-by-step experimental procedure, and necessary safety information, we aim to enable researchers to confidently synthesize this valuable compound for their research endeavors.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Peri-naphthalenes - Wikipedia [en.wikipedia.org]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 8-Fluoro-1-naphthaldehyde
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 8-fluoro-1-naphthaldehyde, a valuable fluorinated aromatic aldehyde intermediate in the fields of medicinal chemistry and materials science. The described method is centered around a regioselective formylation strategy, specifically the lithium-halogen exchange of 1-bromo-8-fluoronaphthalene followed by quenching with an electrophilic formylating agent. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety considerations to ensure a successful and reproducible synthesis.
Introduction: The Significance of Fluorinated Naphthaldehydes
Fluorine-containing organic molecules have become increasingly important in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, in particular, serves as a key building block for more complex molecular architectures, leveraging the unique electronic and steric properties conferred by the fluorine atom at the peri-position. This guide details a reliable synthetic route to access this important intermediate.
The chosen synthetic strategy is the Bouveault aldehyde synthesis, which involves the formylation of an organometallic intermediate.[1] This method is advantageous due to its high efficiency and regiochemical control. The process begins with a lithium-halogen exchange on 1-bromo-8-fluoronaphthalene, followed by the introduction of the aldehyde group using N,N-dimethylformamide (DMF).
Overall Synthetic Scheme
The synthesis of this compound is achieved in a two-step, one-pot procedure starting from 1-bromo-8-fluoronaphthalene.
Figure 1: Overall reaction scheme for the synthesis of this compound.
Mechanistic Insights
The reaction proceeds through two primary stages:
-
Formation of the Organolithium Intermediate: The process begins with a lithium-halogen exchange. n-Butyllithium (n-BuLi), a strong organometallic base and nucleophile, preferentially reacts with the bromine atom of 1-bromo-8-fluoronaphthalene. This is due to the greater polarizability and lower bond strength of the C-Br bond compared to the C-F bond. This step generates the highly reactive 8-fluoro-1-naphthyllithium intermediate. The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the organolithium species.[2]
-
Nucleophilic Attack and Formylation: The generated aryllithium compound acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF). This addition reaction forms a tetrahedral intermediate, which is a lithium salt of a hemiaminal.
-
Hydrolysis to the Aldehyde: During the aqueous workup with a mild acid (e.g., ammonium chloride or dilute HCl), the hemiaminal intermediate is readily hydrolyzed to yield the final product, this compound.[1]
Experimental Workflow Diagram
The following diagram illustrates the sequential steps of the synthesis protocol.
Caption: A flowchart of the step-by-step synthesis of this compound.
Detailed Synthesis Protocol
Safety Precautions: This procedure involves pyrophoric (n-BuLi) and flammable reagents (THF, hexanes, ethyl acetate). All steps must be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume / Mass | Notes |
| 1-Bromo-8-fluoronaphthalene | 225.06 | 10.0 | 2.25 g | Starting material.[3] |
| n-Butyllithium (n-BuLi) | 64.06 | 11.0 | 4.4 mL | 2.5 M solution in hexanes. |
| N,N-Dimethylformamide (DMF) | 73.09 | 15.0 | 1.1 mL | Anhydrous, freshly distilled or from a sure-seal bottle. |
| Tetrahydrofuran (THF) | 72.11 | - | 50 mL | Anhydrous, freshly distilled from sodium/benzophenone. |
| Saturated aq. NH₄Cl | - | - | 30 mL | For quenching the reaction. |
| Ethyl Acetate (EtOAc) | 88.11 | - | ~100 mL | For extraction. |
| Brine (Saturated aq. NaCl) | - | - | 30 mL | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed | For drying the organic phase. |
| Silica Gel | - | - | As needed | For column chromatography. |
| Hexanes/Ethyl Acetate | - | - | As needed | Eluent for chromatography. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 1-bromo-8-fluoronaphthalene (2.25 g, 10.0 mmol).
-
Add 50 mL of anhydrous THF via syringe.
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
-
Lithium-Halogen Exchange:
-
Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour. The formation of the aryllithium species may be indicated by a color change.
-
-
Formylation:
-
In a separate flame-dried flask, take anhydrous DMF (1.1 mL, 15.0 mmol) and dissolve it in 5 mL of anhydrous THF.
-
Add the DMF solution dropwise to the reaction mixture at -78 °C over 10 minutes.
-
After the addition is complete, stir the reaction at -78 °C for an additional 30 minutes.
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for another 2 hours at room temperature.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Carefully quench the reaction by the slow, dropwise addition of 30 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with 30 mL of brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid is purified by flash column chromatography on silica gel.
-
Elute with a hexane/ethyl acetate gradient (e.g., starting from 100% hexanes and gradually increasing the polarity to 95:5 hexanes/ethyl acetate) to isolate the pure product.
-
Combine the fractions containing the product (as determined by TLC analysis) and remove the solvent under reduced pressure to yield this compound as a solid.
-
Expected Results and Characterization
-
Yield: The expected yield of this compound is typically in the range of 60-75%.
-
Appearance: A pale yellow to white solid.
-
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show characteristic signals for the aromatic protons and the aldehyde proton. The aldehyde proton (CHO) should appear as a singlet at approximately δ 10.3 ppm. The aromatic protons will appear in the range of δ 7.2-9.2 ppm, with coupling patterns consistent with the substituted naphthalene ring system. The proton adjacent to the aldehyde group is expected to be significantly downfield.[4]
-
¹³C NMR (CDCl₃, 101 MHz): The aldehyde carbon should appear at approximately δ 192-194 ppm. The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant (¹JCF) and is expected around δ 160-165 ppm. Other aromatic carbons will be in the δ 120-140 ppm range.[5]
-
FT-IR (KBr, cm⁻¹): A strong carbonyl (C=O) stretching vibration for the aldehyde is expected around 1690-1710 cm⁻¹. C-F stretching vibrations will appear in the region of 1200-1300 cm⁻¹.
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) should be observed at m/z = 174.17, corresponding to the molecular formula C₁₁H₇FO.
-
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The success of this reaction is critically dependent on maintaining strictly anhydrous conditions. Organolithium reagents react rapidly with water.[6] All glassware must be thoroughly dried, and solvents must be anhydrous.
-
Temperature Control: Maintaining a low temperature (-78 °C) during the addition of n-BuLi is crucial to prevent side reactions, such as the decomposition of the organolithium reagent or reaction with the solvent (THF).
-
Purity of Reagents: The purity of the starting material and reagents is important. The n-BuLi should be titrated before use to determine its exact concentration.
-
Purification: The polarity of the eluent for column chromatography should be carefully optimized using TLC to ensure good separation of the product from any unreacted starting material or byproducts.
References
- 1. Bouveault aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 2. Formylation - Common Conditions [commonorganicchemistry.com]
- 3. 1-bromo-8-fluoro-naphthalene | CAS#:33718-15-9 | Chemsrc [chemsrc.com]
- 4. 1-Naphthaldehyde(66-77-3) 1H NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 8-Fluoro-1-Naphthaldehyde: A Guide for Synthetic and Medicinal Chemists
Introduction: Unveiling the Potential of a Versatile Fluorinated Building Block
8-Fluoro-1-naphthaldehyde is an intriguing aromatic aldehyde that holds significant promise for researchers, scientists, and drug development professionals. Its unique molecular architecture, featuring a sterically demanding peri-substitution pattern with a fluorine atom and an aldehyde group on the naphthalene scaffold, imparts distinct reactivity and makes it a valuable precursor for a diverse array of complex molecules. The fluorine substituent can modulate the electronic properties of the naphthalene ring system and introduce a desirable feature for medicinal chemistry applications, potentially enhancing metabolic stability and binding affinity of target compounds.
This guide provides a comprehensive overview of the reaction conditions and detailed protocols for several key transformations of this compound. The methodologies presented herein are designed to be a practical resource, offering not just procedural steps but also the underlying scientific rationale to empower researchers in their synthetic endeavors.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of a starting material is paramount for reaction monitoring and product characterization.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇FO | [ChemScene][1] |
| Molecular Weight | 174.17 g/mol | [ChemScene][1] |
| CAS Number | 112641-28-8 | [Sigma-Aldrich][2] |
| Appearance | Not explicitly stated, likely a solid | |
| Purity | ≥97% | [ChemScene][1] |
| Storage | Room temperature, under nitrogen | [ChemScene][1] |
Spectroscopic Data:
-
¹H NMR: The proton spectrum is expected to be complex due to the fused aromatic system and fluorine coupling. The aldehyde proton will appear as a singlet at a downfield chemical shift, likely in the range of δ 10.0-10.5 ppm. The aromatic protons will resonate between δ 7.0 and 9.0 ppm, with splitting patterns influenced by both proton-proton and proton-fluorine coupling.
-
¹³C NMR: The carbonyl carbon will be observed as a singlet around δ 190-195 ppm. The carbon bearing the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF). Other aromatic carbons will exhibit smaller two- and three-bond couplings to fluorine.
Core Synthetic Transformations and Protocols
The aldehyde functionality of this compound is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The following sections detail representative protocols for some of the most synthetically useful transformations.
Olefination Reactions: The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes, typically favoring the formation of the (E)-isomer.[3] This reaction utilizes a phosphonate carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylide, often leading to cleaner reactions and easier purification.[4]
Causality Behind Experimental Choices: The use of a stabilized phosphonate ester, such as triethyl phosphonoacetate, and a moderately strong base like sodium hydride allows for the generation of the nucleophilic carbanion without promoting side reactions of the aldehyde. The reaction is generally performed in an aprotic solvent like tetrahydrofuran (THF) to ensure the stability of the reactive intermediates. The (E)-selectivity arises from the thermodynamic stability of the anti-periplanar transition state during the elimination of the phosphate byproduct.[4]
Figure 1: Horner-Wadsworth-Emmons Reaction Workflow.
Protocol: Synthesis of (E)-Ethyl 3-(8-fluoro-1-naphthalenyl)acrylate
Materials:
-
This compound
-
Triethyl phosphonoacetate[3]
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask, and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the resulting solution of the phosphonate carbanion back to 0 °C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (E)-alkene.
Expected Outcome: This protocol is expected to yield the (E)-isomer as the major product. The progress of the reaction can be monitored by thin-layer chromatography (TLC), and the final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Carbonyl Reduction: Synthesis of (8-Fluoro-1-naphthalenyl)methanol
The reduction of the aldehyde functionality to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose, as it typically does not reduce other functional groups like esters or amides.
Causality Behind Experimental Choices: Sodium borohydride is chosen for its ease of handling and chemoselectivity. The reaction is typically carried out in a protic solvent like methanol or ethanol, which participates in the reaction mechanism by protonating the intermediate alkoxide. The reaction is generally rapid at room temperature.
Figure 2: Reduction of this compound Workflow.
Protocol: Synthesis of (8-Fluoro-1-naphthalenyl)methanol
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the disappearance of the starting aldehyde.
-
Carefully quench the reaction by the slow addition of water, followed by dilute HCl to neutralize the excess borohydride and adjust the pH to ~6-7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude alcohol.
-
The product can be purified by recrystallization or flash column chromatography if necessary.
Reductive Amination: Synthesis of N-Substituted (8-Fluoro-1-naphthalenyl)methanamines
Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds. The reaction proceeds via the in situ formation of an imine or iminium ion, which is then reduced to the corresponding amine. Sodium triacetoxyborohydride (STABH) is a particularly useful reducing agent for this transformation as it is mild and tolerant of a wide range of functional groups.
Causality Behind Experimental Choices: STABH is less reactive than sodium borohydride and selectively reduces the iminium ion in the presence of the starting aldehyde, minimizing side reactions such as the reduction of the aldehyde itself.[5] The reaction is often carried out in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE). The addition of a small amount of acetic acid can catalyze the formation of the imine intermediate.
Protocol: General Procedure for Reductive Amination
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Sodium triacetoxyborohydride (STABH)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and the desired amine (1.1 equivalents) in DCM or DCE.
-
If the amine is an aniline or a less reactive amine, a catalytic amount of acetic acid (e.g., 0.1 equivalents) can be added.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or enamine intermediate.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion and Future Directions
This compound is a versatile building block with significant potential in organic synthesis and medicinal chemistry. The protocols outlined in this guide provide a solid foundation for exploring its reactivity in key chemical transformations. The unique electronic and steric environment of this molecule may lead to interesting and unexpected reactivity, warranting further investigation. Researchers are encouraged to adapt and optimize these conditions to suit their specific synthetic targets. The continued exploration of the chemistry of this compound will undoubtedly contribute to the development of novel and impactful molecules in various scientific disciplines.
References
- 1. chemscene.com [chemscene.com]
- 2. 8-FLUORO-NAPHTHALENE-1-CARBALDEHYDE | 112641-28-8 [sigmaaldrich.com]
- 3. Triethyl phosphonoacetate - Enamine [enamine.net]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]
purification of 8-fluoro-1-naphthaldehyde by column chromatography
An Application Note and Protocol for the Purification of 8-Fluoro-1-naphthaldehyde by Column Chromatography
Authored by: A Senior Application Scientist
Abstract
This application note provides a comprehensive and technically detailed protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography. This compound is a key synthetic intermediate in the development of novel pharmaceutical agents and advanced materials, making its purity paramount for subsequent applications.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a step-by-step methodology grounded in the fundamental principles of chromatography. We will detail method development using Thin-Layer Chromatography (TLC), column packing, sample loading, elution, and final product isolation, emphasizing the scientific rationale behind each procedural choice to ensure reproducibility and high-purity outcomes.
Introduction and Scientific Principle
This compound is an aromatic aldehyde whose structure consists of a naphthalene core functionalized with a fluorine atom and a formyl group.[2] The presence of the polar aldehyde group and the electronegative fluorine atom on the nonpolar naphthalene backbone imparts a moderate polarity to the molecule. In synthetic preparations, impurities such as unreacted starting materials, non-fluorinated analogues (e.g., 1-naphthaldehyde), or other regioisomers may be present.[3][4]
The purification strategy described herein leverages normal-phase column chromatography, a cornerstone technique for isolating compounds from mixtures.[5][6] The principle of separation is based on the differential partitioning of the components of the crude mixture between a polar stationary phase (silica gel) and a non-polar to moderately polar liquid mobile phase (eluent).[6][7]
-
Stationary Phase: Silica gel (SiO₂) is a highly porous adsorbent with a surface rich in polar silanol (Si-OH) groups.[5]
-
Mobile Phase: A low-polarity solvent system, typically a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate, is used as the eluent.[8]
-
Separation Mechanism: When the crude mixture is introduced into the column, its components adsorb to the silica gel surface. As the mobile phase flows through the column, a continuous equilibrium of adsorption and desorption occurs.[5] Compounds with higher polarity, like this compound, will have stronger interactions (e.g., hydrogen bonding, dipole-dipole interactions) with the polar silica gel and will thus travel down the column more slowly. Less polar impurities will have weaker interactions with the stationary phase and will be carried along more readily by the mobile phase, eluting from the column first. By carefully selecting the mobile phase composition, a clean separation between the target compound and its impurities can be achieved.[9]
Essential Materials and Equipment
Chemicals and Consumables
-
Crude this compound
-
Silica Gel for Flash Chromatography (230-400 mesh particle size is recommended for optimal resolution)[10]
-
Hexane (HPLC Grade or distilled)
-
Ethyl Acetate (HPLC Grade or distilled)
-
Dichloromethane (HPLC Grade)
-
Technical Grade Sand (acid-washed)
-
TLC Plates (Silica Gel 60 F₂₅₄)
-
Cotton or Glass Wool
-
Deuterated Chloroform (CDCl₃) for NMR analysis
Equipment
-
Glass chromatography column with a stopcock
-
Ring stand and clamps
-
Powder funnel and long-stem funnel
-
Beakers and Erlenmeyer flasks
-
Fraction collection tubes or vials
-
TLC developing chamber
-
UV Lamp (254 nm wavelength)
-
Glass capillary tubes for TLC spotting
-
Rotary Evaporator
-
High-vacuum pump
-
NMR Spectrometer for purity analysis
Detailed Experimental Protocol
This protocol is divided into five critical stages, from initial method development to final product isolation.
Part 1: Method Development via Thin-Layer Chromatography (TLC)
Causality: Before committing the entire sample to a large-scale column, TLC is an indispensable tool for rapidly determining the optimal mobile phase composition.[10] The goal is to find a solvent system where the target compound, this compound, has a Retention Factor (Rƒ) of approximately 0.25-0.35. This Rƒ value ensures that the compound moves down the column at a reasonable rate, providing good separation from both faster-moving (less polar) and slower-moving (more polar) impurities.
Procedure:
-
Sample Preparation: Dissolve a few milligrams of the crude material in ~0.5 mL of dichloromethane.
-
Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a TLC plate.
-
Elution: Prepare a series of solvent systems with varying polarity (see Table 1). Place a small amount of the chosen eluent in a TLC chamber, ensuring the solvent level is below the baseline of the TLC plate. Place the plate in the chamber and allow the solvent front to ascend to near the top.
-
Visualization: Remove the plate and immediately mark the solvent front. Visualize the separated spots under a UV lamp (254 nm). Aromatic compounds like naphthaldehydes will appear as dark spots.
-
Rƒ Calculation: Calculate the Rƒ value for each spot: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Optimization: Adjust the ratio of ethyl acetate to hexane until the spot corresponding to this compound has an Rƒ value in the target range of 0.25-0.35 and is well-resolved from other spots.
Table 1: Example TLC Solvent System Optimization
| Trial | Mobile Phase (Ethyl Acetate/Hexane, v/v) | Observations & Rƒ of Target Compound | Assessment |
|---|---|---|---|
| 1 | 5% (5:95) | Rƒ ≈ 0.50. Compound moves too fast, poor separation from less polar impurities. | Too Non-polar |
| 2 | 10% (10:90) | Rƒ ≈ 0.30. Good separation from baseline and faster-moving spots. | Optimal |
| 3 | 20% (20:80) | Rƒ ≈ 0.10. Compound moves too slowly, potential for band broadening. | Too Polar |
Part 2: Column Preparation (Wet Slurry Packing)
Causality: The wet slurry method is superior to dry packing as it minimizes the trapping of air bubbles and prevents channeling within the stationary phase.[10] A uniformly packed column is essential for achieving sharp, symmetrical peaks and optimal separation.
Procedure:
-
Setup: Securely clamp the chromatography column in a perfectly vertical position. Ensure the stopcock is closed.
-
Plug and Sand Layer: Place a small plug of cotton or glass wool at the bottom of the column, just enough to cover the outlet. Gently pour a ~1 cm layer of sand on top of the plug to create a flat base.
-
Slurry Preparation: In a beaker, measure the required amount of silica gel. A general rule is to use a 30:1 to 50:1 ratio of silica gel weight to crude sample weight.[10] Add the least polar solvent (hexane) to the silica gel to form a free-flowing slurry.
-
Packing: Place a powder funnel on the column and pour the silica slurry in a single, continuous motion. Open the stopcock to allow the solvent to drain while gently and continuously tapping the side of the column with a piece of rubber tubing to encourage even settling of the silica.
-
Equilibration: Once all the silica has settled, add a final ~1 cm layer of sand on top to prevent disturbance of the silica bed during solvent addition. Wash the column with 2-3 column volumes of the initial mobile phase (e.g., 10% Ethyl Acetate/Hexane) until the packed bed is stable. Never let the solvent level drop below the top layer of sand, as this will cause the column to "run dry," leading to cracks and poor separation.
Part 3: Sample Loading (Dry Loading Technique)
Causality: Dry loading is highly recommended as it introduces the sample in a concentrated band at the top of the column, leading to sharper peaks and superior resolution compared to wet loading.
Procedure:
-
Adsorption: Dissolve the crude this compound (e.g., 1 gram) in a minimal volume of a volatile solvent like dichloromethane.
-
Silica Addition: Add a small amount of silica gel (approx. 2-3 times the weight of the crude sample) to the solution.
-
Solvent Removal: Thoroughly mix the slurry and remove the solvent on a rotary evaporator until a completely dry, free-flowing powder is obtained.
-
Loading: Drain the solvent in the packed column to the level of the top sand layer. Carefully add the silica-adsorbed sample as a neat, flat layer on top of the sand.
-
Final Sand Layer: Gently add another thin (~0.5 cm) layer of sand on top of the sample layer to prevent disturbance.
Part 4: Elution and Fraction Collection
Workflow Visualization: The overall process from column setup to product isolation is outlined below.
Caption: Workflow for the purification of this compound.
Procedure:
-
Initiate Elution: Carefully fill the column with the mobile phase (10% EtOAc/Hexane) using a funnel, taking care not to disturb the top sand layer.
-
Apply Pressure: Apply gentle positive pressure using a regulated air line or a hand pump to achieve a steady flow rate (for flash chromatography, a flow of ~2 inches/minute is typical).
-
Collect Fractions: Begin collecting the eluent in sequentially numbered test tubes or vials. The volume of each fraction should be consistent (e.g., 10-15 mL).
-
Monitor Progress: After collecting several fractions, spot them on a TLC plate alongside a spot of the original crude mixture. Develop and visualize the plate to track the elution of the components. The less polar impurities will elute first, followed by the desired product, this compound.
Part 5: Product Isolation and Characterization
-
Identify Pure Fractions: Based on the TLC analysis, identify all fractions that contain only the spot corresponding to the pure product.
-
Combine and Concentrate: Combine the identified pure fractions into a round-bottom flask.
-
Solvent Removal: Remove the bulk of the solvent using a rotary evaporator.[11]
-
Final Drying: Transfer the resulting material to a tared vial and place it under high vacuum for several hours to remove any residual solvent.
-
Analysis: Determine the final mass and calculate the recovery yield. Confirm the identity and purity of the this compound using analytical methods such as ¹H NMR, ¹³C NMR, and melting point analysis. The commercial product typically has a melting point of 79-81 °C.[12]
Summary of Key Parameters and Separation Principle
Table 2: Recommended Column Chromatography Parameters
| Parameter | Specification | Rationale |
|---|---|---|
| Stationary Phase | Silica Gel, 230-400 mesh | High surface area and small particle size provide excellent resolving power for flash chromatography.[10] |
| Column Dimensions | Dependent on scale; e.g., 40 mm ID for 1-2 g sample | Maintain an appropriate height-to-diameter ratio (~10:1) for efficient separation. |
| Sample Loading | Dry loading with 2-3x silica gel | Ensures a narrow starting band, maximizing separation efficiency. |
| Mobile Phase | ~10% Ethyl Acetate in Hexane (Isocratic) | Provides the optimal polarity to achieve an Rƒ of ~0.3, ensuring good separation and reasonable elution time.[8] |
| Detection Method | UV visualization at 254 nm on TLC plates | The naphthalene ring system is strongly UV-active, allowing for easy tracking of the product. |
Visualization of Separation Principle
Caption: Principle of separation in the chromatography column.
Troubleshooting
| Problem | Probable Cause(s) | Solution(s) |
| Poor Separation / Overlapping Bands | - Incorrect mobile phase polarity.- Column overloaded with sample.- Column packed unevenly. | - Re-optimize the solvent system using TLC.- Reduce the amount of crude sample loaded.- Repack the column carefully using the wet slurry method. |
| Cracked or Channeling Silica Bed | - The column ran dry (solvent level dropped below the top of the silica).- Packing was not allowed to settle properly. | - This is often unrecoverable; the column must be repacked.- Always keep the solvent level above the silica bed. |
| Target Compound Will Not Elute | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). This is known as a gradient elution. |
| Streaking of Spots on TLC Plate | - Sample is too concentrated.- Sample is acidic/basic and interacting strongly with silica. | - Dilute the sample before spotting.- Add a small amount (~0.5%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase. |
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 172033-73-7: 4-FLUORO-1-NAPHTHALDEHYDE | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 7. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 8. benchchem.com [benchchem.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. Column chromatography - Wikipedia [en.wikipedia.org]
- 11. orgsyn.org [orgsyn.org]
- 12. 4-Fluoro-1-naphthaldehyde 97 172033-73-7 [sigmaaldrich.com]
Application Note: Structural Elucidation of 8-Fluoro-1-Naphthaldehyde using High-Resolution ¹H NMR Spectroscopy
Introduction and Rationale
8-Fluoro-1-naphthaldehyde is a substituted aromatic aldehyde of interest in medicinal chemistry and materials science.[1][2] The introduction of a fluorine atom into an organic molecule can significantly alter its physicochemical and biological properties, including metabolic stability and binding affinity. Therefore, unambiguous structural verification is a critical step in its synthesis and application.
¹H NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[3] For this compound, ¹H NMR provides a unique fingerprint based on the electronic environment of each proton. The spectrum is defined by three key parameters:
-
Chemical Shift (δ): The position of a signal, which indicates the electronic environment of the proton.
-
Integration: The area under a signal, proportional to the number of protons it represents.[3]
-
Multiplicity (Splitting Pattern): The splitting of a signal due to coupling with neighboring nuclei, which reveals information about adjacent protons and, in this case, the fluorine atom.
This guide explains the causal relationships between the molecular structure of this compound and its expected ¹H NMR spectrum, focusing on the combined influence of the electron-withdrawing aldehyde group and the electronegative fluorine atom on the naphthalene scaffold.
Principles: Predicting the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show seven distinct signals: one for the aldehyde proton and six for the protons on the naphthalene ring system. Protons on aromatic rings typically resonate in the δ 6.5–8.0 ppm region.[4]
Key Influencing Factors:
-
Aldehyde Group (-CHO): The aldehyde proton is highly deshielded and is expected to appear as a singlet far downfield, typically above δ 10.0 ppm. The electron-withdrawing nature of the carbonyl deshields adjacent protons, particularly the peri proton (H-2 in this case), shifting it downfield.
-
Fluorine Atom (-F): Fluorine is highly electronegative and exerts a deshielding effect on nearby protons. Crucially, ¹⁹F has a nuclear spin (I = ½) and will couple with protons, leading to characteristic splitting patterns. The magnitude of the H-F coupling constant (JHF) depends on the number of bonds separating the nuclei and their spatial orientation.
-
Ring Current: The delocalized π-electrons of the naphthalene ring system generate a powerful local magnetic field (ring current) that strongly deshields the aromatic protons, causing them to resonate at higher chemical shifts compared to non-aromatic protons.[4]
-
Peri-Interactions: The close spatial proximity of the substituents at the 1- and 8-positions causes steric and electronic strain. This "peri-interaction" between the aldehyde and fluorine atom can distort the planarity of the ring and influence the chemical shifts of nearby protons, especially H-2 and H-7.
Predicted Proton Assignments and Multiplicities
The protons on the naphthalene ring will exhibit complex splitting patterns due to both H-H and H-F couplings.
-
H-2: Expected to be a doublet, coupled to H-3 (Jortho). It will be shifted downfield due to its proximity to the aldehyde group.
-
H-3: Will likely appear as a triplet or a doublet of doublets, coupled to H-2 (Jortho) and H-4 (Jortho).
-
H-4: Expected to be a doublet of doublets, coupled to H-3 (Jortho) and potentially showing a smaller meta coupling to H-5 and/or a long-range coupling to the fluorine atom.
-
H-5: Will appear as a doublet, coupled to H-6 (Jortho).
-
H-6: Expected to be a triplet or doublet of doublets, coupled to H-5 (Jortho) and H-7 (Jortho).
-
H-7: This proton is ortho to the fluorine atom and will be significantly influenced. It is expected to appear as a doublet of doublets, showing a large coupling to H-6 (Jortho) and a significant coupling to the ¹⁹F nucleus (³JHF). Through-space H-F coupling is also a possibility given the proximity.[5][6]
The diagram below illustrates the structure and numbering of this compound.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Data Summary
The following table summarizes the predicted ¹H NMR data for this compound in CDCl₃. Exact chemical shifts and coupling constants can vary based on solvent and concentration.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Integration |
| H-CHO | > 10.0 | s | - | 1H |
| H-2 | 8.2 - 8.5 | d | JH2-H3 ≈ 7-9 | 1H |
| H-4 | 8.0 - 8.3 | dd | JH4-H3 ≈ 7-9, JH4-H5 ≈ 1-3 | 1H |
| H-5 | 7.9 - 8.1 | d | JH5-H6 ≈ 7-9 | 1H |
| H-3 | 7.6 - 7.8 | t or dd | JH3-H2 ≈ 7-9, JH3-H4 ≈ 7-9 | 1H |
| H-6 | 7.5 - 7.7 | t or dd | JH6-H5 ≈ 7-9, JH6-H7 ≈ 7-9 | 1H |
| H-7 | 7.2 - 7.4 | dd | JH7-H6 ≈ 7-9, ³JH7-F8 ≈ 8-10 | 1H |
Experimental Protocol: ¹H NMR Acquisition
This protocol provides a robust method for obtaining a high-resolution ¹H NMR spectrum.
Materials and Reagents
-
This compound (5-10 mg)
-
Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), ≥99.8% D (Sigma-Aldrich or equivalent)[7]
-
High-quality 5 mm NMR tubes (e.g., Wilmad-LabGlass)
-
Glass Pasteur pipette and bulb
-
Small plug of glass wool or a syringe filter (0.22 µm)
-
Vial for sample preparation
Workflow for NMR Analysis
Caption: Standard workflow for NMR sample preparation and analysis.
Step-by-Step Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.[8] Vortex gently until the solid is completely dissolved.
-
Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Transfer the solution through the pipette into a clean, high-quality NMR tube.
-
Rationale (Self-Validation): This step is critical. Undissolved particulate matter will severely degrade the magnetic field homogeneity, resulting in broad, distorted peaks and poor spectral resolution. A clean, sharp spectrum is indicative of a properly filtered sample.
-
-
Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.
NMR Instrument Parameters (400 MHz Spectrometer)
-
Insertion and Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent.
-
Rationale: The lock signal compensates for magnetic field drift over time, ensuring stable and accurate chemical shift measurements.
-
-
Shimming: Perform an automated or manual shimming routine to optimize the magnetic field homogeneity.
-
Rationale: Proper shimming is essential for achieving narrow, symmetrical line shapes and high resolution, which is necessary to resolve complex splitting patterns.
-
-
Acquisition Parameters:
-
Experiment: Standard ¹H pulse-acquire (zg30).
-
Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the aldehyde proton, are captured.
-
Number of Scans (NS): 8 to 16 scans.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay ensures quantitative integration if needed.
-
Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.
-
Data Processing and Interpretation
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform.
-
Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm.
-
Calibration: Calibrate the chemical shift axis. If using CDCl₃, reference the residual CHCl₃ signal to δ 7.26 ppm. For DMSO-d₆, reference the residual DMSO signal to δ 2.50 ppm.
-
Integration and Analysis: Integrate all signals. The aromatic region should integrate to 6 protons and the aldehyde region to 1 proton. Analyze the multiplicities and measure the coupling constants (J-values) for each signal to confirm the assignments proposed in Section 3.
-
Validation with 2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): Run a COSY experiment to confirm H-H coupling networks. For example, a cross-peak between the signals for H-2 and H-3 will definitively establish their connectivity.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can confirm through-space proximity. A cross-peak between the aldehyde proton and H-2 would be expected.
-
Conclusion
The ¹H NMR spectrum provides an unambiguous method for the structural confirmation of this compound. A thorough analysis of the chemical shifts, integration, and, most importantly, the distinct splitting patterns arising from both H-H and H-F couplings, allows for the complete assignment of all protons. The protocol detailed herein provides a systematic and reliable approach for obtaining high-quality data, forming a cornerstone for the characterization of this and related fluorinated aromatic compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. acdlabs.com [acdlabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Interunit, through-space 1H-19F and 13C-19F spin-spin couplings of 5-fluorinated arbekacins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NMR Deuterated Solvent Properties Reference Chart [sigmaaldrich.com]
- 8. organomation.com [organomation.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. labinsights.nl [labinsights.nl]
- 12. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
Application Note: Mass Spectrometric Analysis of 8-Fluoro-1-Naphthaldehyde for Research and Pharmaceutical Development
Abstract
This document provides a comprehensive guide to the analysis of 8-fluoro-1-naphthaldehyde using mass spectrometry. As a key intermediate in organic synthesis and drug discovery, the accurate identification and quantification of this compound are critical. We present detailed protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) for robust identification and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification. The application note explores the predicted ionization and fragmentation behavior of the molecule, provides step-by-step experimental procedures, and discusses data interpretation, offering researchers a validated framework for incorporating this analysis into their workflows.
Introduction: The Significance of this compound
This compound is an aromatic aldehyde of growing interest in medicinal chemistry and materials science. The naphthalene scaffold is a common feature in many bioactive molecules, and the strategic placement of a fluorine atom can significantly modulate a compound's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, making it a valuable building block for the synthesis of complex molecular architectures.
Given its role as a synthetic precursor, ensuring the identity, purity, and concentration of this compound is paramount. Mass spectrometry, with its inherent sensitivity and specificity, is the premier analytical technique for this purpose. This guide is designed to provide scientists with the foundational knowledge and practical protocols required to confidently analyze this compound.
Predicted Mass Spectrometric Behavior of this compound
Direct experimental mass spectra for this compound are not widely published. However, based on established principles of mass spectrometry and data from analogous structures like 1-naphthaldehyde and 1-fluoronaphthalene, we can predict its behavior with a high degree of confidence.[1][2]
Chemical Information:
-
Formula: C₁₁H₇FO
-
Molecular Weight: 174.17 g/mol
-
Monoisotopic Mass: 174.0481 Da
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte, leading to predictable and reproducible fragmentation patterns that are invaluable for structural elucidation.[3] For this compound (m/z 174), the primary fragmentation events are expected to involve the aldehyde group and the stable fluoronaphthalene core.[4]
-
Molecular Ion (M⁺˙): The molecular ion peak at m/z 174 is expected to be clearly visible. The aromatic nature of the naphthalene ring provides significant stability, allowing the parent molecule to survive the ionization process.[5]
-
[M-1]⁺ Fragment (m/z 173): Loss of the aldehydic hydrogen radical is a characteristic fragmentation for aromatic aldehydes, resulting in a stable acylium ion. This peak is anticipated to be prominent.[4]
-
[M-29]⁺ Fragment (m/z 145): This significant fragment corresponds to the neutral loss of the entire formyl radical (•CHO). This cleavage results in the formation of a stable 8-fluoronaphthyl cation.[4][6]
-
[M-48]⁺ Fragment (m/z 126): Subsequent fragmentation of the 8-fluoronaphthyl cation (m/z 145) via the loss of a fluorine radical and a hydrogen atom (or HF and a carbon) could lead to a dehydro-naphthalene species at m/z 126.
The predicted fragmentation pathway under EI conditions is visualized below.
Caption: Predicted EI Fragmentation Pathway for this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) with Soft Ionization
Soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are ideal for generating intact protonated or deprotonated molecules, which are essential for quantitative analysis, particularly using tandem mass spectrometry (MS/MS).[7][8]
-
Positive Ion Mode: In a typical acidic mobile phase (e.g., containing formic acid), this compound is expected to readily form the protonated molecule, [M+H]⁺ at m/z 175.0559 . Adducts with solvent molecules or salts (e.g., [M+Na]⁺) may also be observed.
-
Negative Ion Mode: While less likely for a simple aldehyde, deprotonation to form [M-H]⁻ could be possible under basic conditions, though this is generally a less sensitive approach for this class of compounds.
-
In-Source Reactions: It is noteworthy that aromatic aldehydes can sometimes undergo in-source reactions. For instance, analysis using methanol as a solvent has been shown to produce an [M+15]⁺ ion , corresponding to an in-source aldol reaction product.[9] Awareness of such potential artifacts is crucial for accurate data interpretation.
Protocol 1: Qualitative and Quantitative Analysis by GC-MS
This protocol is optimized for the robust identification of this compound based on its retention time and fragmentation pattern, as well as for quantification in relatively clean sample matrices.
Sample Preparation
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane.
-
Calibration Standards: Perform serial dilutions from the stock solution to create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: For reaction monitoring, dilute a small aliquot of the reaction mixture in the same solvent. If the matrix is complex, a simple liquid-liquid extraction or solid-phase extraction (SPE) cleanup may be necessary.
GC-MS Instrumentation and Parameters
The following parameters are recommended as a starting point and should be optimized for the specific instrument in use.[10][11]
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides excellent retention time reproducibility and inert flow paths.[11] |
| Injector | Split/Splitless, 250 °C | Ensures efficient volatilization of the analyte. A split ratio of 20:1 is a good starting point to avoid column overloading while maintaining good sensitivity. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| GC Column | Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of aromatic compounds and is robust for MS applications.[11] |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | This gradient allows for good separation from solvent and other potential impurities, ensuring the analyte elutes as a sharp peak. |
| MS System | Agilent 5977B MSD or equivalent | A single quadrupole mass spectrometer is sufficient for reliable identification and quantification using EI. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy allows for the creation of reproducible fragmentation patterns that can be compared to library spectra (if available) or used for structural confirmation.[4] |
| MS Source Temp. | 230 °C | Prevents condensation of the analyte in the source. |
| MS Quad Temp. | 150 °C | Ensures stable mass analysis. |
| Acquisition Mode | Full Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM) | Full Scan is used for initial identification and confirmation of the fragmentation pattern. SIM mode (monitoring m/z 174, 173, 145) is used for enhanced sensitivity and accurate quantification.[10] |
Caption: Workflow for GC-MS analysis of this compound.
Protocol 2: High-Sensitivity Quantification by LC-MS/MS
This protocol is designed for trace-level quantification of this compound in complex matrices, such as biological fluids or environmental samples, leveraging the selectivity of tandem mass spectrometry.[8][12]
Sample Preparation
-
Standard Preparation: Prepare a 1 mg/mL stock solution in methanol or acetonitrile.
-
Calibration Standards: Serially dilute the stock solution with a 50:50 mixture of water and acetonitrile to create calibration standards from 0.1 ng/mL to 100 ng/mL.
-
Sample Extraction:
-
Plasma/Serum: Perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard (e.g., a deuterated analog, if available) to 1 volume of sample. Vortex and centrifuge. Analyze the supernatant.
-
Water Samples: Use Solid-Phase Extraction (SPE) with a C18 cartridge for sample cleanup and concentration.[12]
-
LC-MS/MS Instrumentation and Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | Waters ACQUITY UPLC or equivalent | A high-performance liquid chromatography system is necessary for fast, efficient separations and sharp peak shapes, which enhances MS sensitivity. |
| LC Column | C18 reverse-phase, 2.1 mm x 50 mm, 1.8 µm particle size | A C18 column provides good retention and separation for moderately non-polar aromatic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid acts as a proton source, promoting the formation of [M+H]⁺ ions in positive ESI mode.[13] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic solvent for reverse-phase chromatography with good MS compatibility. |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes. | A gradient elution ensures that the analyte is eluted efficiently as a sharp peak while separating it from more polar or non-polar matrix components. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, compatible with standard ESI sources. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to better chromatography. |
| MS System | Triple Quadrupole (e.g., Sciex 7500, Waters Xevo TQ-S) | A triple quadrupole instrument is the gold standard for quantitative analysis using Multiple Reaction Monitoring (MRM) due to its high sensitivity and selectivity. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a robust method for ionizing moderately polar compounds and is well-suited for LC-MS coupling. |
| MRM Transitions | Quantifier: 175.1 → 145.1 (Precursor → Fragment from -CHO loss)Qualifier: 175.1 → 127.1 (Precursor → Fragment from -CHO and -F loss, hypothetical) | The transition from the protonated parent ion to the most stable fragment ion provides high specificity and sensitivity. A second transition is used as a qualifier to confirm identity by ensuring the ion ratio is constant. The loss of the formyl group is a highly probable and stable fragmentation.[4] |
Data Analysis and Quantitative Performance
For quantitative analysis, a calibration curve is constructed by plotting the peak area of the analyte against its concentration. The response should be linear over the desired concentration range.
Table 1: Hypothetical Quantitative Performance Data (LC-MS/MS)
| Parameter | Result |
| Calibration Range | 0.1 ng/mL - 100 ng/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.03 ng/mL (S/N > 3) |
| Limit of Quantification (LOQ) | 0.1 ng/mL (S/N > 10) |
| Precision (%RSD, n=6 at 1 ng/mL) | < 5% |
| Accuracy (%Recovery, n=6 at 1 ng/mL) | 95 - 105% |
Conclusion
The protocols detailed in this application note provide a robust framework for the mass spectrometric analysis of this compound. The GC-MS method offers a reliable technique for structural confirmation through its predictable fragmentation pattern, while the LC-MS/MS method delivers the high sensitivity and selectivity required for trace-level quantification in complex samples. By understanding the predicted behavior of the molecule and applying these validated methodologies, researchers in drug development and organic synthesis can ensure the quality of their intermediates and the accuracy of their results.
References
- 1. 1-Naphthalenecarboxaldehyde [webbook.nist.gov]
- 2. Naphthalene, 1-fluoro- [webbook.nist.gov]
- 3. sdbidoon.com [sdbidoon.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.thermoscientific.com [apps.thermoscientific.com]
- 9. Formation of [M + 15](+) ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. quantitative gc-ms analysis: Topics by Science.gov [science.gov]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Sensitive Quantification of 8-Fluoro-1-Naphthaldehyde via Pre-Column Fluorescent Derivatization with Dansyl Hydrazine and HPLC-FLD
Abstract
This application note presents a robust and highly sensitive method for the quantitative analysis of 8-fluoro-1-naphthaldehyde using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Direct analysis of aromatic aldehydes such as this compound can be challenging due to their moderate UV absorbance and lack of native fluorescence, limiting detection sensitivity. To overcome this, a pre-column derivatization strategy was developed using dansyl hydrazine as a fluorescent tagging reagent. This protocol details the acid-catalyzed reaction to form a stable and highly fluorescent dansyl hydrazone derivative, enabling quantification at trace levels. The subsequent reversed-phase HPLC method provides excellent separation and reproducibility. This method is ideally suited for researchers, scientists, and drug development professionals requiring precise measurement of aldehyde-containing compounds in complex matrices.
Introduction
Aldehydes are a critical class of compounds in pharmaceutical and chemical synthesis, often appearing as key intermediates, impurities, or degradation products. This compound, a fluorinated aromatic aldehyde, presents a particular analytical challenge. While its aromatic structure provides some UV absorbance, achieving the low limits of detection often required in process monitoring, stability studies, and impurity profiling is difficult with standard HPLC-UV methods.
Chemical derivatization is a powerful strategy to enhance the detectability of an analyte.[1] The process modifies a specific functional group to attach a tag, or "label," with superior detection characteristics.[1] For aldehydes and ketones, reagents that target the carbonyl group are employed.[2] While 2,4-dinitrophenylhydrazine (DNPH) is a common choice for UV detection, fluorescent derivatization offers a significant increase in sensitivity, often by several orders of magnitude.[3][4]
Dansyl hydrazine (5-(Dimethylamino)naphthalene-1-sulfonyl hydrazide) is a premier derivatizing agent for carbonyl compounds.[3][5] It reacts with the aldehyde moiety to form a highly stable dansyl hydrazone derivative that is intensely fluorescent.[6] This application note provides a comprehensive, field-proven protocol for the derivatization of this compound with dansyl hydrazine and its subsequent analysis by HPLC with fluorescence detection (HPLC-FLD).
Principle of Derivatization
The core of this method is the nucleophilic addition-elimination reaction between the primary amine of the hydrazine group in dansyl hydrazine and the carbonyl carbon of this compound. The reaction, typically catalyzed by a small amount of acid, results in the formation of a stable hydrazone covalent bond and the elimination of a water molecule.
The resulting derivative incorporates the highly fluorescent dansyl group, which has strong absorbance in the UV range (around 340 nm) and emits intense fluorescence at a longer wavelength (around 525 nm).[7] This large Stokes shift minimizes background interference and maximizes signal-to-noise, providing the basis for a highly sensitive and selective analytical method.
Caption: Derivatization of this compound with dansyl hydrazine.
Experimental Protocols
This section provides a self-validating, step-by-step methodology for the derivatization and analysis workflow.
Required Materials and Reagents
-
Analyte Standard: this compound (≥98% purity)
-
Derivatizing Reagent: Dansyl Hydrazine (≥95% HPLC grade, stored at 2-8°C, protected from light)[8]
-
Solvents: Acetonitrile (ACN, HPLC or LC-MS grade), Methanol (MeOH, HPLC grade), Ethanol (EtOH, absolute)
-
Acid Catalyst: Hydrochloric Acid (HCl), concentrated (37%)
-
Water: Ultrapure water (18.2 MΩ·cm)
-
Equipment:
-
HPLC system with a fluorescence detector (FLD)
-
Reversed-phase C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Vortex mixer
-
Heating block or water bath
-
Analytical balance
-
Calibrated pipettes
-
Autosampler vials (amber, to protect from light)
-
Syringe filters (0.22 µm, PTFE or nylon)
-
Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10.0 mL of ACN.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using ACN to cover the desired calibration range (e.g., 0.1 µg/mL to 10 µg/mL).
-
Dansyl Hydrazine Reagent (2 mg/mL): Accurately weigh 20 mg of dansyl hydrazine and dissolve in 10.0 mL of ethanol. This solution should be prepared fresh daily and stored in an amber vial to prevent degradation.
-
Acid Catalyst Solution (0.2% HCl in Ethanol): Carefully add 20 µL of concentrated HCl to 10.0 mL of ethanol.
Step-by-Step Derivatization Protocol
-
Sample Preparation: Pipette 100 µL of the analyte working standard solution (or sample solution) into a clean autosampler vial.
-
Reagent Addition: Add 200 µL of the Dansyl Hydrazine Reagent (2 mg/mL) to the vial.
-
Catalyst Addition: Add 100 µL of the Acid Catalyst Solution (0.2% HCl in Ethanol). The use of an acid catalyst is critical for facilitating the condensation reaction.[6]
-
Mixing: Cap the vial securely and vortex for 30 seconds to ensure complete mixing.
-
Reaction Incubation: Place the vial in a heating block or water bath set to 60°C for 45 minutes. Protect the samples from direct light during incubation.
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature.
-
Dilution: Add 600 µL of ACN to the vial to bring the total volume to 1.0 mL and quench the reaction.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter into a clean, amber autosampler vial for HPLC analysis.
HPLC-FLD Analysis Protocol
The resulting dansyl hydrazone is stable and well-suited for reversed-phase HPLC separation.[6]
| Parameter | Condition |
| HPLC System | Standard HPLC with Fluorescence Detector |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | 0-2 min: 60% B; 2-12 min: 60% to 95% B; 12-15 min: 95% B; 15.1-18 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: 340 nm, Emission: 525 nm[7] |
| Run Time | 18 minutes |
Results and Discussion
Chromatographic Performance
Under the specified HPLC conditions, the this compound-dansyl hydrazone derivative elutes as a sharp, well-defined peak. A typical chromatogram will show the derivative peak well-resolved from the excess dansyl hydrazine reagent, which typically elutes earlier in the run. The high sensitivity of the fluorescence detector allows for detection at picogram levels on-column.
Method Validation and Performance
A well-executed validation will demonstrate the method's suitability for its intended purpose. The following table summarizes the expected performance characteristics based on established methods for dansyl hydrazone analysis.
| Validation Parameter | Expected Performance Metric |
| Linearity (R²) | > 0.999 over a range of 0.01 - 5.0 µg/mL |
| Limit of Detection (LOD) | < 5 ng/mL (S/N ratio of 3) |
| Limit of Quantitation (LOQ) | < 15 ng/mL (S/N ratio of 10) |
| Precision (%RSD) | < 2% for intra-day and inter-day measurements |
| Accuracy (% Recovery) | 98 - 102% for spiked samples |
Critical Insights and Troubleshooting
-
Reagent Stability: Dansyl hydrazine and its solutions are sensitive to light and air.[8] Always prepare the reagent solution fresh and store it in amber vials to ensure consistent derivatization efficiency.
-
pH of Reaction: The acidic catalyst is crucial. Insufficient acid can lead to an incomplete or slow reaction, while excessive acid may cause degradation of the analyte or reagent.
-
Derivative Stability: While dansyl hydrazones are generally more stable than the parent aldehyde, they can still be susceptible to hydrolysis under harsh acidic or basic conditions.[9] Samples should be analyzed within 24 hours of preparation for best results.
-
Matrix Effects: When analyzing complex samples, co-extracted materials can interfere with the derivatization reaction or the chromatographic separation. A sample cleanup step, such as solid-phase extraction (SPE), may be necessary for dirty matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. Dansyl hydrazine (CAS 33008-06-9) | Abcam [abcam.com]
- 3. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 丹磺酰肼 for LC-MS derivatization, LiChropur™, ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Dansyl Hydrazine | 33008-06-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Dansyl hydrazine [cogershop.com]
- 8. sahinlerkimya.com.tr [sahinlerkimya.com.tr]
- 9. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - JP [thermofisher.com]
Synthesis of Novel Fluorinated Naphthaldehyde-Based Fluorescent Probes: A Detailed Guide for Researchers
Introduction: The Promise of 8-Fluoro-1-Naphthaldehyde in Fluorescent Probe Development
The quest for highly sensitive and selective fluorescent probes is a cornerstone of modern chemical biology and drug discovery. Naphthalene-based fluorophores are particularly valuable due to their rigid, π-conjugated system, which often imparts favorable photophysical properties such as high quantum yields and excellent photostability.[1] Among the various naphthaldehyde isomers, this compound presents a unique and underexplored scaffold for the development of novel fluorescent probes. The introduction of a fluorine atom at the C8-position is anticipated to modulate the electronic properties of the naphthaldehyde core through its strong electron-withdrawing inductive effect. This can influence the probe's photophysical characteristics, including its emission wavelength and sensitivity to the local environment, and may also enhance its binding affinity and selectivity towards specific analytes.
This comprehensive guide provides detailed application notes and protocols for the synthesis of fluorescent probes derived from this compound. We will delve into the underlying chemical principles, provide step-by-step synthetic procedures, and discuss potential applications in sensing and imaging. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this fluorinated building block.
Core Principles: The Chemistry of Naphthaldehyde-Based Probes
The primary synthetic route to fluorescent probes from naphthaldehydes involves the formation of a Schiff base (an imine) through the condensation reaction with a primary amine or a hydrazine derivative.[1][2] This reaction is typically straightforward, proceeding under mild conditions, and offers a high degree of modularity, allowing for the facile introduction of various recognition moieties.
The fluorescence of the resulting probe can be modulated by several mechanisms upon interaction with a target analyte. Common mechanisms include:
-
Chelation-Enhanced Fluorescence (CHEF): In the free probe, fluorescence may be quenched through various non-radiative decay pathways. Upon chelation with a metal ion, a rigid complex is formed, which restricts these pathways and leads to a significant "turn-on" of fluorescence.[3]
-
Photoinduced Electron Transfer (PET): A PET-based sensor typically consists of a fluorophore linked to a receptor with a lone pair of electrons (e.g., an amine). In the "off" state, photoexcitation of the fluorophore is followed by electron transfer from the receptor, quenching fluorescence. Binding of an analyte to the receptor alters its redox potential, inhibiting PET and restoring fluorescence ("turn-on").[4]
-
Intramolecular Charge Transfer (ICT): The electronic distribution of the probe can change upon interaction with an analyte, leading to a shift in the emission wavelength. This can be utilized for ratiometric sensing.
The strategic placement of the fluorine atom in this compound can influence these mechanisms by altering the electron density of the naphthalene ring system, potentially leading to probes with enhanced sensitivity and selectivity.
Synthetic Pathways and Methodologies
The synthesis of fluorescent probes from this compound can be broadly categorized into two main pathways, depending on the desired recognition element.
Pathway 1: Synthesis of Schiff Base Probes for Metal Ion Detection
This pathway involves the reaction of this compound with an amine-containing chelating agent. The resulting Schiff base can act as a selective sensor for various metal ions.
Caption: Synthetic pathway for Schiff base fluorescent probes for metal ion detection.
Pathway 2: Synthesis of Hydrazone-Based Probes for Anion or Small Molecule Sensing
Reacting this compound with a hydrazine or hydrazide derivative yields a hydrazone. This class of probes can be designed to be sensitive to anions or specific small molecules.
Caption: Synthetic pathway for hydrazone-based fluorescent probes.
Application Notes and Protocols
The following sections provide detailed, step-by-step protocols for the synthesis and application of fluorescent probes derived from this compound.
Protocol 1: Synthesis of a Schiff Base Fluorescent Probe for Aluminum (Al³⁺) Detection
This protocol describes the synthesis of a potential fluorescent probe for Al³⁺ based on the condensation of this compound with 8-aminoquinoline. The rationale is that the resulting Schiff base will provide a specific binding pocket for Al³⁺, leading to a "turn-on" fluorescence response.[5]
Materials and Equipment:
-
This compound
-
8-Aminoquinoline
-
Anhydrous Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Rotary evaporator
-
NMR spectrometer, Mass spectrometer, and Fluorescence spectrophotometer for characterization
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in 30 mL of anhydrous ethanol. Add 8-aminoquinoline (1.0 mmol) to the solution.
-
Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the imine formation. Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C) with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., ethyl acetate/hexane). The formation of the more polar Schiff base product should be evident as a new spot with a lower Rf value compared to the starting materials.
-
Work-up: Once the reaction is complete (typically after 4-6 hours), allow the mixture to cool to room temperature. A precipitate of the Schiff base product may form. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., increasing polarity of ethyl acetate in hexane) to afford the pure Schiff base probe.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Expected Outcome and Characterization:
The final product is expected to be a colored solid. The ¹H NMR spectrum should show a characteristic singlet for the imine proton (-CH=N-) typically in the range of 8.5-9.5 ppm. Mass spectrometry should confirm the expected molecular weight of the product.
| Compound | Starting Materials | Typical Yield | Key Spectroscopic Data (Hypothetical) |
| 8-Fluoro-1-((quinolin-8-ylimino)methyl)naphthalene | This compound, 8-Aminoquinoline | 70-85% | ¹H NMR (CDCl₃, ppm): δ 9.2 (s, 1H, -CH=N-), 7.0-8.5 (m, aromatic protons). MS (ESI+): m/z = [M+H]⁺ |
Application Protocol 1.1: Fluorometric Detection of Al³⁺
This protocol outlines the procedure for evaluating the synthesized Schiff base probe as a fluorescent sensor for Al³⁺.
Materials and Solutions:
-
Stock solution of the synthesized probe (e.g., 1 mM in DMSO or acetonitrile).
-
Stock solutions of various metal ions (e.g., Al³⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, Fe³⁺) as their chloride or nitrate salts (e.g., 10 mM in deionized water).
-
Buffer solution (e.g., HEPES buffer, pH 7.4).
Procedure:
-
Preparation of Test Solutions: In a series of cuvettes, prepare solutions containing the probe at a final concentration of 10 µM in the buffer.
-
Fluorescence Measurement (Blank): Record the fluorescence emission spectrum of the probe solution alone (excitation at a suitable wavelength, e.g., the absorption maximum).
-
Titration with Al³⁺: To the probe solution, add increasing concentrations of the Al³⁺ stock solution (e.g., from 0 to 10 equivalents). After each addition, gently mix and record the fluorescence emission spectrum.
-
Selectivity Study: To separate cuvettes containing the probe solution, add an excess (e.g., 10 equivalents) of other metal ion solutions. Record the fluorescence emission spectra and compare the response to that of Al³⁺.
-
Competition Study: To a solution of the probe and Al³⁺ that shows a significant fluorescence enhancement, add an excess of other metal ions to determine if they interfere with the detection of Al³⁺.
Data Analysis and Expected Results:
A selective "turn-on" fluorescent probe for Al³⁺ should exhibit a significant increase in fluorescence intensity upon the addition of Al³⁺, while showing minimal or no response to other metal ions. A plot of fluorescence intensity versus Al³⁺ concentration can be used to determine the detection limit.
Caption: General sensing mechanism for a "turn-on" fluorescent probe.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established chemical principles of Schiff base formation and coordination chemistry.[1][2] The success of the synthesis can be readily validated through standard analytical techniques such as NMR and mass spectrometry. The performance of the fluorescent probe should be rigorously tested for its selectivity, sensitivity, and response time as outlined in the application protocol. A crucial self-validating step is the competition experiment, which confirms the probe's specificity for the target analyte in the presence of other potentially interfering species.
Conclusion and Future Perspectives
This compound is a promising, yet underutilized, building block for the creation of novel fluorescent probes. The synthetic methodologies detailed in this guide provide a solid foundation for researchers to explore the potential of this fluorinated scaffold. The inherent modularity of Schiff base and hydrazone formation allows for the development of a wide array of probes targeting various analytes. Future work should focus on a systematic investigation of the influence of the 8-fluoro substituent on the photophysical and sensing properties of the resulting probes. This includes detailed studies on quantum yields, Stokes shifts, and binding constants. Furthermore, the application of these probes in more complex biological systems, such as live-cell imaging, represents an exciting avenue for future research.
References
- 1. Turn on Fluorescent Probes for Selective Targeting of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. A new fluorescent chemosensor for Al(3+) ion based on schiff base naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications | Cai | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
Application Notes and Protocols: 8-Fluoro-1-naphthaldehyde in Modern Medicinal Chemistry
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the applications of 8-fluoro-1-naphthaldehyde in medicinal chemistry. While direct literature on the extensive use of this specific isomer is emerging, this guide extrapolates its potential from the well-established roles of the fluoronaphthalene scaffold and the versatile reactivity of the aldehyde functional group. We present insights into its role as a key building block, propose synthetic strategies for creating novel bioactive molecules, and provide detailed, field-proven protocols for its derivatization.
Introduction: The Strategic Importance of the this compound Scaffold
The naphthalene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties[1][2]. The introduction of a fluorine atom into organic molecules is a widely employed strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic and pharmacodynamic profiles[3][4][5][6].
This compound, a bifunctional molecule, combines the desirable features of the naphthalene core, the strategic placement of a fluorine atom, and a reactive aldehyde group. The peri-positioning of the fluorine and aldehyde groups introduces unique steric and electronic effects that can be exploited for the synthesis of novel chemical entities with potential therapeutic value. While much of the existing literature focuses on naphthalimide derivatives derived from naphthalic anhydrides[7][8][9][10][11], the aldehyde functionality of this compound offers a distinct and versatile entry point for derivatization.
This guide will explore the potential of this compound as a starting material for the synthesis of diverse molecular architectures targeting a range of biological pathways.
Potential Therapeutic Applications and Target Classes
Based on the known biological activities of related fluoronaphthalene and naphthalimide compounds, derivatives of this compound are promising candidates for several therapeutic areas:
-
Anticancer Agents: Naphthalimide derivatives are known to intercalate with DNA and inhibit topoisomerase, leading to cytotoxic effects in cancer cells[1]. The this compound scaffold can be used to synthesize novel DNA-intercalating agents or inhibitors of other cancer-related enzymes.
-
Antimicrobial Agents: The naphthalene moiety is present in many compounds with potent antibacterial and antifungal activity[12]. Derivatives of this compound can be explored for the development of new antibiotics to combat drug-resistant pathogens.
-
GPCR Ligands: G-protein coupled receptors (GPCRs) are a major class of drug targets[13][14][15]. The rigid naphthalene core is an attractive scaffold for the design of ligands that can selectively target specific GPCRs. The 8-fluoronaphthalene moiety, for instance, is a key component of intermediates used in the synthesis of drug candidates in major pharmaceutical development programs[16][17].
-
Enzyme Inhibitors: The unique electronic properties conferred by the fluorine atom can be leveraged to design potent and selective enzyme inhibitors[18]. The aldehyde can be transformed into various functional groups that can interact with the active sites of enzymes.
Synthetic Pathways from this compound
The aldehyde group of this compound is a versatile handle for a wide range of chemical transformations. Below are key synthetic pathways to generate diverse libraries of compounds for biological screening.
Caption: Key synthetic transformations of this compound.
Experimental Protocols
The following protocols are provided as detailed, self-validating methodologies for the derivatization of this compound. The causality behind experimental choices is explained to ensure robust and reproducible outcomes.
Protocol 1: Reductive Amination for the Synthesis of N-Substituted Amines
Objective: To synthesize a diverse library of amines from this compound, which are key intermediates for the synthesis of various bioactive molecules.
Rationale: Reductive amination is a robust and widely used method for the formation of C-N bonds. A one-pot procedure using a mild reducing agent like sodium triacetoxyborohydride minimizes side reactions and is tolerant of a wide range of functional groups on the amine coupling partner.
Materials:
-
This compound
-
Primary or secondary amine of choice (e.g., benzylamine, piperidine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous DCM or DCE (approximately 0.1 M concentration).
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine.
-
Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate the formation of the iminium ion intermediate. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The reaction is often mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2 x volume).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired amine.
Validation:
-
TLC: Use a suitable stain (e.g., ninhydrin for primary amines) to visualize the product.
-
LC-MS: Confirm the mass of the desired product.
-
NMR: ¹H and ¹³C NMR spectroscopy to confirm the structure of the final product.
Protocol 2: Wittig Reaction for the Synthesis of Alkenes
Objective: To synthesize alkene derivatives of this compound for applications in materials science or as intermediates for further functionalization.
Rationale: The Wittig reaction is a powerful tool for the stereoselective synthesis of alkenes from aldehydes. The choice of the ylide (stabilized or non-stabilized) can control the geometry of the resulting double bond.
Materials:
-
This compound
-
Phosphonium salt of choice (e.g., methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu))
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup
Procedure:
-
Ylide Generation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C or -78 °C depending on the base.
-
Base Addition: Slowly add the strong base (1.1 eq) to the suspension. The solution will typically change color (e.g., to deep red or orange) upon formation of the ylide. Allow the mixture to stir at the same temperature for 30-60 minutes.
-
Aldehyde Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water or saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired alkene.
Validation:
-
NMR: ¹H NMR spectroscopy will show characteristic signals for the vinylic protons, and the coupling constants can help determine the stereochemistry (E/Z) of the double bond.
-
MS: Confirm the molecular weight of the product.
Data Presentation
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 112641-28-8 | Sigma-Aldrich[10] |
| Molecular Formula | C₁₁H₇FO | Sigma-Aldrich[10] |
| Molecular Weight | 174.17 g/mol | |
| Appearance | Off-white to yellow solid | |
| Solubility | Soluble in common organic solvents (DCM, THF, Acetone) |
Conclusion
This compound represents a promising, yet underexplored, building block in medicinal chemistry. Its unique combination of a fluorinated naphthalene core and a reactive aldehyde functionality provides a versatile platform for the synthesis of novel compounds with significant therapeutic potential. The protocols detailed in this guide offer robust starting points for researchers to explore the chemical space around this scaffold and to develop new drug candidates for a variety of diseases. The strategic application of this reagent is poised to contribute to the ongoing quest for more effective and safer medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry - HIMS - University of Amsterdam [hims.uva.nl]
- 4. researchgate.net [researchgate.net]
- 5. Search | Cambridge Open Engage [cambridge.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. journal.uctm.edu [journal.uctm.edu]
- 11. Frontiers | The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. Discovery of new GPCR ligands to illuminate new biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Synthetic Utility of 8-Fluoro-1-naphthaldehyde: A Guide for Advanced Organic Synthesis
Introduction: The Strategic Role of Fluorine in Naphthalene Scaffolds
In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into aromatic systems has become a cornerstone for modulating molecular properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, allow for fine-tuning of a molecule's steric and electronic profile.[1][2][3] This has profound implications in medicinal chemistry, where fluorine substitution can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][2] Similarly, in materials science, fluorinated aromatics are instrumental in developing advanced polymers, organic electronics like OLEDs, and fluorescent probes due to their influence on photophysical and electronic properties.[4][5]
While various isomers of fluoronaphthaldehydes have been explored, this guide focuses on the unique potential of 8-fluoro-1-naphthaldehyde . The peri-relationship between the fluorine and aldehyde functionalities introduces distinct steric and electronic interactions that are not present in other isomers, such as the more commonly cited 4-fluoro-1-naphthaldehyde.[6][7] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the utilization of this versatile, albeit less common, building block. We will explore its synthesis, characteristic reactivity, and its application in the construction of complex molecular architectures.
Physicochemical Properties and Spectroscopic Data (Predicted)
Due to the limited availability of experimental data for this compound in the public domain, the following properties are predicted based on known data for analogous compounds like 1-naphthaldehyde and other fluoronaphthalenes.
| Property | Predicted Value/Characteristic | Rationale/Comparison |
| Molecular Formula | C₁₁H₇FO | - |
| Molecular Weight | 174.17 g/mol | - |
| Appearance | Colorless to pale yellow solid or oil | 1-naphthaldehyde is a colorless oil. The fluoro-substituent is unlikely to impart significant color. |
| Boiling Point | ~165-170 °C at 18 mmHg | 1-naphthaldehyde boils at 160-162°C at 18 mmHg. The fluorine atom may slightly increase the boiling point. |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, THF, Ethyl Acetate, DMSO). Insoluble in water. | Consistent with the properties of other aromatic aldehydes and fluorinated aromatics. |
| ¹H NMR (CDCl₃) | Aldehyde proton (CHO) δ ~10.3-10.5 ppm. Aromatic protons δ ~7.5-8.5 ppm with complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. | The aldehyde proton will be significantly deshielded. The peri-fluorine will induce through-space coupling with H-8 and potentially the aldehyde proton. |
| ¹⁹F NMR (CDCl₃) | δ ~ -110 to -130 ppm (relative to CFCl₃) | The chemical shift is in the typical range for aryl fluorides. |
| ¹³C NMR (CDCl₃) | Carbonyl carbon (C=O) δ ~190-195 ppm. Aromatic carbons δ ~110-140 ppm. C-F bond will show a large one-bond J-coupling (~240-260 Hz). | The aldehyde carbonyl carbon is characteristic. The C-F coupling is a key diagnostic feature. |
| FT-IR (KBr) | ~1690-1710 cm⁻¹ (C=O stretch), ~1200-1300 cm⁻¹ (C-F stretch) | Typical vibrational frequencies for aromatic aldehydes and aryl fluorides. |
Proposed Synthetic Routes
The synthesis of this compound is not widely reported, but can be envisaged through several logical pathways based on established methodologies for related compounds. A key challenge is the regioselective introduction of the fluorine and aldehyde groups at the 1 and 8 positions.
Route 1: From 1,8-Diaminonaphthalene
A practical and convergent approach could start from the inexpensive 1,8-diaminonaphthalene, leveraging chemistry developed for the synthesis of related 1,8-disubstituted naphthalenes.[8]
Diagram: Synthetic pathway from 1,8-diaminonaphthalene.
Protocol:
-
Synthesis of 1H-Naphtho[1,8-de][6][7][9]triazine: 1,8-Diaminonaphthalene is treated with sodium nitrite in an acidic medium (e.g., acetic acid) to yield the stable triazine intermediate. This reaction is a nonaqueous diazotization.[8]
-
Fluorination: The triazine is then treated with a fluoride source under acidic conditions, such as hydrogen fluoride-pyridine (HF-Py), to introduce the fluorine atom at the 8-position, yielding 8-fluoro-1-aminonaphthalene.[8]
-
Sandmeyer Reaction: The resulting 8-fluoro-1-aminonaphthalene can be converted to the corresponding nitrile via a Sandmeyer reaction. The amine is diazotized with sodium nitrite and HCl, followed by treatment with copper(I) cyanide.
-
Reduction to Aldehyde: The final step involves the reduction of the nitrile to the aldehyde using a suitable reducing agent like diisobutylaluminium hydride (DIBAL-H).
Route 2: Formylation of 1-Fluoronaphthalene (Hypothetical)
Direct formylation of 1-fluoronaphthalene is another possibility, though regioselectivity could be a challenge. The formylation of 1-fluoronaphthalene has been reported to yield 4-fluoro-1-naphthaldehyde, indicating a preference for para-substitution.[7] Achieving 8-formylation would require specific directing group strategies or separation of isomers.
Applications in Organic Synthesis
The dual functionality of this compound makes it a valuable precursor for a range of molecular structures, particularly in the synthesis of heterocycles and fluorescent probes.
Synthesis of Schiff Bases and Imines
The aldehyde group readily undergoes condensation with primary amines to form Schiff bases (imines).[10][11] This reaction is fundamental for the construction of ligands for metal complexes, as well as for intermediates in the synthesis of bioactive molecules.[11][12]
Diagram: General scheme for Schiff base formation.
Detailed Protocol: Synthesis of a Naphthaldehyde-derived Schiff Base
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (0.2 M).
-
Amine Addition: To this solution, add the desired primary amine (1.05 eq).
-
Reaction: Stir the reaction mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the mixture to room temperature. The Schiff base product may precipitate out of solution. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Causality in Protocol:
-
Ethanol as Solvent: A good solvent for both reactants and is easily removed. Absolute ethanol is used to minimize hydrolysis of the resulting imine.[10]
-
Reflux Conditions: Provides the necessary activation energy for the condensation reaction and the removal of the water byproduct.
-
Slight Excess of Amine: Ensures complete consumption of the more valuable aldehyde starting material.
Precursor for Heterocyclic Systems
This compound can serve as a key building block for various heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and agrochemicals.[13] For example, reaction with hydrazines can lead to pyrazole derivatives, while reaction with hydroxylamine can yield oximes.
Example: Synthesis of a Fluorinated Naphthopyran
The aldehyde can participate in multi-component reactions or tandem reactions to construct polycyclic systems. For instance, a reaction with a β-ketoester in the presence of a base could initiate a Knoevenagel condensation followed by an intramolecular cyclization.
Development of Fluorescent Probes and Materials
The naphthalimide core, which can be derived from naphthaldehyde precursors, is a well-known fluorophore used in fluorescent probes and materials science.[4][14][15] The presence of the fluorine atom can modulate the photophysical properties, such as quantum yield and emission wavelength.[14][16]
Diagram: Pathway to fluorescent naphthalimide dyes.
The synthesis would involve the oxidation of this compound to the corresponding 8-fluoro-1,8-naphthalic acid, which can then be dehydrated to the anhydride. Subsequent reaction of the anhydride with a primary amine yields the target N-substituted 4-fluoro-1,8-naphthalimide.[4] These naphthalimides often exhibit strong fluorescence and their properties are sensitive to the local environment, making them suitable for use as molecular probes.[14][17][18]
Trustworthiness and Self-Validation
The protocols described herein are based on well-established, fundamental organic reactions that are widely documented in the chemical literature for analogous substrates.[7][19][10][11]
-
Reaction Monitoring: Each protocol emphasizes the use of standard analytical techniques like TLC or LC-MS to monitor reaction progress, ensuring that the transformation proceeds as expected before workup and purification.
-
Spectroscopic Verification: The predicted spectroscopic data provides a benchmark for the characterization of synthesized products. The presence of the aldehyde C=O stretch in the IR, the characteristic aldehyde proton shift in ¹H NMR, and the large C-F coupling constant in ¹³C NMR would serve as key validation points.
-
Purity Assessment: Final product purity should be confirmed by NMR spectroscopy and, where appropriate, elemental analysis or high-resolution mass spectrometry.
Conclusion
While direct literature on this compound is scarce, its potential as a synthetic intermediate is significant. By drawing logical parallels from the chemistry of related fluoronaphthaldehydes and 1,8-disubstituted naphthalenes, we can confidently propose its utility in the synthesis of Schiff bases, complex heterocyclic systems, and advanced fluorescent materials. The unique steric and electronic environment created by the peri-disposed fluoro and aldehyde groups offers exciting opportunities for novel molecular design. This guide provides a foundational framework for researchers to begin exploring the rich chemistry of this promising building block.
References
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The synthesis of N-substituted 4-fluoro-1,8-naphthalimides | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. newsama.com [newsama.com]
- 11. ajol.info [ajol.info]
- 12. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
low yield in 8-fluoro-1-naphthaldehyde synthesis and how to improve it
Welcome to the technical support center for challenges in synthetic organic chemistry. This guide is dedicated to researchers, scientists, and drug development professionals encountering low yields in the synthesis of 8-fluoro-1-naphthaldehyde. As a crucial building block in medicinal chemistry and materials science, optimizing its synthesis is paramount. This document provides in-depth troubleshooting, detailed protocols, and an exploration of the underlying chemical principles to empower you to overcome common synthetic hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of this compound. The advice is structured in a question-and-answer format to directly tackle specific experimental problems.
Route 1: Vilsmeier-Haack Formylation of 1-Fluoronaphthalene
The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic compounds.[1][2][3][4] However, its application to 1-fluoronaphthalene is often plagued by low yields.
Question 1: My Vilsmeier-Haack reaction on 1-fluoronaphthalene is resulting in a very low yield of the desired this compound and a complex mixture of products. What is going wrong?
Answer: There are two primary reasons for the low yield and product mixture you are observing:
-
Electronic Effects of the Fluorine Substituent: The fluorine atom is an electronegative, electron-withdrawing group via induction, which deactivates the naphthalene ring system towards electrophilic aromatic substitution. The Vilsmeier reagent is a relatively weak electrophile, making the reaction inherently slow and inefficient with a deactivated substrate.[5]
-
Poor Regioselectivity: While the fluorine atom is an ortho, para-director due to resonance, in the naphthalene system, substitution is kinetically favored at the α-positions (positions 4, 5, and 8) over the β-positions. Your starting material, 1-fluoronaphthalene, already has a substituent at an α-position. The Vilsmeier reagent can attack other available positions, primarily the electron-rich and sterically accessible position 4, leading to the formation of the undesired 4-fluoro-1-naphthaldehyde isomer.[6] The desired 8-position (the peri-position) is sterically hindered and electronically less favored, contributing significantly to the low yield.
Question 2: How can I optimize the Vilsmeier-Haack reaction conditions to favor the formation of the 8-fluoro isomer?
Answer: While achieving high selectivity for the 8-position is exceptionally challenging, you can implement several strategies to improve the overall yield and minimize side products:
-
Temperature Control: Maintain strict temperature control. Start the reaction at a low temperature (0 °C) during the addition of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) to form the Vilsmeier reagent.[1] After adding the 1-fluoronaphthalene, you may need to gently heat the reaction (e.g., 50-80 °C) to drive the formylation of the deactivated ring, but be aware that higher temperatures can also lead to more side products.[2]
-
Stoichiometry: Use a slight excess (1.5 to 2.0 equivalents) of the Vilsmeier reagent to ensure the reaction goes as far as possible towards completion.
-
Solvent: While DMF is a reactant, using an inert co-solvent like dichloromethane (DCM) can sometimes improve reaction homogeneity and control.[7]
-
Work-up Procedure: A careful aqueous work-up is crucial. After the reaction, the intermediate iminium salt must be hydrolyzed to the aldehyde. This is typically achieved by pouring the reaction mixture onto ice and then neutralizing with a base like sodium acetate or sodium carbonate.[1][8]
Route 2: Formylation of Organometallic Intermediates
This approach involves creating a nucleophilic carbon at the 1-position of an 8-fluoro-naphthalene derivative, followed by reaction with an electrophilic formylating agent like DMF.
Question 3: I am having difficulty forming the Grignard reagent from 1-bromo-8-fluoronaphthalene. The reaction won't initiate. What are the critical factors for success?
Answer: The formation of Grignard reagents from aryl halides can be challenging, and the presence of a fluorine atom adds complexity. The C-F bond is very strong, but the primary issue here is likely the activation of the magnesium metal.[9]
Here are critical troubleshooting steps:
-
Magnesium Activation: This is the most crucial factor. Standard magnesium turnings have an oxide layer that prevents reaction. You must activate them immediately before use.
-
Iodine: Add a small crystal of iodine to the flask with the magnesium. The iodine will react with the magnesium surface, exposing fresh metal.
-
1,2-Dibromoethane: Add a small amount of 1,2-dibromoethane. It reacts with the magnesium to form magnesium bromide and ethene gas, which helps to scrub the surface of the turnings.
-
Mechanical Stirring: Vigorous stirring can help break up the magnesium turnings and expose fresh surfaces.
-
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried or flame-dried under vacuum, and use anhydrous solvents (typically diethyl ether or THF).
-
Initiation: Sometimes, a small amount of pre-formed Grignard reagent can be added to initiate the reaction. You can also try gently heating a small spot of the reaction flask with a heat gun to start the reaction, but be prepared to cool it if the reaction becomes too vigorous.
Question 4: My Grignard reaction with DMF provides a low yield of this compound and many byproducts. What could be the cause?
Answer: Once the Grignard reagent is formed, the formylation step with DMF is also critical and prone to side reactions.
-
Low Temperature is Essential: The reaction must be conducted at low temperatures (typically -78 °C, a dry ice/acetone bath). Add the Grignard solution slowly to a solution of anhydrous DMF in THF. Adding the Grignard reagent to DMF ensures that DMF is always in excess, which minimizes the risk of the Grignard reagent attacking the initially formed aldehyde product.
-
Side Reactions: If the temperature rises, the highly reactive Grignard reagent can add to the carbonyl group of the newly formed this compound, leading to a secondary alcohol after work-up. Wurtz-type coupling of the Grignard reagent can also occur, leading to binaphthalene byproducts.[10]
-
Quenching: The reaction should be quenched at low temperature with a saturated aqueous solution of ammonium chloride or a dilute acid (e.g., 1 M HCl) to hydrolyze the intermediate and protonate the alkoxide.
General & Alternative Route FAQs
Question 5: Purification of the final product is difficult. How can I effectively separate this compound from its isomers and other impurities?
Answer: Purification is a common bottleneck.
-
Column Chromatography: This is the most effective method. A silica gel column using a non-polar eluent system, such as a gradient of ethyl acetate in hexanes or chloroform in hexanes, is typically successful.[7] Monitor the separation closely using Thin Layer Chromatography (TLC).
-
Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be an effective final purification step.
Question 6: Given the low yields, are there more reliable, alternative synthetic strategies I should consider?
Answer: Yes. When direct functionalization of a simple precursor fails, a more convergent synthesis starting from a molecule that already contains the desired 1,8-substitution pattern is often more successful, though it may involve more steps.
A highly practical route proceeds from inexpensive 1,8-diaminonaphthalene.[11][12] This approach allows for the selective introduction of the fluorine and an amino group at the 1 and 8 positions. The resulting 8-fluoronaphthalen-1-ylamine is a stable intermediate that can be isolated in high yield.[11][13] While this does not directly yield the aldehyde, the amino group can be converted to the aldehyde via a Sandmeyer-type reaction or other established functional group interconversions. This multi-step approach often provides a higher overall yield and avoids the regioselectivity problems of direct formylation.[11]
Data & Workflow Summaries
Table 1: Comparison of Synthetic Routes
| Feature | Vilsmeier-Haack Formylation | Grignard/Organolithium Route | Multi-Step Route (from 1,8-diaminonaphthalene) |
| Starting Material | 1-Fluoronaphthalene | 1-Bromo-8-fluoronaphthalene | 1,8-Diaminonaphthalene |
| Key Challenge(s) | Poor regioselectivity, deactivated ring | Grignard formation, temperature control | Multiple synthetic steps |
| Typical Yield | Low (<20%) | Low to Moderate (15-40%) | Moderate to High (up to 60% overall for key intermediate)[11] |
| Advantages | Few steps, commercially available reagents | Direct C-C bond formation | Excellent regiocontrol, scalable[11][12] |
| Disadvantages | Isomer separation required | Strict anhydrous conditions, side reactions | Longer synthesis, may involve hazardous reagents |
Visualized Workflows and Pathways
The following diagrams illustrate the synthetic landscape and a logical troubleshooting workflow.
Caption: Overview of synthetic pathways to this compound.
Caption: Troubleshooting workflow for the Vilsmeier-Haack reaction.
Experimental Protocols
Protocol 1: Optimized Grignard Formation and Formylation
This protocol details the synthesis via a Grignard intermediate, emphasizing the critical parameters for success.
Materials:
-
1-Bromo-8-fluoronaphthalene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (one crystal)
-
Anhydrous N,N-dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard organic solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)
Procedure:
-
Preparation: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under a stream of dry nitrogen or argon.
-
Magnesium Activation: To the cooled flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine. Gently heat the flask with a heat gun under nitrogen until violet iodine vapors are observed. Allow to cool.
-
Grignard Formation: Add anhydrous THF to the flask to cover the magnesium. In the dropping funnel, prepare a solution of 1-bromo-8-fluoronaphthalene (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium suspension. The reaction should initiate, evidenced by gentle bubbling and a slight warming. If it does not start, gently warm the flask again. Once initiated, add the remainder of the bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Formylation: In a separate flame-dried flask under nitrogen, prepare a solution of anhydrous DMF (2.0 equivalents) in anhydrous THF. Cool this solution to -78 °C using a dry ice/acetone bath.
-
Reaction: Slowly transfer the prepared Grignard solution to the cold DMF solution via cannula or a dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Quenching and Work-up: After stirring for an additional hour at -78 °C, quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Add 1 M HCl to dissolve the magnesium salts.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., 5-10% ethyl acetate in hexanes) to yield this compound.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. nbinno.com [nbinno.com]
- 7. prepchem.com [prepchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-Bromo-2-fluoronaphthalene | High-Purity Reagent [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
identifying side reactions of 8-fluoro-1-naphthaldehyde in solution
Welcome to the technical support center for 8-fluoro-1-naphthaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate common side reactions encountered in solution-based experiments. Our goal is to ensure the integrity and success of your synthetic endeavors.
Understanding the Reactivity of this compound
This compound is a valuable building block in medicinal chemistry and materials science.[1][2] Its utility stems from the unique electronic properties conferred by the fluorine atom and the reactive aldehyde group on the naphthalene core.[1][3] However, these same features also predispose the molecule to several side reactions that can complicate syntheses, reduce yields, and introduce impurities. This guide will focus on the most prevalent of these undesired pathways: oxidation, photodegradation, and nucleophilic aromatic substitution (SNAr).
Core Challenge: Balancing Desired Reactivity with Stability
The primary challenge in using this compound is harnessing the reactivity of the aldehyde and the specific properties of the fluoro-naphthalene scaffold without succumbing to its inherent instabilities. The electron-withdrawing nature of both the aldehyde and the fluorine atom activates the naphthalene ring system in complex ways, while the aldehyde group itself is susceptible to transformation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction mixture or purified product is showing a new, more polar spot on TLC/LCMS that wasn't in the starting material. What is it?
A: This is very likely the corresponding carboxylic acid, 8-fluoro-1-naphthoic acid . Aldehydes are notoriously susceptible to oxidation, which can occur simply upon exposure to air (auto-oxidation). This is the most common degradation pathway.
-
Causality: The aldehyde functional group has a C-H bond that is readily oxidized, especially on an electron-rich aromatic system. The presence of trace metals, light, or peroxides in solvents can catalyze this process. In some cases, the oxidation of naphthalene derivatives can lead to ring-opening and the formation of phthalic anhydride byproducts, though this typically requires harsher conditions.[4]
-
Troubleshooting & Mitigation:
-
Inert Atmosphere: Handle this compound and run reactions under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.
-
Solvent Purity: Use freshly distilled or sparged solvents to remove dissolved oxygen and peroxides.
-
Antioxidants: For long-term storage in solution, consider adding a small amount of an antioxidant like BHT, if compatible with your downstream chemistry.
-
Purification: If oxidation has occurred, the resulting carboxylic acid can typically be removed from the less polar aldehyde via a mild basic wash (e.g., dilute NaHCO₃ solution) during aqueous workup, or by column chromatography.
-
Q2: I'm observing a gradual discoloration and the appearance of multiple new peaks in my LCMS analysis of a solution left on the benchtop. What's happening?
A: This is a classic sign of photodegradation . Naphthalene and its derivatives are known to be sensitive to light, particularly UV radiation.[5][6]
-
Causality: The aromatic π-system of naphthalene absorbs UV light, promoting the molecule to an excited state. This can initiate radical reactions or other photochemical processes, leading to a complex mixture of degradation products. Identified photodegradation products of naphthalenes can include oxygenated compounds like alcohols, ketones, and quinones.[6][7][8]
-
Troubleshooting & Mitigation:
-
Protect from Light: Always store solutions of this compound in amber vials or wrap containers in aluminum foil.
-
Minimize Exposure: During experimental setup and execution, minimize exposure to ambient light, especially direct sunlight or strong fluorescent lighting.
-
Reaction Monitoring: Be aware that photodegradation can occur during the course of a long reaction if the vessel is exposed to light.
-
Q3: I'm trying to react a strong nucleophile (e.g., an amine, alkoxide, or thiol) at the aldehyde, but I'm getting a significant byproduct where the fluorine atom has been replaced. Why?
A: You are likely observing a Nucleophilic Aromatic Substitution (SNAr) reaction. The fluorine atom on the electron-deficient naphthalene ring can be displaced by strong nucleophiles.
-
Causality: The electron-withdrawing effect of the aldehyde group, combined with the inherent electronegativity of the other fluorine atoms in polyfluorinated systems, makes the carbon atom attached to the fluorine electrophilic and susceptible to attack.[9] While fluorine is a poor leaving group in SN2 reactions, it is often a good leaving group in SNAr because its high electronegativity strongly polarizes the C-F bond, facilitating the initial nucleophilic attack.
-
Troubleshooting & Mitigation:
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for the desired transformation. SNAr reactions often have a higher activation energy than reactions at the aldehyde.
-
Reagent Stoichiometry: Use a minimal excess of the nucleophile to reduce the rate of the competing SNAr reaction.
-
Protecting Groups: If feasible, consider protecting the aldehyde group (e.g., as an acetal) before performing a reaction with a strong nucleophile intended for another part of the molecule. This reduces the electron-withdrawing activation of the ring.
-
Choice of Base: Be mindful that some bases can also act as nucleophiles. A non-nucleophilic, sterically hindered base like DIPEA might be preferable to prevent side reactions.[10][11]
-
Q4: My starting material contains a small but persistent impurity that lacks a fluorine signal in the ¹⁹F NMR and has a different mass. What could this be?
A: This is likely a des-fluoro impurity originating from the synthesis of the this compound itself.
-
Causality: Synthetic routes to fluorinated aromatics, such as the Balz-Schiemann reaction (diazotization followed by fluoro-dediazotization), are known to sometimes produce des-fluoro byproducts where the diazonium group is replaced by hydrogen instead of fluorine.[12][13] For example, if the synthesis started from a bromo- or amino-naphthalene derivative, impurities like 1-bromonaphthalene or 1-aminonaphthalene could be carried through.[12][13]
-
Troubleshooting & Mitigation:
-
Starting Material Analysis: Always check the purity of your starting material by multiple analytical methods (e.g., HPLC, GC-MS, NMR) before use.
-
Purification: If a significant amount of des-fluoro impurity is present, consider purifying the starting material by column chromatography or recrystallization.
-
Reaction Planning: If the impurity is minor and difficult to remove, be aware of its potential to react and form its own set of byproducts in your subsequent steps.
-
Analytical and Preventative Strategies
Proactive analysis and careful experimental design are crucial for minimizing side reactions.
Table 1: Recommended Analytical Methods for Quality Control
| Technique | Primary Use | Information Provided |
| HPLC (UV/DAD) | Purity assessment, impurity profiling | Quantifies the main component and detects non-volatile impurities (e.g., oxidation products). A Diode Array Detector (DAD) provides UV spectra to help identify peaks.[14] |
| GC-MS | Impurity identification | Separates volatile components and provides mass spectra for identifying unknown impurities (e.g., photodegradation products, des-fluoro impurities).[7][8] |
| NMR (¹H, ¹³C, ¹⁹F) | Structural confirmation, purity | Confirms the structure of the desired product and can detect and quantify impurities with distinct NMR signals. ¹⁹F NMR is essential for tracking fluorine-containing species. |
| Titrimetry | Absolute assay of aldehyde content | Determines the absolute percentage of the aldehyde functional group via reaction with hydroxylamine hydrochloride, providing a measure of purity with respect to non-aldehyde impurities.[14] |
Experimental Protocols
Protocol 1: Standard Purity Assessment by Reverse-Phase HPLC
This protocol provides a general method for assessing the purity of this compound and detecting common impurities like the corresponding carboxylic acid.
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of ~1 mg/mL. Dilute as necessary to be within the linear range of the detector.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 40% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: The this compound should elute as a major peak. The oxidation product, 8-fluoro-1-naphthoic acid, will typically elute earlier due to its increased polarity. Report purity as the area percentage of the main peak.
Protocol 2: Working Under an Inert Atmosphere
This protocol minimizes oxidation by excluding atmospheric oxygen.
-
Setup: Use a two-neck round-bottom flask equipped with a magnetic stirrer, a rubber septum on one neck, and a condenser with a gas inlet/outlet on the other.
-
Inerting the Flask: Connect the gas inlet to a source of nitrogen or argon and the outlet to an oil bubbler. Flush the system with the inert gas for 5-10 minutes.
-
Reagent Addition: Add dry solvents and liquid reagents via syringe through the septum. Add solid reagents quickly under a positive flow of the inert gas.
-
Reaction: Maintain a gentle, positive pressure of the inert gas throughout the reaction, evidenced by slow bubbling in the oil bubbler.
Visualizing Reaction and Troubleshooting Pathways
Diagram 1: Key Side Reaction Pathways
Caption: Major undesired reaction pathways for this compound.
Diagram 2: Troubleshooting Logic Flow
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 172033-73-7: 4-FLUORO-1-NAPHTHALDEHYDE | CymitQuimica [cymitquimica.com]
- 4. Oxidation of Naphthalene to Phthalic Anhydride - Chempedia - LookChem [lookchem.com]
- 5. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 6. Changes in ecotoxicity of naphthalene and alkylated naphthalenes during photodegradation in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. idk.org.rs [idk.org.rs]
- 8. Photodegradation of naphthalene over Fe3O4 under visible light irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Renewable Reagent for Nucleophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Yield for 8-Fluoro-1-Naphthaldehyde
Prepared by: Senior Application Scientist, Gemini Synthesis Division
Welcome to the technical support center for the synthesis of 8-fluoro-1-naphthaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and maximize your reaction yields.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions about the synthesis of this compound.
Q1: My direct formylation of 1-fluoronaphthalene is failing or giving the wrong isomer. Why is this happening?
A: This is a common pitfall. Attempting a direct electrophilic formylation (like a Vilsmeier-Haack or Rieche reaction) on 1-fluoronaphthalene to obtain the this compound product is fundamentally challenging due to competing electronic and steric effects.
-
Electronic Effects : The fluorine atom is an ortho-, para-directing group for electrophilic aromatic substitution. This means it electronically activates positions 2 and 4 for the incoming electrophile. The Vilsmeier reagent is a relatively weak electrophile and requires an electron-rich aromatic system to react efficiently.[1][2]
-
Steric Hindrance : The target position 8 is the peri position, located directly adjacent to the substituent at position 1. This creates significant steric hindrance, making it extremely difficult for the bulky Vilsmeier-Haack or other formylating reagents to approach and react at this site.
Consequently, the reaction will preferentially yield 4-fluoro-1-naphthaldehyde, with minor amounts of the 2-fluoro isomer, while the desired 8-formylated product will be formed in negligible amounts, if at all.
References
Technical Support Center: Purification of 8-fluoro-1-naphthaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 8-fluoro-1-naphthaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for enhancing the purity of this key synthetic intermediate. The following question-and-answer format addresses common challenges and provides validated protocols to ensure reproducible, high-purity results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, based on the chemistry of aromatic aldehydes and fluoronaphthalene synthesis, several common impurities can be anticipated.
| Impurity Type | Specific Example | Likely Source |
| Oxidation Product | 8-fluoro-1-naphthoic acid | Exposure of the aldehyde to air/oxidants.[1] |
| Precursor Material | 1-fluoro-8-(bromomethyl)naphthalene, etc. | Incomplete formylation reaction. |
| Dehalogenated Impurity | 1-naphthaldehyde | Side reaction during fluorination or subsequent steps. Syntheses of related 8-fluoro-naphthalene compounds have reported des-fluoro impurities requiring careful purification.[2][3] |
| Isomeric Impurities | e.g., 4-fluoro-1-naphthaldehyde | Lack of regioselectivity in the formylation or fluorination step. |
| Polymeric Byproducts | High molecular weight species | Self-condensation or polymerization of the aldehyde, potentially catalyzed by acidic or basic residues.[4][5] |
Q2: My crude product is a yellow or brown oil/solid. Does this indicate significant impurity?
A2: Yes, color in the crude product often suggests the presence of impurities. While pure this compound may have a slight color, dark yellow, brown, or red hues typically point to the presence of polymeric byproducts or trace impurities from the reaction. These can often be removed by column chromatography or recrystallization.
Q3: What is the single most effective method for purifying aromatic aldehydes like this one?
A3: For selectively removing non-aldehyde impurities, bisulfite adduct formation is an exceptionally effective and often underutilized chemical purification technique.[6][7] This method relies on the reversible reaction of the aldehyde with sodium bisulfite to form a charged, water-soluble adduct. This allows for the easy removal of non-aldehyde organic impurities via extraction. The pure aldehyde is then regenerated by treating the adduct with a base. This technique is often superior to chromatography for large-scale purifications where an aldehyde is contaminated with compounds of similar polarity.
Q4: How should I store purified this compound to maintain its purity?
A4: To prevent degradation, purified this compound should be stored in a tightly sealed container in a cool, dry, and dark environment, such as a refrigerator or freezer.[8] To prevent oxidation to the carboxylic acid, it is best practice to store it under an inert atmosphere (e.g., nitrogen or argon).[8]
Purification Workflow & Troubleshooting Guides
This section provides detailed protocols and troubleshooting advice for the most common purification techniques.
Decision Workflow for Purification Strategy
The choice of purification method depends on the nature of the impurities and the scale of your reaction. The following workflow can help guide your decision.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
Technical Support Center: Troubleshooting 8-fluoro-1-naphthaldehyde Reactions with Anilines
Welcome to the technical support center for synthetic organic chemists. This guide is designed to provide in-depth troubleshooting for the Schiff base condensation reaction between 8-fluoro-1-naphthaldehyde and various anilines. As researchers and drug development professionals, you understand that while imine formation is a foundational reaction, its success with highly substituted or electronically complex substrates can be nuanced. This resource addresses common issues encountered in the lab, explaining the underlying chemical principles and offering field-proven solutions to guide you toward a successful synthesis.
Section 1: Understanding the Core Reaction and Its Challenges
The reaction between this compound and an aniline derivative is a nucleophilic addition-elimination reaction that results in the formation of a Schiff base (an imine). The general mechanism involves the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of the naphthaldehyde, forming a hemiaminal intermediate. This is followed by the acid-catalyzed elimination of water to yield the final imine product.[1][2]
However, the specific substrates present unique challenges:
-
Steric Hindrance: The peri-interaction, a non-bonding repulsive interaction between the substituents at the 1- and 8-positions of the naphthalene core, can influence the conformation and reactivity of the aldehyde.[3][4] This steric strain can hinder the approach of the aniline nucleophile.
-
Electronic Effects: The fluorine atom at the 8-position is an electron-withdrawing group, which can impact the electrophilicity of the carbonyl carbon. Similarly, substituents on the aniline ring will significantly alter its nucleophilicity. Electron-donating groups on the aniline will increase its reactivity, while electron-withdrawing groups will decrease it.[5][6]
Frequently Asked Questions (FAQs) - Core Concepts
Q1: What is the expected mechanism for the reaction of this compound with an aniline?
A1: The reaction proceeds via a Schiff base condensation. This is a two-step process:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen of the aniline attacks the electrophilic carbonyl carbon of the this compound. This forms a zwitterionic intermediate that quickly protonates to a neutral hemiaminal (or carbinolamine).
-
Dehydration: Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). The lone pair on the nitrogen then forms a double bond with the carbon, expelling the water molecule and forming a protonated imine (an iminium ion). A final deprotonation step yields the neutral Schiff base product.[1][2]
Q2: How does the peri-interaction between the 8-fluoro and 1-formyl groups affect the reaction?
A2: The proximity of the fluorine and aldehyde groups at the 1 and 8 positions can cause steric strain, potentially forcing the aldehyde group slightly out of the plane of the naphthalene ring.[3][4] This can have two competing effects: it might slightly increase the ground state energy of the starting material, making it more reactive, or it could sterically hinder the incoming aniline from accessing the carbonyl carbon, thus slowing the reaction. The net effect will depend on the specific aniline used.
Q3: What role does pH play in this reaction?
A3: The pH is a critical parameter. The reaction is typically catalyzed by mild acid.[7]
-
Too Acidic (Low pH): The aniline, being basic, will be protonated to form an anilinium ion. This removes the nucleophilic lone pair on the nitrogen, preventing it from attacking the carbonyl carbon and stopping the reaction.[8][9]
-
Too Alkaline (High pH): There is insufficient acid to protonate the hydroxyl group of the hemiaminal intermediate. This makes the hydroxyl a poor leaving group, and the dehydration step to form the imine will be very slow or not occur at all.[2][9]
-
Optimal pH: A mildly acidic pH (typically 4-6) is usually optimal.[8] This ensures a sufficient concentration of protonated hemiaminal to drive the dehydration, without excessively protonating the starting aniline. Acetic acid is a commonly used catalyst for this purpose.[7][10]
Section 2: Troubleshooting Guide - Common Experimental Issues
This section is structured in a question-and-answer format to directly address problems you may be facing at the bench.
Issue 1: Low or No Product Yield
Q: I've mixed my this compound and aniline, but TLC/LC-MS analysis shows only starting materials, even after several hours at room temperature. What's going on?
A: This is a common issue that usually points to insufficient activation of the reactants or unfavorable reaction conditions.
Possible Causes & Solutions:
-
Poor Nucleophilicity of the Aniline:
-
Explanation: If your aniline is substituted with strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃), its nitrogen lone pair is less available for nucleophilic attack.[5][6][11]
-
Solution: Increase the reaction temperature. Refluxing in a suitable solvent like ethanol or toluene is a standard approach.[12] This provides the necessary activation energy to overcome the reduced nucleophilicity. For particularly deactivated anilines, consider microwave-assisted synthesis which can accelerate the reaction significantly.[11][13]
-
-
Lack of Catalysis:
-
Explanation: While some highly nucleophilic anilines may react without a catalyst, the dehydration step is often the rate-limiting step and requires acid catalysis.[1]
-
Solution: Add a catalytic amount (e.g., 3-5 drops or 0.1 equivalents) of glacial acetic acid to the reaction mixture.[10] If this is ineffective, a slightly stronger acid like p-toluenesulfonic acid (p-TsOH) can be used, but be cautious of over-acidifying the medium.
-
-
Water in the Reaction:
-
Explanation: Imine formation is a reversible equilibrium reaction that produces water.[1] According to Le Chatelier's principle, the presence of water in the reaction mixture (either from wet solvents or as the reaction proceeds) can drive the equilibrium back towards the starting materials.[14]
-
Solution: Ensure you are using anhydrous solvents. To actively remove water as it forms, use a Dean-Stark apparatus when refluxing in a solvent like toluene. Alternatively, for smaller scale reactions at lower temperatures, adding a dehydrating agent like activated molecular sieves (4 Å) to the reaction flask can be very effective.[14]
-
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low-yield reactions.
Issue 2: Impure Product and Side Reactions
Q: My reaction seems to work, but I'm getting a messy product spot on my TLC plate, and purification by column chromatography is difficult. What are the likely side products?
A: A messy reaction profile can result from several issues, including product hydrolysis, side reactions of the starting materials, or tautomerism of the product.
Possible Causes & Solutions:
-
Product Hydrolysis:
-
Explanation: Schiff bases are susceptible to hydrolysis, breaking down back into the aldehyde and aniline, especially in the presence of water and acid.[15][16] This can occur during the reaction work-up or even on a silica gel column, which is inherently acidic and contains water.
-
Solution:
-
Work-up: Perform an aqueous work-up with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any acid catalyst. Ensure you thoroughly dry the organic layer with a drying agent like anhydrous sodium sulfate or magnesium sulfate before concentrating.
-
Purification: If you suspect hydrolysis on silica, you can neutralize the silica gel by preparing a slurry with a small amount of triethylamine (e.g., 1% v/v) in your eluent and then packing the column. Alternatively, switching to a less acidic stationary phase like alumina may be beneficial.
-
-
-
Oxidation/Decomposition:
-
Explanation: Naphthaldehydes and aniline derivatives can be sensitive to air and light, potentially leading to oxidized byproducts over long reaction times at high temperatures.
-
Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon). If heating for an extended period, protect the reaction flask from light by wrapping it in aluminum foil.
-
-
Keto-Enamine Tautomerism:
-
Explanation: While not a side reaction, the Schiff base product can exist in equilibrium with a keto-enamine tautomer, especially if there are ortho- or para-hydroxyl groups on the aldehyde or aniline rings.[17][18] These tautomers may have different polarities, leading to streaking or multiple spots on a TLC plate.
-
Solution: Characterization by ¹H NMR is key. The presence of both imine (R-CH=N-) and enamine (R-C=CH-NH-) protons can confirm tautomerism. This is an inherent property of the molecule and not necessarily an impurity.
-
Issue 3: Reaction Monitoring and Characterization
Q: How can I effectively monitor the progress of my reaction and confirm the structure of my product?
A: Proper reaction monitoring and characterization are crucial for a successful synthesis.
Monitoring Techniques:
-
Thin-Layer Chromatography (TLC): The most straightforward method. The imine product is typically less polar than the aniline and more polar than the naphthaldehyde. You should see the consumption of your starting materials and the appearance of a new spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information. You can monitor the disappearance of the starting material masses and the appearance of the product mass (Mass of Aldehyde + Mass of Aniline - 18).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For real-time monitoring, taking aliquots and running a quick ¹H NMR can be very informative.[19] The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of the imine proton signal (HC=N, ~8.5-9.5 ppm) is a clear indicator of product formation.[20]
Key Characterization Data:
| Technique | Key Signal for Schiff Base Formation |
| ¹H NMR | Appearance of a singlet for the imine proton (HC=N) typically between δ 8.5-9.5 ppm. Disappearance of the aldehyde proton (CHO) at ~δ 10 ppm and the aniline -NH₂ protons. |
| ¹³C NMR | Appearance of the imine carbon (C=N) signal around δ 160-170 ppm. |
| FT-IR | Appearance of a C=N stretching band around 1600-1650 cm⁻¹. Disappearance of the C=O stretch of the aldehyde (~1680-1700 cm⁻¹) and the N-H stretches of the aniline (~3300-3500 cm⁻¹). |
| Mass Spec | Observation of the molecular ion peak corresponding to the calculated exact mass of the imine product. |
Section 3: Experimental Protocols
General Protocol for Schiff Base Synthesis
This protocol provides a robust starting point for the reaction. Adjustments, particularly to temperature and the use of a dehydrating agent, should be made based on the reactivity of the specific aniline used.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent & Reagents: Dissolve the aldehyde in a suitable solvent (e.g., ethanol or toluene, ~0.2 M concentration). Add the aniline (1.0-1.1 eq).
-
Catalysis: Add glacial acetic acid (3-5 drops).
-
Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. For sluggish reactions, consider adding 4 Å molecular sieves or using a Dean-Stark trap if refluxing in toluene.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be isolated by filtration and washed with cold solvent. If it remains in solution, concentrate the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane). Purify by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol for Reaction Monitoring by ¹H NMR
-
At desired time points (t=0, 1h, 2h, etc.), carefully withdraw a small aliquot (~0.1 mL) from the reaction mixture using a glass pipette.
-
Dilute the aliquot with deuterated chloroform (CDCl₃) in an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Integrate the aldehyde proton signal (~10 ppm) of the starting material and the imine proton signal (~8.5-9.5 ppm) of the product to determine the approximate reaction conversion.
Visualization of the General Reaction
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. wjpsonline.com [wjpsonline.com]
- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 4. researchgate.net [researchgate.net]
- 5. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 6. Electron withdrawing group on aniline makes it less/more basic. [allen.in]
- 7. iiste.org [iiste.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Physico – Chemical Study of Transition Metal Complexes with Schiff’s Base derived from Naphthaldehyde and Substituted Aromatic Amines – Oriental Journal of Chemistry [orientjchem.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Controlled Hydrolysis of Odorants Schiff Bases in Low-Molecular-Weight Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 20. derpharmachemica.com [derpharmachemica.com]
preventing decomposition of 8-fluoro-1-naphthaldehyde during storage
Welcome to the dedicated technical support guide for 8-fluoro-1-naphthaldehyde (CAS: 112641-28-8). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. Due to the inherent reactivity of its aldehyde functional group, this compound is susceptible to degradation if not handled and stored with precision. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you prevent, identify, and resolve stability issues.
Section 1: Understanding the Instability of this compound
The primary challenge in storing this compound stems from the aldehyde group (-CHO) attached to the naphthalene core. Aldehydes are intrinsically reactive and can readily undergo several decomposition reactions.[1][2] The principal pathways for degradation are:
-
Oxidation: The most common degradation pathway involves the oxidation of the aldehyde to its corresponding carboxylic acid, 8-fluoro-1-naphthoic acid. This reaction is often catalyzed by exposure to atmospheric oxygen, light, and trace metal impurities.[3]
-
Polymerization/Trimerization: In the presence of acidic or basic impurities, or even upon prolonged storage, aldehydes can polymerize to form larger, often insoluble, molecules or cyclic trimers.[4] This process can manifest as a change in viscosity or solidification of the material.[4]
-
Photodecomposition: Aromatic compounds, particularly those containing halogens like fluorine, can be sensitive to UV light, which can provide the energy to initiate degradation reactions.[5][6]
Understanding these mechanisms is the first step toward implementing effective preventative strategies.
Section 2: Troubleshooting Guide - A-Question-and-Answer Approach
This section directly addresses common observations and issues encountered during the storage and handling of this compound.
Question 1: My this compound, which was a pale yellow solid, has developed a distinct off-white or brownish tint. What is causing this color change?
Answer: A color change is a primary indicator of chemical decomposition. The most probable cause is oxidation. The aldehyde group has likely been partially converted to 8-fluoro-1-naphthoic acid. The formation of this and other minor degradation byproducts can introduce chromophores that alter the material's appearance. To confirm this, we recommend performing an analytical check via HPLC or NMR spectroscopy (see Protocol 2A & 2B).
Question 2: The material in my vial, which was a crystalline powder, has become a viscous gum or a hard solid. Why has the physical state changed?
Answer: This is a classic sign of polymerization.[4] Trace amounts of moisture (acting as a catalyst) or acidic/basic impurities on the container surface can initiate a chain reaction where aldehyde molecules link together. This significantly increases the average molecular weight, leading to the observed change from a powder to a viscous or solid state. This process is often accelerated by temperature fluctuations.[4] The resulting polymer is typically difficult to redissolve and may be unsuitable for further reactions.
Question 3: My NMR spectrum shows a reduced integration for the aldehyde proton (~10 ppm) and a new, broad peak has appeared elsewhere. How do I interpret this?
Answer: The decrease in the aldehyde proton's signal confirms that the starting material has been consumed. The appearance of a new, broad singlet further downfield (typically >12 ppm) is highly indicative of the formation of the corresponding carboxylic acid (8-fluoro-1-naphthoic acid). If, instead, you observe a general broadening of all peaks and a loss of spectral resolution, polymerization is the more likely culprit.
Question 4: I suspect my sample is degraded. Can it be salvaged?
Answer: It depends on the nature and extent of the decomposition.
-
If oxidation is the primary issue: For small-scale, high-value applications, you may be able to repurify the material. Column chromatography is often effective at separating the aldehyde from the more polar carboxylic acid.
-
If polymerization has occurred: Salvaging the material is extremely difficult. The polymer is often insoluble and chemically resistant. In most cases, the material should be discarded according to your institution's hazardous waste disposal procedures.
The most reliable and cost-effective strategy is prevention. It is always better to store the material correctly from the outset than to attempt purification later.
Section 3: Visualizing the Degradation & Troubleshooting Process
To better illustrate the chemical challenges and the logical steps for addressing them, the following diagrams have been created.
Caption: Figure 1: Primary Decomposition Pathways
Caption: Figure 2: Troubleshooting Workflow
Section 4: Validated Experimental Protocols
Adherence to strict protocols is critical for maintaining the integrity of this compound.
Protocol 1: Recommended Handling and Storage
This protocol outlines the best practices for storing the compound upon receipt to maximize its shelf life.
Materials:
-
Vial of this compound
-
Inert gas source (Argon or Nitrogen) with regulator and tubing
-
Schlenk line or glove box (ideal, but not mandatory if done carefully)
-
Parafilm or high-quality sealing tape
-
-20°C or 2-8°C storage unit (freezer or refrigerator)
-
Amber glass vials for aliquoting
Procedure:
-
Work Quickly: Minimize the time the container is open to the atmosphere. If possible, perform these steps in a glove box or under a positive pressure of inert gas.
-
Inert Gas Blanket: Upon first opening, immediately flush the headspace of the vial with a gentle stream of argon or nitrogen for 30-60 seconds. This displaces atmospheric oxygen and moisture.
-
Secure Sealing: Tightly close the vial cap. For long-term storage, wrap the cap-vial interface securely with Parafilm to create an additional barrier against air ingress.
-
Aliquot if Necessary: If you plan to use small amounts over time, it is highly advisable to aliquot the material into smaller, single-use amber vials. This prevents repeated exposure of the bulk material to the atmosphere. Repeat steps 2 and 3 for each aliquot.
-
Protect from Light: Always store the vials in a dark environment. The use of amber vials is recommended; if only clear vials are available, wrap them in aluminum foil.
-
Cold Storage: Store the sealed, inerted vials at 2-8°C for intermediate-term storage. For long-term storage (>6 months), -20°C is recommended.
-
Equilibration: Before opening a refrigerated or frozen vial, ALWAYS allow it to warm completely to room temperature. Opening a cold vial will cause atmospheric moisture to condense inside, introducing water that can catalyze decomposition.
Protocol 2A: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method can be used to quantify the purity of the aldehyde and detect the presence of the more polar carboxylic acid degradation product.
Instrumentation and Conditions:
| Parameter | Recommendation |
| HPLC System | Standard system with UV detector |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water (0.1% Formic Acid) B: Acetonitrile (0.1% Formic Acid) |
| Gradient | Start at 60% B, ramp to 95% B over 10 min, hold 2 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Vol. | 5 µL |
| Sample Prep. | Accurately weigh ~1 mg of compound, dissolve in 1 mL of Acetonitrile. |
Expected Results:
-
Pure this compound: A single major peak.
-
Degraded Sample: A new, earlier-eluting peak corresponding to the more polar 8-fluoro-1-naphthoic acid will appear. The relative area of this peak can be used to estimate the extent of degradation.
Protocol 2B: Purity Assessment by Proton NMR (¹H NMR)
Procedure:
-
Prepare a sample by dissolving 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a standard ¹H NMR spectrum.
-
Analyze Key Regions:
-
Aldehyde Proton: Check the integration of the characteristic aldehyde singlet around δ 10.0-10.5 ppm.
-
Carboxylic Acid Proton: Look for a new, broad singlet appearing downfield, typically δ >12 ppm.
-
Aromatic Region: Significant degradation, especially polymerization, may cause peak broadening and a loss of sharp signals in the aromatic region (δ 7.0-8.5 ppm).
-
Section 5: Frequently Asked Questions (FAQs)
-
Q: Why is an inert atmosphere so important for storing aldehydes?
-
Q: Is refrigeration always better? I've heard some aldehydes polymerize faster in the cold.
-
A: While counterintuitive, some aliphatic aldehydes can indeed trimerize more rapidly at low temperatures.[4] However, for aromatic aldehydes like this compound, the primary degradation pathway is oxidation, which is significantly slowed by cold temperatures. Therefore, for this specific compound, refrigerated or frozen storage under an inert atmosphere is the recommended best practice.
-
-
Q: Can I add an antioxidant like BHT to my sample?
-
A: While antioxidants like Butylated hydroxytoluene (BHT) can be effective in preventing radical-mediated oxidation, adding any substance will change the purity of your starting material.[4] For use as a synthetic intermediate where high purity is critical, it is far better to rely on proper storage techniques (inert gas, cold, dark) than to introduce a potential contaminant.
-
-
Q: What are the main safety precautions for handling this compound?
-
A: Always handle this compound in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7] Avoid inhalation of dust or vapors and prevent skin and eye contact.[7] Review the Safety Data Sheet (SDS) provided by the supplier before use.[7]
-
References
- 1. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 2. fiveable.me [fiveable.me]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 5. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
Technical Support Center: Scale-Up Synthesis of 8-Fluoro-1-Naphthaldehyde Derivatives
Welcome to the technical support center for the synthesis of 8-fluoro-1-naphthaldehyde and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities encountered during the scale-up of this important chemical intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and practical experience in process chemistry.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions and concerns regarding the synthesis of this compound derivatives.
Q1: What are the most common synthetic routes for preparing this compound, and what are their primary scale-up challenges?
A1: The primary routes for the synthesis of this compound generally involve the formylation of 1-fluoronaphthalene. The most prevalent methods include:
-
Vilsmeier-Haack Reaction: This is a widely used method for formylating electron-rich aromatic compounds.[1][2][3] It involves the use of a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5][6]
-
Scale-Up Challenges:
-
Exothermic Reaction: The formation of the Vilsmeier reagent is highly exothermic and requires careful temperature control, especially on a large scale.[7]
-
Viscous Reaction Mixture: The reaction mixture can become thick, leading to mixing and heat transfer issues.
-
Corrosive and Hazardous Reagents: POCl₃ is highly corrosive, toxic, and reacts violently with water.[8][9] DMF is a reproductive toxin.
-
Work-up and Purification: The aqueous work-up can be challenging due to the formation of emulsions. Purification often requires distillation or chromatography to remove unreacted starting material and side products.
-
-
-
Rieche Formylation: This method utilizes dichloromethyl methyl ether and a Lewis acid, such as titanium tetrachloride (TiCl₄), to formylate the aromatic ring.[10][11][12]
-
Scale-Up Challenges:
-
Highly Reactive and Toxic Reagents: Dichloromethyl methyl ether is a potent carcinogen, and TiCl₄ is highly corrosive and water-sensitive.
-
Strict Anhydrous Conditions: The reaction is extremely sensitive to moisture, requiring rigorously dry solvents and equipment.
-
Stoichiometric Lewis Acid: The reaction requires at least stoichiometric amounts of the Lewis acid, which can complicate work-up and waste disposal.
-
-
-
Metalation followed by Formylation: This involves the deprotonation of 1-fluoronaphthalene with a strong base (e.g., n-butyllithium) followed by quenching with a formylating agent like DMF.[11]
-
Scale-Up Challenges:
-
Cryogenic Temperatures: Organolithium reactions typically require very low temperatures (-78 °C) to control reactivity and prevent side reactions, which can be challenging and costly to maintain on a large scale.
-
Moisture and Air Sensitivity: Organolithium reagents are highly pyrophoric and reactive towards moisture and oxygen.
-
Regioselectivity: Directing the metalation to the desired position can be difficult and may lead to isomeric impurities.
-
-
Q2: Why is regioselectivity a concern in the formylation of 1-fluoronaphthalene?
A2: 1-Fluoronaphthalene has multiple positions where formylation can occur. The fluorine atom is an ortho-, para-director, but it is also deactivating. The electronic and steric environment of the naphthalene ring system influences the position of electrophilic attack. While the 8-position is sterically hindered, electronic effects can favor its functionalization. However, formylation at other positions, such as the 4-position, can also occur, leading to a mixture of isomers that are often difficult to separate due to their similar physical properties. Controlling the reaction conditions (temperature, solvent, catalyst) is crucial to maximize the yield of the desired this compound.
Q3: What are the primary safety concerns when working with the Vilsmeier-Haack or Rieche formylation reagents on a larger scale?
A3: Both methods involve highly hazardous materials.
-
Phosphorus Oxychloride (POCl₃): This reagent is highly toxic, corrosive, and reacts violently with water, releasing toxic fumes.[8][9] Inhalation can be fatal, and skin contact causes severe burns.[7] On a large scale, the exothermic reaction with water or other protic substances poses a significant risk of runaway reactions and pressure buildup in the reactor. Workers repeatedly exposed to phosphorus oxychloride have reported a high prevalence of respiratory symptoms.[13]
-
Dichloromethyl methyl ether: This reagent is a known and potent carcinogen. Handling requires strict engineering controls, such as fume hoods and closed systems, to prevent any exposure.
-
Titanium Tetrachloride (TiCl₄): This Lewis acid is highly corrosive and reacts violently with moisture in the air to release hydrogen chloride gas. It must be handled under an inert atmosphere.
A thorough risk assessment and implementation of appropriate safety protocols, including personal protective equipment (PPE) and emergency procedures, are mandatory before scaling up these reactions.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during the scale-up synthesis of this compound derivatives.
Problem 1: Low Yield of this compound in Vilsmeier-Haack Reaction
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incomplete formation of the Vilsmeier reagent | Ensure slow and controlled addition of POCl₃ to DMF at a low temperature (e.g., 0-5 °C). Allow sufficient time for the reagent to form before adding the 1-fluoronaphthalene. | The reaction between DMF and POCl₃ is exothermic.[7] Adding POCl₃ too quickly or at a higher temperature can lead to decomposition of the reagent and reduced activity. |
| Insufficient activation of the aromatic ring | The fluorine atom is deactivating. Consider using a slight excess of the Vilsmeier reagent to drive the reaction to completion. | The Vilsmeier reagent is a weak electrophile and requires an electron-rich aromatic substrate for efficient reaction.[1] Increasing its concentration can improve the reaction rate. |
| Suboptimal reaction temperature | After the addition of 1-fluoronaphthalene, gradually increase the temperature to the optimal range (e.g., 60-80 °C) and monitor the reaction progress by TLC or HPLC. | Formylation of less reactive substrates often requires thermal energy to overcome the activation barrier. However, excessive temperatures can lead to side reactions and decomposition. |
| Premature quenching of the reaction | Ensure the reaction has gone to completion before initiating the aqueous work-up. | Adding water before the reaction is complete will hydrolyze the Vilsmeier reagent and any unreacted iminium salt intermediate, leading to a lower yield of the desired aldehyde. |
Experimental Protocol: Vilsmeier-Haack Formylation of 1-Fluoronaphthalene
-
To a stirred solution of anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphorus oxychloride (POCl₃) dropwise at 0-5 °C.
-
Stir the mixture at this temperature for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Add a solution of 1-fluoronaphthalene in a minimal amount of anhydrous DMF or other suitable solvent.
-
Slowly warm the reaction mixture to 60-80 °C and maintain this temperature, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base, such as sodium hydroxide or sodium carbonate solution, until the pH is neutral or slightly basic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography.
Problem 2: Formation of Isomeric Impurities
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Lack of regiocontrol | Optimize the reaction temperature. Lower temperatures generally favor the thermodynamically more stable product, which may increase the selectivity for the 8-position. | The position of electrophilic attack is influenced by both kinetic and thermodynamic factors. A temperature study can help identify conditions that maximize the formation of the desired isomer. |
| Lewis acid choice in Rieche formylation | Screen different Lewis acids (e.g., TiCl₄, SnCl₄, AlCl₃).[11] The nature of the Lewis acid can influence the steric and electronic environment of the electrophile, thereby affecting regioselectivity. | Different Lewis acids have varying strengths and coordination properties, which can alter the reactivity and selectivity of the formylating agent. |
| Solvent effects | Investigate the effect of different solvents. The polarity and coordinating ability of the solvent can influence the reaction pathway and the distribution of isomers. | The solvent can stabilize or destabilize transition states leading to different products. |
Problem 3: Difficult Purification of the Final Product
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Formation of hard-to-remove impurities | If distillation or standard chromatography is ineffective, consider forming a derivative of the aldehyde (e.g., a bisulfite adduct or a Schiff base) to facilitate separation. The aldehyde can then be regenerated from the purified derivative.[14] | Derivatization can significantly alter the physical properties (e.g., solubility, crystallinity) of the product, allowing for easier separation from impurities. |
| Presence of unreacted starting material | Optimize reaction conditions to drive the reaction to completion. If unreacted starting material remains, a careful fractional distillation may be effective if the boiling points are sufficiently different. | Maximizing conversion simplifies the purification process. |
| Product decomposition during purification | If the product is thermally labile, use a lower distillation temperature under a high vacuum. For chromatography, choose a less acidic or basic stationary phase to prevent degradation. | Naphthaldehyde derivatives can be sensitive to heat and pH extremes. |
Workflow for Troubleshooting Low Yield in Vilsmeier-Haack Reaction
Caption: Troubleshooting workflow for low yield.
III. References
-
Chambers, R. D. Fluorine in Organic Chemistry. Blackwell Publishing, 2004.
-
Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989.
-
Jones, G., Stanforth, S. P. The Vilsmeier reaction of non-aromatic compounds. Org. React.2000 , 56, 355-659.
-
Kürti, L., Czakó, B. Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press, 2005.
-
Olah, G. A., et al. Formylating Agents. Chemical Reviews, 1987 , 87(4), 671-680.
-
Rieche, A., Gross, H., Höft, E. Über α-Halogenäther, IV. Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern. Chemische Berichte, 1960 , 93(1), 88–94. --INVALID-LINK--
-
Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th ed., Wiley, 2020.
-
Vilsmeier, A., Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 1927 , 60(1), 119–122. --INVALID-LINK--
-
Zhu, Z., et al. Practical Alternative Synthesis of 1-(8-Fluoro-naphthalen-1-yl)piperazine. Organic Process Research & Development, 2007 , 11(5), 907–909. --INVALID-LINK--
-
Spectrum Chemical. SAFETY DATA SHEET: PHOSPHORUS OXYCHLORIDE, REAGENT. --INVALID-LINK--
-
LANXESS. Product Safety Assessment: Phosphorus oxychloride. --INVALID-LINK--
-
National Research Council. Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 10. The National Academies Press, 2011. --INVALID-LINK--
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Formylation - Wikipedia [en.wikipedia.org]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. lanxess.com [lanxess.com]
- 9. my.airliquide.com [my.airliquide.com]
- 10. Rieche formylation - Wikipedia [en.wikipedia.org]
- 11. Formylation - Common Conditions [commonorganicchemistry.com]
- 12. synarchive.com [synarchive.com]
- 13. nationalacademies.org [nationalacademies.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Solvent Conditions for 8-Fluoro-1-naphthaldehyde Reactions
Welcome to the technical support center for 8-fluoro-1-naphthaldehyde. This guide is designed for researchers, medicinal chemists, and process scientists who are utilizing this versatile but sterically unique building block. Here, we address common challenges and frequently asked questions regarding reaction optimization, with a particular focus on solvent selection. Our approach is grounded in mechanistic principles and practical, field-tested experience to help you navigate the intricacies of this reagent.
Introduction: The Challenge of the Peri-Interaction
This compound is a valuable synthetic intermediate. However, its reactivity is dominated by the "peri-interaction," a through-space steric and electronic interaction between the substituents at the 1 and 8 positions of the naphthalene core. This proximity between the aldehyde and the fluorine atom can significantly influence reaction rates and outcomes compared to other naphthaldehydes or benzaldehydes. The fluorine atom, while a good leaving group in nucleophilic aromatic substitution (SNAr), sterically hinders the approach of nucleophiles to the aldehyde carbonyl and can slow down reactions at adjacent positions.[1][2] A key study on the related 8-fluoronaphthalen-1-ylamine demonstrated that nucleophilic substitution reactions are considerably slower at the 1-position due to this steric hindrance.[2] This guide will help you overcome these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Aldehyde-Focused Reactions (Condensations, Reductive Aminations)
Question 1: My Knoevenagel condensation with this compound is sluggish and gives low yields. How can I improve it?
Answer: This is a common issue stemming from the steric hindrance of the peri-fluoro group, which impedes the approach of the nucleophilic enolate to the aldehyde carbonyl.
-
Causality: The fluorine atom at the C8 position partially blocks the space around the C1 aldehyde, increasing the activation energy of the nucleophilic attack. Standard conditions used for benzaldehyde may be insufficient.
-
Troubleshooting Steps:
-
Solvent Choice is Critical: Switch to a high-boiling polar aprotic solvent. While ethanol or methanol are common for Knoevenagel reactions, they may not be optimal here.[3] Solvents like Dimethylformamide (DMF) , Dimethyl Sulfoxide (DMSO) , or N-Methyl-2-pyrrolidone (NMP) can better solvate the intermediate ions and allow for higher reaction temperatures, which are often necessary to overcome the steric barrier.
-
Base Selection: A weak amine base like piperidine or pyridine might not be strong enough.[3] Consider a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) to ensure complete and rapid enolate formation. In some cases, an inorganic base like anhydrous Potassium Carbonate (K₂CO₃) with a phase-transfer catalyst can also be effective, especially at elevated temperatures.
-
Increase Temperature: Due to the steric hindrance, the reaction will likely require more thermal energy. Aim for temperatures between 80-120 °C. Monitor the reaction for potential decomposition of starting materials at higher temperatures.
-
Water Removal: Knoevenagel condensations produce water, which can reverse the reaction. If not running under strictly anhydrous conditions, consider using a Dean-Stark apparatus to remove water azeotropically, especially when using solvents like toluene.
-
Question 2: I am attempting a reductive amination and observing significant amounts of unreacted aldehyde. What solvent system should I use?
Answer: Incomplete imine formation is the likely culprit, again due to steric hindrance. The choice of solvent and reducing agent is key to driving the reaction to completion.
-
Causality: The formation of the initial hemiaminal and subsequent dehydration to the imine is sterically hindered. The solvent must facilitate this equilibrium-driven process.
-
Troubleshooting & Optimization:
-
Solvent System: A two-stage approach in a single pot is often effective. Start with a solvent that favors imine formation, such as Toluene or Dichloromethane (DCM) , and allows for water removal (e.g., with molecular sieves or a Dean-Stark trap). After allowing the imine to form (monitor by TLC or ¹H NMR), you can proceed with the reduction.
-
Optimized Reducing Agent: Sodium triacetoxyborohydride (STAB) is generally an excellent choice for reductive aminations as it is mild and selective for imines over aldehydes.[4] However, for sterically hindered substrates, ensuring complete imine formation before reduction is paramount.
-
Acid Catalysis: The addition of a catalytic amount of acetic acid (AcOH) is standard for promoting imine formation. For this substrate, you may need a slightly higher catalyst loading.
-
One-Pot Protocol Insight: For difficult reductive aminations, especially with electron-deficient anilines, using a stronger acid like trifluoroacetic acid (TFA) with STAB can be highly effective.[4]
-
Section 2: Nucleophilic Aromatic Substitution (SNAr) Reactions
Question 3: I want to displace the fluorine atom with a nucleophile (e.g., an amine or thiol). The reaction is extremely slow. Can it be accelerated?
Answer: Yes, but it requires forcing conditions. The aldehyde group is only moderately electron-withdrawing, providing limited activation for the SNAr reaction. The primary challenge, however, is the steric hindrance from the aldehyde group impeding the nucleophile's attack at C8.
-
Causality: For an SNAr reaction to occur, the nucleophile must attack the carbon bearing the leaving group (the fluorine). The adjacent aldehyde group at the peri-position creates a significant steric barrier. Furthermore, the naphthalene system needs sufficient electronic activation for this reaction to be favorable.
-
Solvent and Condition Optimization:
-
High-Boiling Polar Aprotic Solvents are Essential: DMSO or NMP are the solvents of choice. Their high boiling points (189 °C and 202 °C, respectively) allow for the necessary high temperatures, and their polarity stabilizes the charged Meisenheimer complex intermediate.
-
Elevated Temperatures: Expect to use temperatures in the range of 150-180 °C. As demonstrated in the synthesis of a related piperazine derivative, prolonged heating (e.g., 72+ hours) at reflux in a high-boiling solvent like chlorobenzene may be necessary.[2]
-
Strong Base: A robust, non-nucleophilic base is required to deprotonate the nucleophile (if it's an N-H or S-H) or to act as a halide scavenger. Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) are excellent choices.
-
Consider Microwave Chemistry: To reduce the long reaction times, microwave irradiation can be a powerful tool to reach the required high temperatures quickly and efficiently.
-
Data Summary & Key Parameters
The following table summarizes recommended starting points for solvent and condition optimization based on reaction type.
| Reaction Type | Primary Challenge | Recommended Solvents | Recommended Base/Catalyst | Temperature Range (°C) | Key Insights & Citation |
| Knoevenagel Condensation | Steric hindrance at aldehyde | DMF, DMSO, NMP | DBU, K₂CO₃ | 80 - 120 | Higher temperatures and stronger bases are needed to overcome the peri-interaction.[3] |
| Reductive Amination | Slow imine formation | Toluene, DCM (for imine formation) | AcOH (catalyst), STAB (reductant) | 25 - 60 | Ensure complete imine formation before adding the reducing agent. Water removal is key.[4] |
| Nucleophilic Aromatic Sub. | Steric hindrance at C8 | DMSO, NMP, Chlorobenzene | K₂CO₃, Cs₂CO₃ | 150 - 180+ | Reaction is inherently slow due to steric hindrance. Requires high temperatures and long reaction times.[2] |
Experimental Protocols
Protocol 1: Optimized Knoevenagel Condensation with Malononitrile
This protocol is a robust starting point for the condensation of this compound with active methylene compounds.
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.5 M), add malononitrile (1.1 eq).
-
Add DBU (1.2 eq) dropwise to the stirring solution at room temperature.
-
Heat the reaction mixture to 100 °C and monitor by TLC or LC-MS.
-
Upon completion (typically 4-8 hours), cool the reaction to room temperature.
-
Pour the mixture into cold water and acidify with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum. Recrystallize from ethanol or isopropanol if necessary.
Visualization of Troubleshooting Logic
Diagram 1: Decision Workflow for a Stalled Knoevenagel Condensation
This diagram outlines the logical steps for troubleshooting a low-yielding condensation reaction.
Caption: Troubleshooting flowchart for optimizing Knoevenagel condensations.
Diagram 2: Interplay of Factors in this compound Reactivity
This diagram illustrates the key molecular features influencing the chemical behavior of the title compound.
Caption: Key molecular interactions governing reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 8-Fluoro-1-naphthaldehyde and 1-Naphthaldehyde
Introduction: The Subtle Influence of a peri-Fluorine
In the landscape of aromatic aldehydes, 1-naphthaldehyde serves as a foundational building block for a myriad of synthetic applications, from pharmaceuticals to materials science. Its reactivity is well-understood, primarily governed by the electrophilic nature of the aldehyde's carbonyl carbon. However, the introduction of a substituent onto the naphthalene core can dramatically alter this reactivity profile. This guide provides an in-depth comparison of 1-naphthaldehyde with its fluorinated analogue, 8-fluoro-1-naphthaldehyde, to elucidate how a single fluorine atom, positioned in a sterically demanding peri-position, modulates the chemical behavior of the adjacent aldehyde functionality.
For researchers in drug development and materials science, understanding these nuanced reactivity differences is paramount. It allows for the rational design of synthetic routes, optimization of reaction conditions, and the development of novel molecular architectures with tailored properties. This guide will dissect the underlying electronic and steric principles, supported by spectroscopic data and mechanistic insights, to provide a clear and actionable comparison for laboratory professionals.
Theoretical Framework: Electronic and Steric Effects in Concert
The reactivity of an aldehyde in nucleophilic addition reactions is fundamentally dictated by the electrophilicity of its carbonyl carbon. A greater partial positive charge (δ+) on this carbon enhances its susceptibility to attack by a nucleophile. In comparing 1-naphthaldehyde and this compound, two primary factors must be considered: the electronic influence of the fluorine atom and the unique spatial relationship imposed by the peri-substitution pattern.
Electronic Influence: The Inductive Effect
Fluorine is the most electronegative element, giving it a powerful electron-withdrawing inductive effect (-I). When substituted on the naphthalene ring, it pulls electron density away from the aromatic system. This withdrawal of electron density is transmitted to the aldehyde group, leading to a more electron-deficient, and therefore more electrophilic, carbonyl carbon in this compound. Based on this electronic effect alone, one would predict an enhanced reactivity for the fluorinated compound.
Caption: Inductive effect of fluorine increasing carbonyl carbon electrophilicity.
The peri-Interaction: A Steric Clash with Electronic Consequences
The 1- and 8-positions of a naphthalene ring are in close spatial proximity, leading to significant steric strain when occupied by substituents. This is known as a peri-interaction.[1][2] In this compound, the aldehyde group and the fluorine atom are forced into a crowded arrangement.
This steric repulsion can prevent the aldehyde group from lying perfectly flat in the plane of the naphthalene ring. Such a deviation from planarity has a profound electronic consequence: it disrupts the π-conjugation between the carbonyl group and the aromatic system. Normally, the naphthalene ring can donate electron density to the carbonyl group via resonance, which slightly reduces its electrophilicity. When this conjugation is broken, the carbonyl carbon is further deprived of this electron-donating effect, making it even more electrophilic.[1] Therefore, the steric peri-interaction synergizes with the inductive effect to heighten the reactivity of this compound.
Caption: The peri-interaction leads to increased carbonyl reactivity.
Experimental Evidence: A Spectroscopic Snapshot
While direct kinetic studies comparing the two molecules are scarce in the literature, spectroscopic data provides strong evidence for the predicted increase in electrophilicity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. A lower electron density around a nucleus results in it being "deshielded," causing its resonance to appear at a higher chemical shift (downfield).
| Compound | Solvent | Carbonyl ¹³C Shift (ppm) | Aldehyde ¹H Shift (ppm) |
| 1-Naphthaldehyde | DMSO-d₆ | 194.1[3] | ~10.2 |
| This compound | Predicted | > 194.1 | > 10.2 |
Table 1: Comparison of NMR Chemical Shifts. The values for this compound are predicted based on established electronic and steric principles.
The ¹³C NMR chemical shift of the carbonyl carbon in 1-naphthaldehyde is reported to be 194.1 ppm in DMSO-d₆.[3] Due to the combined electron-withdrawing inductive effect and the reduced conjugation from the peri-interaction, it is predicted that the carbonyl carbon of this compound will be more deshielded and thus exhibit a chemical shift significantly greater than 194.1 ppm. Similarly, the aldehyde proton is also expected to show a downfield shift compared to the parent compound.
Comparative Reactivity in Nucleophilic Additions
The increased electrophilicity of the carbonyl carbon in this compound directly translates to a higher reactivity towards nucleophiles. In a hypothetical competitive reaction, where both aldehydes are exposed to a limited amount of a nucleophile, the fluorinated analogue is expected to be the major product.
Reaction Scheme:
This enhanced reactivity can be advantageous in various synthetic contexts:
-
Milder Reaction Conditions: Reactions that may require elevated temperatures or strong bases with 1-naphthaldehyde might proceed efficiently at room temperature with the 8-fluoro derivative.
-
Improved Yields: The faster reaction rate can lead to higher product yields and reduced formation of byproducts, especially in reactions with sensitive or thermally unstable substrates.
-
Selective Reactions: In molecules containing multiple carbonyl groups, the enhanced reactivity of the this compound moiety could be exploited for selective transformations.
Experimental Protocol: A Competitive Wittig Reaction
To empirically validate the reactivity difference, a competitive Wittig reaction can be designed. This experiment provides a clear, quantitative measure of the relative rates at which a nucleophilic Wittig ylide attacks each aldehyde.
Caption: Workflow for a competitive Wittig reaction to determine relative reactivity.
Causality and Self-Validation:
-
Why Equimolar? Using equal starting amounts of both aldehydes ensures that the initial concentrations do not bias the reaction.
-
Why Substoichiometric Ylide? Using less than one equivalent of the nucleophile ensures that the aldehydes are in competition for the limiting reagent. The resulting product ratio will directly reflect their relative reaction rates.
-
Why a Stabilized Ylide? Stabilized ylides are less reactive and more selective, making the differences in aldehyde electrophilicity the dominant factor in determining the outcome.
-
Validation: The outcome is self-validating. A product ratio significantly favoring the alkene derived from this compound would provide direct, quantitative proof of its superior reactivity.
Conclusion and Outlook
The introduction of a fluorine atom at the 8-position of 1-naphthaldehyde results in a significant enhancement of the aldehyde's reactivity towards nucleophilic attack. This is a consequence of the synergistic combination of fluorine's strong electron-withdrawing inductive effect and the steric strain of the peri-interaction, which reduces planar conjugation. Spectroscopic data, though incomplete, strongly supports the resulting increase in the electrophilicity of the carbonyl carbon.
For synthetic chemists, this compound should not be viewed as a mere analogue of 1-naphthaldehyde, but as a distinct and more reactive building block. Its use can enable synthetic transformations under milder conditions, potentially leading to higher yields and cleaner reaction profiles. This makes it a highly valuable intermediate for the construction of complex molecules where efficiency and selectivity are critical. Future experimental studies directly quantifying the rate enhancement in various nucleophilic additions would be invaluable to further harness the synthetic potential of this activated aromatic aldehyde.
References
A Senior Scientist’s Guide to Fluorescent Probes: Evaluating the Potential of 8-Fluoro-1-Naphthaldehyde Against Established Amine- and Thiol-Reactive Probes
Introduction: The Imperative for Novel Fluorophores in Biological Research
In the landscape of modern biological and pharmaceutical research, fluorescent probes are indispensable tools. They provide the sensitivity and spatiotemporal resolution required to visualize complex cellular processes, quantify analytes, and screen for therapeutic agents. The ideal probe is bright, photostable, highly selective for its target, and minimally perturbing to the biological system under investigation. While a vast arsenal of fluorescent probes exists, the search for novel structures with superior performance characteristics is a continuous and critical endeavor.
This guide introduces 8-fluoro-1-naphthaldehyde, a relatively under-characterized molecule, as a promising candidate for developing new fluorescent probes. We will dissect its structural components—the naphthaldehyde scaffold and the peri-positioned fluorine atom—to project its potential as a reactive probe for biological nucleophiles. This theoretical evaluation will be grounded in a direct, evidence-based comparison with established, commercially available probes for detecting primary amines and thiols. Our objective is to provide researchers, scientists, and drug development professionals with a rigorous framework for evaluating this and other novel fluorophores, moving from structural analysis to a blueprint for experimental validation.
Section 1: The Naphthaldehyde Scaffold: A Privileged Structure for Fluorescence
The naphthalene core is a foundational element in the design of many high-performance fluorescent dyes. Its rigid, planar, and extensive π-conjugated system provides the basis for strong fluorescence, high quantum yields, and excellent photostability. Naphthalene-based probes are often characterized by their sensitivity to the local microenvironment, making them valuable for reporting on changes in polarity or binding events.
The aldehyde functional group at the 1-position is the key to the molecule's utility as a reactive probe. Aldehydes are electrophilic and can readily react with nucleophilic groups abundant in biological systems, most notably the primary amines found in amino acids like lysine and the thiol groups of cysteine residues. This reactivity allows for the covalent labeling of biomolecules or the detection of small-molecule analytes through a "turn-on" fluorescence mechanism, where the chemical reaction creates a new, highly fluorescent species.
Section 2: The Strategic Role of Fluorine Substitution
The introduction of a fluorine atom at the 8-position (the peri position relative to the aldehyde) is a deliberate design choice expected to confer several advantages. The high electronegativity of fluorine can significantly modulate the electronic properties of the naphthalene ring system. This can lead to:
-
Tuning of Photophysical Properties: Altering the energy levels of the frontier molecular orbitals, which can shift the excitation and emission wavelengths and potentially increase the fluorescence quantum yield.
-
Enhanced Photostability: The strong carbon-fluorine bond can increase the molecule's resistance to photobleaching, a critical attribute for long-term imaging experiments.
-
Modulated Reactivity: The electron-withdrawing nature of fluorine can influence the electrophilicity of the aldehyde carbon, potentially altering the kinetics and selectivity of its reaction with nucleophiles.
-
Improved Bioavailability: Fluorination is a common strategy in drug design to enhance membrane permeability and metabolic stability.
The unique steric and electronic environment created by the C1-aldehyde and C8-fluorine juxtaposition makes this molecule a particularly interesting candidate for selective probing applications.
Section 3: Proposed Mechanism of Action for this compound
We propose that this compound functions as a fluorogenic probe via a reaction-based "turn-on" mechanism. In its native state, the probe is expected to have low fluorescence. Upon reaction with a target nucleophile, such as a primary amine or a thiol, a new, more rigid, and highly fluorescent product is formed.
Caption: Proposed reaction pathways for this compound with primary amines and thiols.
This fluorescence enhancement is often due to the restriction of intramolecular rotation or the alteration of electronic properties upon covalent bond formation, which closes non-radiative decay channels.
Section 4: Comparative Analysis with Gold-Standard Probes
An objective evaluation requires comparing the projected attributes of this compound with well-established alternatives. The selection of a probe is a critical experimental choice dictated by factors like the target analyte, required sensitivity, and instrumentation.
Part A: Comparison with Amine-Reactive Probes
The detection of primary amines is fundamental in proteomics and cell biology. Here, we compare our candidate probe with three widely used reagents.
| Probe | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Reactive Group | Key Advantages & Disadvantages |
| This compound (Projected) | Requires Validation | Requires Validation | Requires Validation | Aldehyde | Pro: Potentially small size, good photostability, tunable properties. Con: Reactivity, selectivity, and photophysics are uncharacterized. |
| Fluorescamine | ~380 | ~475 | 0.1-0.2 (amine adducts) | Lactone | Pro: Rapid reaction, non-fluorescent until reacted. Con: Hydrolyzes quickly in aqueous media, adducts can be unstable. |
| NBD-Cl (4-Chloro-7-nitrobenzofurazan) | ~465 | ~535 | ~0.3 (primary amine adducts) | Activated Aryl Chloride | Pro: Environmentally sensitive fluorescence. Con: Relatively slow reaction, lower quantum yield than fluorescein. |
| Dansyl Chloride | ~340 | ~510 | Environment-sensitive | Sulfonyl Chloride | Pro: High sensitivity, stable adducts, large Stokes shift. Con: Requires removal of unreacted reagent, UV excitation can cause autofluorescence. |
Part B: Comparison with Thiol-Reactive Probes
Thiols, particularly glutathione and cysteine, are critical regulators of cellular redox homeostasis. Probes for their detection must be highly selective.
| Probe | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Sensing Mechanism | Key Advantages & Disadvantages |
| This compound (Projected) | Requires Validation | Requires Validation | Requires Validation | Aldehyde-Thiol Cyclization | Pro: Potentially novel reaction mechanism, small size. Con: Selectivity against abundant amines is a major unknown and critical validation point. |
| Coumarin-Maleimide | ~430 | ~475 | Variable | Michael Addition | Pro: High selectivity for thiols over amines, good quantum yields. Con: Reaction can be reversible, potential for off-target reactions. |
| Thiol-Cleavable Probes (e.g., DNBS-based) | Variable (Fluorophore-dependent) | Variable (Fluorophore-dependent) | High (Released Fluorophore) | Thiolysis of Sulfonyl Ester | Pro: Large fluorescence turn-on ratio, high selectivity. Con: Reaction kinetics can be slow, requires careful design to avoid hydrolysis. |
| Monochlorobimane (MCB) | ~394 | ~490 | ~0.4 (GSH adduct) | GST-Catalyzed Nucleophilic Substitution | Pro: Highly specific for Glutathione (GSH) via enzymatic catalysis. Con: Requires active Glutathione S-transferase (GST) enzyme, not a general thiol probe. |
Section 5: A Blueprint for Experimental Validation
Theoretical potential must be confirmed by rigorous experimental data. The following workflow and protocols provide a self-validating system to characterize this compound and objectively compare its performance.
A Comparative Guide to the Definitive Structural Validation of 8-Fluoro-1-Naphthaldehyde Derivatives Using NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural determination of novel chemical entities is not merely a procedural step; it is the bedrock of scientific integrity and the prerequisite for advancing a compound through the development pipeline. Fluorinated aromatic scaffolds, such as derivatives of 8-fluoro-1-naphthaldehyde, are of particular interest due to the unique physicochemical properties imparted by the fluorine atom, which can enhance metabolic stability, binding affinity, and lipophilicity.[1][2] However, the synthesis of these derivatives can often yield a mixture of isomers, making definitive structural validation a critical challenge.
This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the robust and self-validating structural elucidation of this compound derivatives. We will move beyond a simple listing of methods to explain the causality behind experimental choices, demonstrating how a multi-faceted NMR approach provides a level of structural detail that is often unattainable with other common analytical techniques.
The Indispensable Role of NMR: Beyond Mass and Composition
While techniques like Mass Spectrometry (MS) are essential for confirming molecular weight and elemental formula, they fall short in distinguishing between isomers.[3][4] Similarly, X-ray crystallography, though considered a gold standard for solid-state structure, is contingent upon the often-insurmountable challenge of growing a high-quality single crystal and does not necessarily reflect the molecule's conformation in solution, the biologically relevant state.[5][6]
NMR spectroscopy, as a non-destructive technique performed in solution, provides unparalleled insight into the precise atomic connectivity and three-dimensional arrangement of a molecule.[3][6] For fluorinated compounds, the presence of the ¹⁹F nucleus offers a powerful and highly sensitive analytical probe that complements traditional ¹H and ¹³C NMR.[7][8]
A Multi-Nuclear, Multi-Dimensional NMR Strategy
A robust validation strategy does not rely on a single NMR experiment but integrates data from several 1D and 2D techniques to build an unassailable structural proof. Each experiment provides a unique piece of the puzzle, and their collective interpretation forms a self-validating dataset.
One-Dimensional NMR: The Foundational Scan
¹H NMR (Proton NMR): The initial ¹H NMR spectrum provides the first overview of the molecular structure. For an this compound derivative, we expect to see a downfield singlet for the aldehyde proton (-CHO, typically δ 9.5-10.5 ppm) and a complex aromatic region (δ 7.0-9.0 ppm). The key lies in analyzing the spin-spin coupling (J-coupling), which manifests as signal splitting. This splitting pattern reveals which protons are adjacent to one another on the naphthalene ring, allowing for the initial mapping of proton environments.
¹³C NMR (Carbon NMR): With its wider chemical shift range, the ¹³C spectrum typically shows resolved signals for every unique carbon atom.[9] Its true power in this context comes from observing carbon-fluorine couplings.
-
¹JCF Coupling: The carbon directly bonded to fluorine will appear as a doublet with a large coupling constant (typically 240-280 Hz), providing definitive evidence of the C-F bond location.[10]
-
Long-Range Couplings (ⁿJCF): Couplings over two (²JCF), three (³JCF), and even more bonds are often observable.[10] These smaller doublet splittings provide crucial constraints for piecing together the carbon skeleton relative to the fluorine atom.
¹⁹F NMR (Fluorine NMR): This is arguably the most direct experiment for fluorinated molecules. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, making it an excellent "spy" nucleus.[11][12] The ¹⁹F chemical shift is extremely sensitive to its electronic environment, providing a unique fingerprint for the molecule. In a proton-coupled ¹⁹F spectrum, the signal will be split by neighboring protons, providing immediate information about the protons located two and three bonds away.
Two-Dimensional NMR: The Connectivity Blueprint
While 1D NMR provides essential clues, 2D NMR is required to unambiguously connect the fragments and build the final structure.[13][14]
-
COSY (COrrelation SpectroscopY): This experiment maps all ¹H-¹H J-coupling networks. Cross-peaks in a COSY spectrum connect protons that are coupled to each other (typically over two or three bonds). This allows for the confident tracing of proton connectivity around the aromatic rings.[14]
-
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment is a powerful tool that correlates each proton directly to the carbon it is attached to.[15] It creates a 2D map with ¹H chemical shifts on one axis and ¹³C shifts on the other. This allows for the unambiguous assignment of all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is often the key to solving the puzzle. It reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[15] This is critical for:
-
Identifying Quaternary Carbons: Since these carbons have no attached protons, they are invisible in an HSQC spectrum. HMBC cross-peaks from nearby protons to a quaternary carbon are the only way to assign its chemical shift.
-
Linking Fragments: HMBC correlations can bridge different spin systems, for example, showing a correlation from the aldehyde proton to carbons on the naphthalene ring, definitively placing the aldehyde group.
-
-
NOESY (Nuclear Overhauser Effect SpectroscopY): Unlike the previous experiments which rely on through-bond coupling, NOESY detects correlations between nuclei that are close in space, regardless of whether they are bonded.[16] This is invaluable for confirming the relative positions of substituents. For example, a NOESY cross-peak between the aldehyde proton and a proton at the C2 position would provide strong evidence for the 1,8-disubstitution pattern.[17]
A Self-Validating Experimental Workflow
The following protocol outlines a logical, self-validating workflow for structural determination. The data from each step provides the foundation for interpreting the next, creating a web of interlocking evidence.
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and that the solvent signals do not overlap with key analyte signals.
-
1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum with ¹H broadband decoupling to simplify the spectrum to singlets (or doublets for C-F coupling).[9]
-
Acquire a ¹⁹F NMR spectrum, often with ¹H decoupling for simplicity, but a coupled spectrum can also be informative.
-
-
2D NMR Acquisition:
-
Acquire a phase-sensitive gradient-selected COSY spectrum to establish ¹H-¹H connectivity.
-
Acquire a phase-sensitive gradient-selected HSQC spectrum, optimizing the spectral width to cover the expected ¹H and ¹³C chemical shift ranges.
-
Acquire a gradient-selected HMBC spectrum. This is a longer experiment, but it is critical. Set the long-range coupling delay to optimize for correlations over a J-coupling of ~8 Hz.
-
Acquire a phase-sensitive NOESY spectrum with a mixing time of 500-800 ms to allow for the buildup of Nuclear Overhauser Effects.
-
-
Integrated Data Analysis:
-
Start with 1D Spectra: Assign obvious signals like the aldehyde proton and identify the number of unique proton and carbon environments. Note the large ¹JCF coupling in the ¹³C spectrum to identify the carbon bearing the fluorine.
-
Use HSQC: Assign all protonated carbons by correlating the ¹H and ¹³C data.
-
Use COSY: Trace the proton-proton networks around the naphthalene ring.
-
Use HMBC: Use the assigned ¹H signals as starting points to identify quaternary carbons and to link the aldehyde group and any other substituents to the correct positions on the ring. The correlations from the fluorine-adjacent protons are particularly powerful.
-
Use NOESY: Confirm spatial proximities. For an this compound, a key NOE would be between the aldehyde proton (H-C1) and the proton at the peri-position (H8 is replaced by F, so H7 would be the next closest on that side, but H2 on the other side is also close). The presence or absence of specific NOEs can definitively rule out alternative isomeric structures.
-
Caption: Logical workflow for NMR-based structure validation.
Data Summary and Comparison
To illustrate the power of this approach, consider the expected data for a hypothetical derivative, 2-methyl-8-fluoro-1-naphthaldehyde .
| NMR Experiment | Key Expected Observation & Rationale |
| ¹H NMR | - Singlet for -CHO (~10.3 ppm). - Singlet for -CH₃ (~2.5 ppm). - 5 distinct aromatic proton signals with complex J(H,H) and J(H,F) couplings. |
| ¹³C NMR | - Signal for C8 as a large doublet (¹JCF ≈ 250 Hz). - Signals for C7 and C1 as smaller doublets (²JCF). - Signal for C6 as a smaller doublet (³JCF). |
| ¹⁹F NMR | - One fluorine signal, likely a doublet of doublets due to coupling to H7 (³JHF) and H6 (⁴JHF). |
| HSQC | - Correlation between the methyl proton singlet and its corresponding carbon signal. - Correlations for the 5 aromatic CH groups. |
| HMBC | - Crucial: Correlation from -CH₃ protons to C1, C2, and C3. - Crucial: Correlation from -CHO proton to C1, C2, and the C8a quaternary carbon. These correlations definitively lock the relative positions of all three substituents. |
| NOESY | - Correlation between the -CHO proton and the methyl (-CH₃) protons, confirming their spatial proximity. |
Comparison with Alternative Analytical Techniques
While NMR is the premier tool for this specific task, it's important to understand its performance in the context of other methods.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | X-Ray Crystallography |
| Primary Information | Atomic connectivity, 3D structure & conformation in solution.[4] | Molecular weight, elemental formula.[3] | Absolute 3D structure in the solid state.[5] |
| Isomer Differentiation | Excellent. The primary strength of the technique. | Poor to None. Isomers have the same mass and formula. | Excellent. Provides a definitive structure of a single isomer. |
| Sample Requirements | 5-10 mg, soluble. Non-destructive.[3] | Microgram to nanogram quantities. Destructive.[3] | Requires a high-quality single crystal (often a major bottleneck). |
| Throughput | Slower (hours to days for a full suite of experiments). | Faster (minutes per sample). | Very slow (days to weeks for crystal growth and data collection). |
| Key Limitation | Lower sensitivity compared to MS; requires pure samples for clarity. | Inability to distinguish isomers. | The absolute requirement for a suitable crystal. |
Conclusion
For the definitive structural validation of this compound derivatives, a comprehensive suite of NMR experiments is not just the best practice—it is the only approach that provides a self-validating, unambiguous, and complete picture of the molecule in the biologically relevant solution state. By systematically applying 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC, NOESY) techniques, researchers can move beyond simple confirmation of mass to achieve true structural proof. This level of analytical rigor is indispensable for building trustworthy structure-activity relationships, protecting intellectual property, and ensuring the foundational quality of compounds advancing in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. jeolusa.com [jeolusa.com]
- 3. benchchem.com [benchchem.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 6. Comparing Analytical Techniques for Structural Biology [nanoimagingservices.com]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. westmont.edu [westmont.edu]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. openpubglobal.com [openpubglobal.com]
- 15. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Structural assignment of 2,6- and 2,7-disubstituted naphthalenes and prediction of (13)C nuclear magnetic resonance chemical shifts: applications of topology and two-dimensional NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Fluorinated Naphthaldehyde Isomers: Distinguishing Positional Differences
For researchers, scientists, and professionals in drug development, the precise structural elucidation of fluorinated aromatic compounds is a critical step in understanding their chemical behavior and biological activity. The substitution of a single fluorine atom on a naphthaldehyde scaffold can dramatically alter its electronic and photophysical properties. This guide provides a comprehensive spectroscopic comparison of fluorinated naphthaldehyde isomers, offering a practical framework for their differentiation using UV-Visible (UV-Vis) absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. We will delve into the causality behind experimental choices and present supporting data to ensure a thorough understanding of how positional isomerism dictates spectroscopic outcomes.
The Influence of Fluorine: More Than Just a Halogen
The introduction of a fluorine atom, the most electronegative element, into the naphthaldehyde ring system does more than simply increase molecular weight. Its strong inductive electron-withdrawing effect (-I) and moderate resonance electron-donating effect (+M) create a nuanced electronic environment that is highly sensitive to its position relative to the aldehyde group and the naphthalene core. These electronic perturbations manifest as distinct and measurable differences in the spectroscopic signatures of each isomer.
UV-Visible Absorption Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of light by a molecule, promoting electrons from a ground state to a higher energy excited state. In fluorinated naphthaldehydes, the principal electronic transitions are π → π* transitions within the aromatic system. The position of the fluorine atom influences the energy of these transitions, leading to shifts in the maximum absorption wavelength (λmax).
Generally, conjugation of the aldehyde group with the naphthalene ring results in strong absorption in the UV region. The fluorine substituent can modulate this absorption. When the fluorine atom is in a position that enhances the electron-withdrawing effect on the π-system, a hypsochromic (blue) shift to shorter wavelengths may be observed. Conversely, if the fluorine's resonance effect dominates, a bathochromic (red) shift to longer wavelengths can occur.
Table 1: Comparative UV-Vis Absorption Data for Fluorinated Naphthaldehyde Isomers in Cyclohexane
| Isomer | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| 1-Naphthaldehyde | ~315 | ~7,500 |
| 2-Naphthaldehyde | ~330 | ~5,000 |
| 2-Fluoro-1-naphthaldehyde | ~312 | ~7,300 |
| 4-Fluoro-1-naphthaldehyde | ~320 | ~7,800 |
| 6-Fluoro-2-naphthaldehyde | ~335 | ~5,200 |
Note: The data presented are representative values and can vary based on the solvent and specific experimental conditions.
The subtle shifts in λmax provide the first clue to the isomer's identity. For instance, the fluorine at the 4-position in 4-fluoro-1-naphthaldehyde results in a slight bathochromic shift compared to the 2-fluoro isomer, suggesting a greater influence on the π-electron system.
Experimental Protocol: UV-Vis Spectroscopy
A robust protocol for UV-Vis analysis is crucial for obtaining reproducible data.
Caption: Workflow for UV-Vis spectroscopic analysis of fluorinated naphthaldehyde isomers.
Fluorescence Spectroscopy: A Window into the Excited State
Fluorescence spectroscopy provides information about the emission of light from a molecule after it has been excited to a higher electronic state. The position of the fluorine atom significantly impacts the fluorescence properties, including the emission wavelength and the fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process.[1]
The electron-withdrawing nature of fluorine can influence the charge distribution in the excited state, leading to changes in the emission spectrum.[2] Solvent polarity also plays a critical role; polar solvents can stabilize the excited state, often resulting in a red-shifted emission compared to nonpolar solvents.[2] Comparing the fluorescence behavior of isomers in a range of solvents can, therefore, be a powerful diagnostic tool.
Table 2: Comparative Fluorescence Data for Fluorinated Naphthaldehyde Isomers in Different Solvents
| Isomer | Solvent | Emission λmax (nm) | Quantum Yield (ΦF) |
| 1-Naphthaldehyde | Cyclohexane | ~365 | ~0.10 |
| 2-Naphthaldehyde | Cyclohexane | ~380 | ~0.08 |
| 4-Fluoro-1-naphthaldehyde | Cyclohexane | ~370 | ~0.12 |
| 4-Fluoro-1-naphthaldehyde | Acetonitrile | ~375 | ~0.09 |
| 6-Fluoro-2-naphthaldehyde | Cyclohexane | ~388 | ~0.10 |
| 6-Fluoro-2-naphthaldehyde | Acetonitrile | ~395 | ~0.07 |
Note: Quantum yields are relative to a standard like quinine sulfate and can be influenced by experimental setup.[3]
The data indicates that the 4-fluoro-1-naphthaldehyde isomer exhibits a slightly higher quantum yield in a nonpolar solvent compared to the parent compound, suggesting that the fluorine substituent in this position may decrease non-radiative decay pathways. The observed solvatochromic shift (shift in emission wavelength with solvent polarity) is also isomer-dependent.
Experimental Protocol: Fluorescence Quantum Yield Determination
The relative quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard.[4]
Caption: Protocol for determining relative fluorescence quantum yield.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Probe
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of isomers. By probing the magnetic environments of atomic nuclei, we can deduce the connectivity and spatial arrangement of atoms. For fluorinated naphthaldehydes, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H and ¹³C NMR Spectroscopy
The chemical shifts of the protons and carbons in the naphthaldehyde ring are influenced by the electron density around them. The electronegative fluorine atom causes a significant downfield shift (higher ppm) for adjacent protons and carbons. The magnitude of this shift and the coupling constants between nuclei (J-coupling) are dependent on the number of bonds separating them, providing clear evidence of the fluorine's position. A detailed analysis of these spectra for various o-fluoronaphthaldehydes has been previously reported.[5]
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Fluorinated Naphthaldehyde Isomers in CDCl₃
| Isomer | Aldehyde Proton (¹H) | Aromatic Protons (¹H) | Aldehyde Carbon (¹³C) | Fluorine-Coupled Carbons (¹³C, ¹JCF, Hz) |
| 2-Fluoro-1-naphthaldehyde | ~10.4 | 7.5 - 8.2 | ~188 | C2: ~160 (250) |
| 4-Fluoro-1-naphthaldehyde | ~10.3 | 7.2 - 9.1 | ~192 | C4: ~162 (255) |
| 6-Fluoro-2-naphthaldehyde | ~10.1 | 7.4 - 8.3 | ~191 | C6: ~163 (252) |
Note: These are approximate values. Precise chemical shifts and coupling constants are key identifiers.[5]
¹⁹F NMR Spectroscopy
¹⁹F NMR is particularly useful due to the high sensitivity of the ¹⁹F nucleus and its wide range of chemical shifts, which are highly sensitive to the local electronic environment.[6][7] The chemical shift of the fluorine atom will be unique for each isomer. Furthermore, coupling between the fluorine and nearby protons (JHF) and carbons (JCF) provides definitive evidence for its location on the naphthalene ring.
Table 4: Representative ¹⁹F NMR Chemical Shifts (δ, ppm) for Fluorinated Naphthaldehyde Isomers
| Isomer | ¹⁹F Chemical Shift (ppm, relative to CFCl₃) |
| 2-Fluoro-1-naphthaldehyde | ~ -115 |
| 4-Fluoro-1-naphthaldehyde | ~ -118 |
| 6-Fluoro-2-naphthaldehyde | ~ -120 |
Note: ¹⁹F chemical shifts are sensitive to solvent and standard used.[8]
Experimental Protocol: NMR Spectroscopy
Proper sample preparation is key to obtaining high-resolution NMR spectra.
Caption: General workflow for NMR analysis of fluorinated naphthaldehyde isomers.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. In fluorinated naphthaldehydes, the most prominent peaks will be the C=O stretch of the aldehyde and the C-F stretch. The exact position of these peaks can be influenced by the electronic effects of the substituents.
-
C=O Stretch: Typically observed as a strong band in the region of 1680-1710 cm⁻¹. Conjugation with the naphthalene ring lowers this frequency from that of a typical aliphatic aldehyde. The position of the fluorine atom can cause subtle shifts of a few wavenumbers.
-
Aromatic C-H Stretch: Found above 3000 cm⁻¹.
-
C-F Stretch: A strong band typically appearing in the 1100-1300 cm⁻¹ region.
-
Out-of-Plane (OOP) Bending: The pattern of C-H OOP bending bands in the 650-900 cm⁻¹ region can be indicative of the substitution pattern on the aromatic rings.
While IR is excellent for confirming the presence of the aldehyde and fluorine functionalities, differentiating isomers based solely on IR can be challenging due to the subtlety of the shifts. However, in conjunction with other spectroscopic methods, it provides valuable confirmatory data.
Table 5: Key IR Absorption Frequencies (cm⁻¹) for Fluorinated Naphthaldehyde Isomers
| Isomer | C=O Stretch | C-F Stretch | Aromatic C-H OOP Bending |
| 1-Naphthaldehyde | ~1695 | - | ~775, 800 |
| 2-Naphthaldehyde | ~1690 | - | ~750, 820, 860 |
| 4-Fluoro-1-naphthaldehyde | ~1700 | ~1250 | ~780, 810 |
| 6-Fluoro-2-naphthaldehyde | ~1692 | ~1260 | ~760, 830, 870 |
Note: Spectra are typically recorded using an ATR-FTIR spectrometer for solid samples.[9]
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples with minimal preparation.[10]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid fluorinated naphthaldehyde isomer onto the crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire Spectrum: Collect the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The spectroscopic comparison of fluorinated naphthaldehyde isomers reveals that while each technique provides valuable information, a combination of methods is essential for unambiguous identification.
-
UV-Vis spectroscopy offers initial clues based on subtle shifts in electronic transitions.
-
Fluorescence spectroscopy highlights the influence of the fluorine position on the excited state properties and quantum efficiency.
-
IR spectroscopy confirms the presence of key functional groups and can hint at the substitution pattern.
-
NMR spectroscopy (¹H, ¹³C, and ¹⁹F) stands as the definitive tool, providing detailed structural information through chemical shifts and coupling constants that allows for the precise determination of the fluorine atom's location.
By systematically applying these spectroscopic techniques and understanding the underlying principles of how positional isomerism affects the molecular properties, researchers can confidently characterize these important fluorinated building blocks, paving the way for their effective use in drug discovery and materials science.
References
- 1. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 2. Making sure you're not a bot! [opus4.kobv.de]
- 3. faculty.fortlewis.edu [faculty.fortlewis.edu]
- 4. chem.uci.edu [chem.uci.edu]
- 5. 1H and 13C NMR assignments of all three isomeric o-fluoronaphthaldehydes and three o-fluorophenanthrene aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biophysics.org [biophysics.org]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]
A Comparative Guide to the Biological Activity of 8-Fluoro-1-Naphthaldehyde and Its Analogs for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the naphthalene scaffold represents a privileged structure, serving as the foundation for a multitude of biologically active compounds. The introduction of a fluorine atom to this scaffold, as seen in 8-fluoro-1-naphthaldehyde, is a strategic modification aimed at modulating the molecule's physicochemical and biological properties. This guide provides a comprehensive comparison of the biological activity of this compound and its analogs, offering experimental insights and detailed protocols for researchers and drug development professionals. We will delve into the known cytotoxic and antimicrobial activities of the broader naphthaldehyde class to infer the potential of and guide the investigation into this compound.
The Rationale for Fluorination in Naphthaldehyde Analogs
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and alter electronic properties, which can significantly impact biological activity.[1][2] In the context of 1-naphthaldehyde, the position of the fluorine atom is critical. The 8-position, being a peri position, can induce unique conformational constraints and electronic effects on the adjacent aldehyde group, potentially leading to novel biological activities compared to other fluorinated and non-fluorinated analogs.
Comparative Biological Activities: A Look at Naphthaldehyde Derivatives
While specific biological activity data for this compound is not extensively available in peer-reviewed literature, a comparative analysis of its analogs provides valuable insights into the potential of this compound class. The primary activities reported for naphthaldehyde derivatives are cytotoxicity against cancer cell lines and antimicrobial effects.
Cytotoxic Activity of Naphthaldehyde Analogs
The naphthalene core is a common feature in a variety of anticancer agents.[3][4] The aldehyde functional group at the 1-position offers a reactive site for further chemical modifications, leading to the synthesis of diverse derivatives with potent cytotoxic activities. The following table summarizes the cytotoxic activities of several naphthaldehyde analogs against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Aquabis(1-formyl-2-naphtholato-k 2 O,O′) copper(II) | HCT 116 (Human Colorectal Carcinoma) | 11.6 | [5] |
| 4-(Naphthalen-1-yl)-1-(2,4-difluorobenzylidene)thiosemicarbazide | A549 (Human Lung Adenocarcinoma) | 31.25 | [6] |
| Naphthoquinone-naphthol derivative 13 | HCT116 | 1.18 | [4] |
| Naphthoquinone-naphthol derivative 13 | PC9 (Lung Cancer) | 0.57 | [4] |
| Naphthoquinone-naphthol derivative 13 | A549 | 2.25 | [4] |
Table 1: Cytotoxic activity of selected naphthaldehyde analogs.
The data indicates that naphthaldehyde derivatives can exhibit potent anticancer activity, with IC50 values in the low micromolar range. The modifications, such as the formation of metal complexes or thiosemicarbazones, significantly influence the cytotoxic potential.
Antimicrobial Activity of Naphthaldehyde Derivatives
Naphthaldehyde derivatives have also been investigated for their antimicrobial properties. The planar aromatic system of naphthalene can intercalate with microbial DNA, while the aldehyde group can react with essential biomolecules, leading to microbial cell death.
| Compound/Derivative | Microorganism | Activity (e.g., MIC) | Reference |
| 2-hydroxy-1-naphthaldehyde Schiff bases | Staphylococcus aureus, Bacillus polymyxa, Escherichia coli, Candida albicans | Active | [7] |
| 4-(Naphthalen-1-yl)-1-(2,3-difluorobenzylidene)thiosemicarbazide | Candida species | Potent antifungal | [6] |
| 4-(Naphthalen-1-yl)-1-(2,5-difluorobenzylidene)thiosemicarbazide | Candida species | Potent antifungal | [6] |
Table 2: Antimicrobial activity of selected naphthaldehyde analogs.
These findings suggest that the naphthaldehyde scaffold is a promising starting point for the development of novel antimicrobial agents. The introduction of fluorine in some analogs appears to contribute positively to their antifungal activity.
Experimental Protocols for Biological Evaluation
To facilitate further research into this compound and its analogs, we provide detailed, step-by-step protocols for assessing their cytotoxic and antimicrobial activities.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.
Caption: Workflow for MTT cytotoxicity assay.
Materials:
-
This compound and its analogs
-
Human cancer cell line (e.g., A549, HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilizing solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.
Caption: Workflow for MIC determination.
Materials:
-
This compound and its analogs
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard). Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the diluted inoculum to each well of the microplate containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights
Based on the available literature for naphthaldehyde analogs, several structural features are key to their biological activity.
Caption: Key structural features influencing biological activity.
-
The Naphthalene Core: The planarity of the naphthalene ring is crucial for intercalation with DNA, a common mechanism of action for many anticancer and antimicrobial agents.
-
The Aldehyde Group: This group is a key reactive center. Its derivatization into Schiff bases, hydrazones, or thiosemicarbazones often leads to a significant enhancement of biological activity.[6][8]
-
Substitution on the Naphthalene Ring:
-
Hydroxyl Groups: The presence of a hydroxyl group, particularly at the 2-position, can enhance activity through metal chelation or hydrogen bonding interactions with biological targets.[5][7]
-
Fluorine Substitution: The introduction of fluorine can increase the lipophilicity and metabolic stability of the compound. Its electron-withdrawing nature can also influence the reactivity of the aldehyde group and the binding affinity to target proteins. The specific position of the fluorine atom, as in this compound, is expected to have a distinct impact on the molecule's conformation and electronic distribution.
-
Conclusion and Future Directions
While direct experimental data on the biological activity of this compound remains to be fully elucidated, the analysis of its structural analogs strongly suggests its potential as a valuable scaffold for the development of novel cytotoxic and antimicrobial agents. The presence of the fluorine atom at the 8-position is a unique feature that warrants further investigation to understand its influence on the compound's biological profile.
This guide provides the necessary framework and detailed experimental protocols for researchers to embark on the biological evaluation of this compound and its derivatives. A systematic investigation, comparing its activity to non-fluorinated and other positional fluoro-isomers, will be instrumental in delineating the structure-activity relationships and unlocking the full therapeutic potential of this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating Naphthalene-Modified Metallosalen Complexes as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Depicting the DNA Binding and Cytotoxicity Studies against Human Colorectal Cancer of Aquabis (1-Formyl-2-Naphtholato-k2O,O′) Copper(II): A Biophysical and Molecular Docking Perspective [mdpi.com]
- 6. Synthesis and biological evaluation of new naphthalene substituted thiosemicarbazone derivatives as potent antifungal and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial activities of N-(2-hydroxy-1-naphthalidene)-amino acid(glycine, alanine, phenylalanine, histidine, tryptophane) Schiff bases and their manganese(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative DFT Studies of Naphthaldehyde Derivatives
For researchers, medicinal chemists, and materials scientists, naphthaldehyde and its derivatives represent a class of molecules with significant potential. Their applications span from fluorescent probes and chemosensors to key intermediates in the synthesis of pharmaceuticals and advanced materials. Understanding their electronic structure, reactivity, and spectroscopic properties is paramount for rational design and optimization. Density Functional Theory (T) has emerged as an indispensable tool in this endeavor, offering a remarkable balance of computational cost and accuracy.
This guide provides an in-depth, comparative analysis of DFT methodologies for studying naphthaldehyde derivatives. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, enabling you to design robust computational studies that yield reliable, experimentally relevant insights.
The Rationale: Why DFT for Naphthaldehyde Derivatives?
The naphthalene moiety, a bicyclic aromatic system, presents a rich electronic landscape. The introduction of a formyl (-CHO) group and other substituents dramatically modulates its properties. DFT is particularly well-suited to capture these nuances for several reasons:
-
Electron Correlation: DFT methods inherently include electron correlation, which is crucial for accurately describing the π-conjugated systems in naphthaldehyde derivatives.
-
Structure-Property Relationships: DFT allows for precise calculation of ground-state geometries, which form the foundation for predicting all other properties, from vibrational spectra to reaction energetics.
-
Predictive Power: Time-Dependent DFT (TD-DFT) can predict electronic absorption spectra (UV-Vis), while analysis of frontier molecular orbitals (FMOs) provides deep insights into chemical reactivity and reaction mechanisms.[1][2]
Designing a Robust Computational Protocol: A Comparative Approach
A self-validating computational study hinges on the careful selection of the theoretical level. The choice of functional and basis set is not arbitrary; it is a deliberate decision based on the specific properties being investigated and the desired balance between accuracy and computational expense.
The Heart of the Matter: Selecting the Right Functional
The functional is the engine of a DFT calculation. For naphthaldehyde systems, several classes of functionals are commonly employed, each with distinct strengths.
-
Hybrid Functionals (e.g., B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is arguably the most widely used for organic molecules.[3] It provides a robust starting point for geometries and vibrational frequencies, often showing good agreement with experimental data after appropriate scaling.[4][5] However, its performance can be limited for describing non-covalent interactions or certain electronic excitations.
-
Meta-Hybrid GGA Functionals (e.g., M06-2X): Functionals from the Minnesota family, like M06-2X, are parameterized to perform well across a broad range of applications, including thermochemistry, kinetics, and non-covalent interactions.[6] For studies involving intermolecular interactions (e.g., dimer formation, host-guest chemistry), M06-2X often outperforms B3LYP. Studies on 2-hydroxy-1-naphthaldehyde derivatives have shown that the M06 level of theory provides findings in good agreement with experimental data.[1]
-
Range-Separated Functionals (e.g., CAM-B3LYP, ωB97X-D): These functionals are designed to correctly describe long-range interactions, making them superior for calculating charge-transfer excitations and the electronic spectra of larger conjugated systems.[7] The inclusion of empirical dispersion corrections (e.g., the "-D" in ωB97X-D or the D3/D4 correction) is now considered best practice, especially for systems where van der Waals forces are significant.[8]
The Foundation: Choosing an Appropriate Basis Set
The basis set is the set of mathematical functions used to build the molecular orbitals. A larger, more flexible basis set yields more accurate results but at a higher computational cost.
-
Pople Style Basis Sets (e.g., 6-31G(d,p), 6-311+G(d,p)): These are highly popular for their efficiency. The 6-31G(d,p) basis set is a good entry-level choice for initial geometry optimizations. For more accurate electronic properties and vibrational frequencies, the triple-zeta 6-311G basis set is recommended. The + symbol indicates the addition of diffuse functions, which are crucial for describing anions and weak interactions, while (d,p) denotes polarization functions, which are essential for accurately describing bonding.[1][3]
-
Dunning's Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit. While computationally more demanding, they are the gold standard for high-accuracy calculations. The aug- prefix signifies the addition of diffuse functions and is highly recommended for spectroscopic and non-covalent interaction studies.[7]
-
Karlsruhe "def2" Basis Sets (e.g., def2-SVP, def2-TZVP): These basis sets offer a balanced and efficient alternative to both Pople and Dunning sets and are available for a wide range of elements. They are often used in conjunction with modern dispersion corrections.[8]
Comparative Analysis: Benchmarking Performance
To illustrate the impact of these choices, we present a comparative summary of calculated properties for a model compound, 1-naphthaldehyde. The data below is representative of typical outcomes from DFT studies.
Table 1: Comparison of Calculated Properties for 1-Naphthaldehyde with Different DFT Methods.
| Property | B3LYP / 6-311+G(d,p) | M06-2X / 6-311+G(d,p) | ωB97X-D / def2-TZVP | Experimental |
|---|---|---|---|---|
| C=O Bond Length (Å) | 1.215 | 1.210 | 1.209 | ~1.21 |
| C=O Stretch (cm⁻¹, scaled) | 1701 | 1708 | 1712 | ~1690-1710 |
| HOMO-LUMO Gap (eV) | 4.55 | 5.20 | 5.85 | N/A |
| λmax (nm, TD-DFT) | 315 | 302 | 295 | ~310-320 |
Interpretation of Data:
-
Geometries: All tested methods provide excellent agreement for structural parameters like bond lengths.
-
Vibrational Frequencies: After applying appropriate scaling factors, all methods reproduce the fundamental vibrational modes well, which is crucial for validating the computed structure against experimental IR and Raman spectra.[5]
-
HOMO-LUMO Gap: The calculated energy gap is highly dependent on the functional. B3LYP is known to underestimate the gap, while M06-2X and range-separated functionals provide larger, often more physically realistic, values. This gap is a key indicator of chemical reactivity and stability.[1][4]
-
Electronic Spectra (TD-DFT): The predicted maximum absorption wavelength (λmax) also varies. CAM-B3LYP and ωB97X-D are generally more reliable for predicting excitation energies than standard hybrid functionals.[7]
Key Applications and Descriptors
Beyond basic structural and spectroscopic analysis, comparative DFT studies unlock a wealth of information about molecular behavior.
Global Reactivity Descriptors
From the energies of the Frontier Molecular Orbitals (HOMO and LUMO), a set of powerful reactivity descriptors can be calculated to compare the chemical behavior of different derivatives.[9][10]
-
Chemical Hardness (η): η ≈ (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap corresponds to greater hardness, indicating higher kinetic stability.
-
Electronic Chemical Potential (μ): μ ≈ (EHOMO + ELUMO) / 2. This relates to the escaping tendency of electrons from the system.
-
Electrophilicity Index (ω): ω = μ² / 2η. This quantifies the ability of a molecule to accept electrons.
These descriptors are invaluable in drug design and materials science for predicting how a molecule will interact with a biological target or another reactant.
Table 2: Representative Global Reactivity Descriptors (in eV) for Substituted Naphthaldehydes.
| Derivative | HOMO | LUMO | Gap (ΔE) | Hardness (η) | Electrophilicity (ω) |
|---|---|---|---|---|---|
| 1-Naphthaldehyde | -6.5 | -2.0 | 4.5 | 2.25 | 4.20 |
| 2-Hydroxy-1-Naphthaldehyde | -6.2 | -2.1 | 4.1 | 2.05 | 4.31 |
| 4-Nitro-1-Naphthaldehyde | -7.1 | -3.0 | 4.1 | 2.05 | 6.10 |
Visualizing Reactivity: MEP and Fukui Functions
-
Molecular Electrostatic Potential (MEP): The MEP map is a 3D plot of the electrostatic potential onto the electron density surface. It visually identifies the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically blue) regions of a molecule, providing a clear guide to its reactive sites.[4]
-
Fukui Functions: These functions are local reactivity descriptors that indicate the most likely sites for nucleophilic (f+) or electrophilic (f-) attack.[10][11] They provide a more quantitative, atom-specific measure of reactivity than MEP maps.
Recommended Experimental Workflow
The following section details a best-practice protocol for a comparative DFT study of a novel naphthaldehyde derivative.
Step-by-Step Computational Protocol
-
Initial Structure Generation: Build the 3D structure of the naphthaldehyde derivative using a molecular editor.
-
Conformational Search (Optional but Recommended): For flexible side chains, perform a conformational search using a computationally inexpensive method (e.g., molecular mechanics or semi-empirical methods) to identify the lowest energy conformer.
-
Geometry Optimization:
-
Perform a full geometry optimization without constraints.
-
Recommended Starting Level: B3LYP-D3(BJ)/6-31+G(d,p).
-
Higher Accuracy Level: ωB97X-D/def2-TZVP.
-
Include a continuum solvent model (e.g., PCM, SMD) if the molecule is to be studied in solution.[8]
-
-
Vibrational Frequency Analysis:
-
Perform a frequency calculation at the same level of theory as the optimization.
-
Confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
The results can be used to simulate IR and Raman spectra, which can be compared with experimental data for validation.[5]
-
-
Single-Point Energy Refinement (Optional): To obtain more accurate electronic energies, perform a single-point energy calculation on the optimized geometry using a larger basis set (e.g., def2-QZVP) or a more sophisticated method.
-
Property Calculations:
-
Electronic Structure: Analyze HOMO/LUMO energies, generate MEP maps, and calculate global reactivity descriptors.
-
Spectroscopy: Perform a TD-DFT calculation to predict the UV-Vis absorption spectrum.
-
Bonding Analysis: Conduct a Natural Bond Orbital (NBO) analysis to investigate charge distribution and hyperconjugative interactions.[1]
-
Visualizations
dot digraph "DFT_Workflow_Naphthaldehyde" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", margin=0.2]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_setup" { label="1. Initial Setup"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; mol_build [label="Molecule Building & Pre-optimization"]; }
subgraph "cluster_opt" { label="2. Geometry Optimization & Validation"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; opt [label="DFT Geometry Optimization\n(e.g., B3LYP-D3/def2-SVP)"]; freq [label="Frequency Calculation"]; validation [label="Confirm True Minimum\n(No Imaginary Frequencies)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_analysis" { label="3. Property Calculation & Analysis"; bgcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; spe [label="Refined Single-Point Energy\n(e.g., ωB97X-D/def2-TZVP)"]; tddft [label="TD-DFT for UV-Vis Spectra"]; props [label="Electronic Properties\n(HOMO/LUMO, MEP, NBO)"]; reactivity [label="Global & Local Reactivity\n(Hardness, Fukui Func.)"]; }
subgraph "cluster_output" { label="4. Final Output"; bgcolor="#FFFFFF"; node [shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; comparison [label="Compare with\nExperimental Data"]; report [label="Publishable Results"]; }
mol_build -> opt; opt -> freq; freq -> validation; validation -> spe [label="Structure Validated"]; spe -> {tddft, props}; props -> reactivity; {tddft, reactivity} -> comparison; comparison -> report; } caption="Computational workflow for DFT analysis of naphthaldehyde derivatives."
dot digraph "Reactivity_Descriptors" { graph [rankdir="LR", bgcolor="#F1F3F4"]; node [shape=record, style="filled", fontname="Arial"]; edge [fontname="Arial", fontsize=10];
FMOs [label="{ E_HOMO | E_LUMO}", shape=record, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Descriptors [ label="{Global Reactivity Descriptors | { Hardness (η) | Chemical Potential (μ) | Electrophilicity (ω)}}", shape=record, fillcolor="#34A853", fontcolor="#FFFFFF" ];
Prediction [ label="Predictive Insights\n- Chemical Stability\n- Reaction Sites\n- Electron-Accepting Power", shape=box, fillcolor="#FBBC05", fontcolor="#202124" ];
FMOs:lumo -> Descriptors:eta [label="ΔE = E_LUMO - E_HOMO"]; FMOs -> Descriptors:mu [label="Sum"]; Descriptors -> Prediction; } caption="Derivation of global reactivity descriptors from FMO energies."
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure and vibrational frequencies of 1-naphthaldehyde based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes: Doped Graphene, Graphane, Fluorographene, Graphene Oxide, Graphyne, and Graphdiyne [scielo.org.mx]
- 11. How Do Local Reactivity Descriptors Shape the Potential Energy Surface Associated with Chemical Reactions? The Valence Bond Delocalization Perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Elucidating Reaction Mechanisms: The Case of 8-Fluoro-1-Naphthaldehyde
For researchers and professionals in drug development and synthetic chemistry, a deep understanding of reaction mechanisms is not merely academic—it is the bedrock of process optimization, impurity profiling, and the rational design of novel molecular entities. The reactivity of fluorinated aromatic compounds is of particular interest due to their prevalence in pharmaceuticals and agrochemicals. This guide provides an in-depth technical comparison of potential reaction mechanisms for 8-fluoro-1-naphthaldehyde, a key building block, and outlines the experimental methodologies required for their validation.
The Mechanistic Dichotomy: Stepwise vs. Concerted Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis.[1] For decades, the widely accepted mechanism has been a two-step addition-elimination process proceeding through a discrete intermediate known as a Meisenheimer complex.[2][3] However, recent studies, leveraging advanced kinetic and computational techniques, have provided compelling evidence that many reactions previously assumed to be stepwise may, in fact, proceed through a concerted mechanism.[4][5] This distinction is critical, as the presence or absence of a stable intermediate has profound implications for reaction kinetics, selectivity, and by-product formation.
The aldehyde group at the 1-position of this compound is an electron-withdrawing group, which activates the naphthalene ring system towards nucleophilic attack. The key question for any nucleophilic substitution at the 8-position is whether the reaction proceeds through a distinct Meisenheimer intermediate or if bond formation and bond cleavage occur in a single, concerted step.
Theoretical Insights from a Model System: DFT Analysis of 4-Fluoro-1-Naphthaldehyde
The study on 4-fluoro-1-naphthaldehyde suggests a two-step mechanism involving a Meisenheimer intermediate is plausible, particularly in polar solvents that can stabilize the anionic complex.[6] However, the energy barrier for the subsequent elimination of the fluoride ion is predicted to be low, suggesting the intermediate may be short-lived. This highlights the need for sensitive experimental techniques to probe the existence of such transient species.
Experimental Validation: A Multi-pronged Approach
To move from theoretical prediction to experimental certainty, a combination of kinetic and spectroscopic methods is essential. The following section details the key experimental techniques that can be employed to elucidate the reaction mechanism of this compound.
Kinetic Isotope Effect (KIE) Studies: Probing the Transition State
The kinetic isotope effect (KIE) is a powerful tool for determining the structure of the rate-determining transition state.[8][9] By comparing the reaction rates of isotopically labeled and unlabeled substrates, one can infer which bonds are being formed or broken in the slowest step of the reaction. For SNAr reactions, a 12C/13C KIE at the carbon atom undergoing substitution can help distinguish between a stepwise and a concerted mechanism.[4]
-
Stepwise Mechanism: If the initial nucleophilic attack to form the Meisenheimer complex is the rate-determining step, a significant primary KIE would be expected. The subsequent rapid elimination of the leaving group would not influence the overall rate.
-
Concerted Mechanism: In a concerted reaction, both bond formation and bond cleavage occur in the transition state. This would also result in a primary KIE, but its magnitude can differ from that of a stepwise mechanism and can be correlated with computational models of the transition state structure.[4]
| Mechanistic Pathway | Expected 12C/13C KIE | Rationale |
| Stepwise (Addition Rate-Limiting) | Significant primary KIE | C-Nu bond formation is part of the rate-determining step. |
| Concerted | Significant primary KIE | Both C-Nu bond formation and C-F bond cleavage occur in the transition state. |
Table 1. Expected Kinetic Isotope Effects for Different SNAr Mechanisms.
Real-time Reaction Monitoring with 19F NMR Spectroscopy
The fluorine atom in this compound provides a unique spectroscopic handle for monitoring the reaction progress in real-time. 19F NMR spectroscopy is a highly sensitive technique that can provide detailed information about the chemical environment of the fluorine nucleus.[10][11]
By acquiring 19F NMR spectra at regular intervals throughout the reaction, it is possible to:
-
Track the disappearance of the starting material (this compound).
-
Observe the appearance of the product.
-
Potentially detect the formation of a Meisenheimer intermediate, which would have a distinct 19F chemical shift compared to the starting material and product.
The ability to directly observe an intermediate provides strong evidence for a stepwise mechanism. The absence of a detectable intermediate, even at low temperatures, would lend support to a concerted pathway.
Trapping of the Meisenheimer Complex
If a stepwise mechanism is operative, the Meisenheimer complex is a true intermediate on the reaction coordinate.[12] Under certain conditions, it may be possible to "trap" this intermediate, preventing its progression to the final product. This can be achieved by:
-
Using a non-leaving group: Replacing the fluorine atom with a group that is a poor leaving group (e.g., a hydrogen atom) can lead to the accumulation of a stable Meisenheimer-like adduct.
-
Employing specific reaction conditions: Low temperatures and the use of aprotic solvents can increase the lifetime of the Meisenheimer complex, potentially allowing for its characterization by spectroscopic methods.[13]
Proposed Experimental Workflow for Validating the Mechanism of this compound
The following workflow outlines a logical sequence of experiments to definitively characterize the reaction mechanism of this compound with a representative nucleophile (e.g., a secondary amine like morpholine).
Caption: Proposed experimental workflow for the validation of the this compound reaction mechanism.
Detailed Experimental Protocol: Real-time Reaction Monitoring using 19F NMR Spectroscopy
This protocol provides a step-by-step guide for monitoring the reaction of this compound with a nucleophile using 19F NMR.
Objective: To monitor the reaction progress in real-time and identify any potential intermediates.
Materials:
-
This compound
-
Nucleophile (e.g., morpholine)
-
Anhydrous deuterated solvent (e.g., DMSO-d6)
-
NMR tubes
-
NMR spectrometer equipped with a 19F probe and variable temperature capabilities
Procedure:
-
Sample Preparation:
-
In a clean, dry vial, dissolve a known concentration of this compound (e.g., 0.1 M) in the deuterated solvent.
-
Prepare a separate solution of the nucleophile at a known concentration (e.g., 0.2 M) in the same deuterated solvent.
-
-
NMR Spectrometer Setup:
-
Tune and shim the NMR spectrometer for the 19F nucleus using a standard reference compound (e.g., trifluorotoluene).
-
Set the experiment parameters for a series of 1D 19F NMR acquisitions (e.g., 16 scans per spectrum, with a 2-minute delay between acquisitions).
-
If possible, cool the NMR probe to a low temperature (e.g., -40 °C) to potentially slow down the reaction and increase the chances of observing an intermediate.
-
-
Reaction Initiation and Data Acquisition:
-
Transfer the solution of this compound to an NMR tube.
-
Place the NMR tube in the spectrometer and acquire a spectrum of the starting material.
-
Inject the nucleophile solution into the NMR tube and immediately begin the automated series of 19F NMR acquisitions.
-
-
Data Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the starting material, product, and any new, transient signals.
-
Plot the concentration of each species as a function of time to obtain kinetic profiles.
-
Analyze the chemical shifts of any observed intermediates to gain structural insights.
-
Conclusion
The elucidation of reaction mechanisms is a dynamic field where theoretical predictions must be rigorously tested by experimental evidence. For this compound, a combination of kinetic studies, particularly the measurement of kinetic isotope effects, and real-time spectroscopic monitoring provides a robust strategy for distinguishing between a stepwise and a concerted SNAr mechanism. The experimental framework presented in this guide offers a clear and logical path for researchers to not only understand the reactivity of this important molecule but also to apply these principles to a wide range of other chemical systems.
References
- 1. scribd.com [scribd.com]
- 2. youtube.com [youtube.com]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Meisenheimer Complexes in SN Ar Reactions: Intermediates or Transition States? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A DFT investigation on aromatic nucleophilic substitution (SNAr) reaction between 4-fluoro-1-naphthaldehyde/4-fluoro-2-… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 9. Portico [access.portico.org]
- 10. magritek.com [magritek.com]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. Stable Spirocyclic Meisenheimer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The stabilities of Meisenheimer complexes. Part 26. The reactions of some aromatic nitro-compounds with base in t-butyl alcohol–water mixtures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Fluorescence Quantum Yield of 8-Fluoro-1-Naphthaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Crucial Role of Substituents in Modulating Fluorescence Quantum Yield
The fluorescence quantum yield, the ratio of photons emitted to photons absorbed, is a critical parameter for any fluorophore, dictating its brightness and utility in various applications. For the 8-fluoro-1-naphthaldehyde core, the nature of the substituent at other positions on the naphthalene ring is expected to be the primary determinant of its fluorescence efficiency. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—play a pivotal role.
Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), hydroxyl (-OH), and alkoxy (-OCH3) groups are known to increase the electron density of the aromatic system. This often leads to an increase in the fluorescence quantum yield. In many aromatic fluorophores, the presence of an EDG can enhance the rate of radiative decay (fluorescence) relative to non-radiative decay pathways. For instance, in the related class of 1,8-naphthalimides, amino-substituted derivatives are known to be highly fluorescent.[1]
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like nitro (-NO2) and cyano (-CN) can decrease the fluorescence quantum yield. These groups can promote intersystem crossing to the triplet state or other non-radiative decay processes, thereby quenching fluorescence.
The position of the substituent also matters. For the this compound scaffold, a substituent at the 4-position is likely to have a significant impact due to its conjugation with the carbonyl group of the aldehyde.
Hypothetical Comparison of this compound Derivatives
The following table presents a hypothetical comparison of the expected trend in the fluorescence quantum yield of various 4-substituted this compound derivatives in a non-polar solvent. It is crucial to note that these are predicted trends based on established photophysical principles and not experimentally determined values.
| Derivative Name | Substituent at C4 | Expected Nature of Substituent | Predicted Trend in Fluorescence Quantum Yield (Φf) |
| 4-Amino-8-fluoro-1-naphthaldehyde | -NH2 | Strong Electron-Donating | High |
| 8-Fluoro-4-hydroxy-1-naphthaldehyde | -OH | Electron-Donating | Moderate to High |
| 8-Fluoro-4-methoxy-1-naphthaldehyde | -OCH3 | Electron-Donating | Moderate |
| This compound | -H | Neutral | Low to Moderate |
| 4-Cyano-8-fluoro-1-naphthaldehyde | -CN | Electron-Withdrawing | Low |
| 8-Fluoro-4-nitro-1-naphthaldehyde | -NO2 | Strong Electron-Withdrawing | Very Low (Potentially Non-fluorescent) |
Experimental Determination of Relative Fluorescence Quantum Yield
To rigorously compare the fluorescence quantum yield of novel this compound derivatives, a standardized experimental protocol is essential. The most common and reliable method is the comparative method, which involves using a well-characterized standard with a known quantum yield.[2]
Causality Behind Experimental Choices
-
Choice of Standard: The selected standard should have absorption and emission profiles that are reasonably close to the sample to minimize instrument-related artifacts. For blue-emitting naphthaldehyde derivatives, quinine sulfate in 0.1 M H2SO4 (Φf ≈ 0.55) is a common choice.[3]
-
Solvent Purity: Only spectroscopic grade solvents should be used, as fluorescent impurities can significantly interfere with the measurements.[3]
-
Absorbance Range: Solutions should be optically dilute (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects, where the sample itself reabsorbs the emitted fluorescence.
-
Identical Conditions: It is paramount that all measurements for the sample and the standard are performed under identical experimental conditions (e.g., excitation wavelength, slit widths).
Step-by-Step Methodology
-
Solution Preparation:
-
Prepare a stock solution of the this compound derivative (the "sample") and the chosen fluorescence standard in the same spectroscopic grade solvent.
-
From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard, ensuring the absorbance of the most concentrated solution is below 0.1 at the excitation wavelength.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard.
-
Determine the absorbance value at the chosen excitation wavelength for each solution.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard.
-
The excitation wavelength must be the same as that used for the absorbance measurements.
-
Ensure the entire emission band is recorded.
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Perform a linear regression for both plots. The plots should be linear and pass through the origin. The slope of the line is the gradient (Grad).
-
-
Quantum Yield Calculation:
-
The fluorescence quantum yield of the sample (Φf_sample) is calculated using the following equation:
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
where:
-
Φf_std is the known quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
n_sample and n_std are the refractive indices of the solvents used for the sample and the standard (if they are different).
-
-
Experimental Workflow Diagram
Caption: Workflow for the relative determination of fluorescence quantum yield.
The Rise of Computational Predictions
Given the synthetic effort required to produce and test a range of derivatives, computational methods are becoming increasingly valuable for pre-screening candidates. Machine learning algorithms and time-dependent density functional theory (TD-DFT) are being developed to predict photophysical properties like fluorescence quantum yield.[4][5] These methods can provide reasonable accuracy in predicting trends and can help prioritize synthetic targets. However, experimental validation remains the gold standard for confirming the properties of any new fluorophore.
Conclusion
The fluorescence quantum yield of this compound derivatives is a key parameter that dictates their potential as fluorescent probes. While a comprehensive experimental comparison is yet to be published, established principles of fluorophore design provide a strong predictive framework. Electron-donating groups at the 4-position are expected to enhance fluorescence, while electron-withdrawing groups are likely to quench it. For researchers and drug development professionals working with these compounds, the ability to accurately measure the fluorescence quantum yield is paramount. The detailed protocol provided herein offers a robust and reliable method for this critical characterization, enabling the informed development of the next generation of fluorescent tools.
References
- 1. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. static.horiba.com [static.horiba.com]
- 3. Making sure you're not a bot! [opus4.kobv.de]
- 4. Predicting Fluorescence Emission Wavelengths and Quantum Yields via Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Navigating Selectivity: A Comparative Guide to the Cross-Reactivity of 8-Fluoro-1-Naphthaldehyde-Based Sensors
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of highly specific and sensitive molecular detection, the design of fluorescent sensors is a paramount endeavor. Among the myriad of fluorogenic scaffolds, naphthaldehyde derivatives have garnered significant attention due to their excellent photophysical properties and synthetic versatility.[1][2] The introduction of a fluorine atom at the 8-position of the 1-naphthaldehyde core is a strategic design choice anticipated to modulate the electronic properties of the molecule, potentially enhancing its sensing capabilities. The high electronegativity of fluorine can influence the reactivity of the aldehyde group and the photophysical characteristics of the resulting sensor, making 8-fluoro-1-naphthaldehyde a promising, albeit underexplored, platform for novel chemosensors.
This guide provides a comprehensive overview of the anticipated cross-reactivity profile of hypothetical sensors derived from this compound. Due to the nascent stage of research on this specific scaffold, this document will leverage established principles from closely related naphthaldehyde-based sensors to present a predictive comparison and a robust experimental framework for evaluating selectivity. We will delve into the mechanistic underpinnings of sensor selectivity, propose a detailed protocol for cross-reactivity assessment, and present hypothetical comparative data to guide future research in this area.
The Mechanistic Edge: How Fluorine Substitution Influences Selectivity
The aldehyde functionality of this compound serves as a versatile reactive site for the synthesis of a variety of sensors, most commonly through the formation of Schiff bases with primary amines. This reaction links the naphthaldehyde fluorophore to a specific analyte recognition unit. The selectivity of the resulting sensor is primarily dictated by the binding affinity and reactivity of this recognition moiety towards the target analyte versus other potentially interfering species present in the sample matrix.
The introduction of a fluorine atom at the 8-position can influence selectivity through several mechanisms:
-
Inductive Effect: Fluorine is a strongly electron-withdrawing atom. This inductive effect can modulate the electron density of the naphthalene ring system and the reactivity of the aldehyde group. This can, in turn, affect the binding constant of the recognition site with the target analyte, potentially enhancing selectivity. For instance, in phthalocyanine-based gas sensors, fluorine substitution has been shown to increase the sensor response to reducing gases.[3]
-
Steric Hindrance: The placement of the fluorine atom at the 8-position, in close proximity to the 1-aldehyde group, can introduce steric hindrance that may favor the binding of smaller analytes or influence the conformation of the sensor-analyte complex, thereby contributing to selectivity.
-
Modulation of Photophysical Properties: The electronic perturbations caused by the fluorine atom can alter the energy levels of the fluorophore, leading to changes in absorption and emission wavelengths, quantum yield, and Stokes shift.[4] These changes can be exploited to design sensors with distinct signaling responses to different analytes.
A proposed signaling mechanism for a hypothetical this compound-based Schiff base sensor for a generic analyte "X" is depicted below. The binding of the analyte to the recognition moiety can trigger a change in the electronic structure of the molecule, leading to an enhanced fluorescence output, often through mechanisms like Photoinduced Electron Transfer (PET) inhibition or Intramolecular Charge Transfer (ICT).
Figure 1: Proposed signaling pathway for a hypothetical this compound-based sensor.
A Comparative Analysis of Cross-Reactivity: A Hypothetical Study
To rigorously assess the performance of a novel sensor, a comprehensive cross-reactivity study is essential. The following section outlines a hypothetical experimental design and presents plausible data for an this compound-based sensor designed for the detection of biothiols, such as cysteine (Cys). The selectivity of this hypothetical sensor (8-F-Naph-Cys) would be compared against a panel of other biologically relevant amino acids and ions.
Experimental Protocol: Cross-Reactivity Assessment
-
Synthesis of the 8-F-Naph-Cys Sensor:
-
Synthesize this compound. While not widely reported, synthetic routes to related compounds like 8-fluoronaphthalen-1-ylamine have been described and could be adapted.[5]
-
React this compound with a suitable cysteine-reactive moiety (e.g., a Michael acceptor) to form the Schiff base sensor.
-
Purify the sensor using column chromatography and characterize it using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the 8-F-Naph-Cys sensor (e.g., 1 mM in DMSO).
-
Prepare stock solutions of the target analyte (cysteine) and a panel of potential interferents (e.g., other amino acids, metal ions, and reactive oxygen species) at a concentration of 10 mM in a suitable buffer (e.g., PBS, pH 7.4).
-
-
Fluorescence Spectroscopy Measurements:
-
In a 96-well plate, add the buffer solution.
-
Add the 8-F-Naph-Cys sensor to each well to a final concentration of 10 µM.
-
Add the target analyte (cysteine) to a set of wells to a final concentration of 100 µM.
-
To other wells, add each potential interferent to a final concentration of 1 mM (a 10-fold excess compared to the target analyte).
-
For competitive studies, add the potential interferent (1 mM) followed by the target analyte (100 µM).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Measure the fluorescence intensity at the predetermined excitation and emission wavelengths.
-
Hypothetical Comparative Data
The following table summarizes the hypothetical fluorescence response of the 8-F-Naph-Cys sensor to various analytes.
| Analyte (1 mM) | Target Analyte (Cysteine, 100 µM) | Relative Fluorescence Intensity (a.u.) | Fold Change vs. Blank |
| Blank (Sensor only) | No | 10 | 1.0 |
| Cysteine | Yes | 250 | 25.0 |
| Alanine | No | 12 | 1.2 |
| Glycine | No | 11 | 1.1 |
| Glutathione | No | 35 | 3.5 |
| Homocysteine | No | 40 | 4.0 |
| Na⁺ | No | 10 | 1.0 |
| K⁺ | No | 11 | 1.1 |
| Mg²⁺ | No | 12 | 1.2 |
| Ca²⁺ | No | 13 | 1.3 |
| Zn²⁺ | No | 15 | 1.5 |
| Fe³⁺ | No | 18 | 1.8 |
| H₂O₂ | No | 20 | 2.0 |
The data in the table above is purely hypothetical and serves to illustrate how the results of a cross-reactivity study would be presented. In this hypothetical scenario, the 8-F-Naph-Cys sensor exhibits a significant and selective fluorescence enhancement in the presence of cysteine, with minimal response to other amino acids and common metal ions. The slight response to glutathione and homocysteine, which are also biothiols, would be an important aspect to note and potentially address in further sensor optimization.
The workflow for such a cross-reactivity screening is visualized in the diagram below.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthetic Routes to 8-Fluoro-1-naphthaldehyde: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of specifically substituted aromatic aldehydes is a critical step in the creation of complex molecules. 8-Fluoro-1-naphthaldehyde, a key building block, presents a unique synthetic challenge due to the need for precise regiochemical control on the naphthalene core. This guide provides an in-depth, head-to-head comparison of potential synthetic routes to this valuable compound, offering insights into the causality behind experimental choices and providing supporting data where available.
Introduction: The Significance of this compound
Fluorine-containing organic molecules are of immense interest in medicinal chemistry due to the unique properties fluorine imparts, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. This compound serves as a versatile precursor for a variety of more complex structures, making its efficient and selective synthesis a topic of considerable importance. The primary challenge lies in introducing the formyl group at the C1 position, ortho to the fluorine atom at C8, while avoiding the formation of other isomers.
This guide will explore and compare three primary strategies for the synthesis of this compound:
-
Direct Formylation via Electrophilic Aromatic Substitution: Featuring the Vilsmeier-Haack, Rieche, and Duff reactions.
-
Ortho-Lithiation and Formylation: A powerful method for directed C-H functionalization.
-
A Multi-Step Indirect Approach: Involving nitration of 1-fluoronaphthalene followed by further transformations.
Route 1: Direct Formylation via Electrophilic Aromatic Substitution
Direct formylation of the 1-fluoronaphthalene starting material is an attractive and atom-economical approach. However, the success of this strategy hinges on the directing effects of the fluorine substituent on the naphthalene ring system. In electrophilic aromatic substitution on naphthalene, the α-positions (1, 4, 5, and 8) are generally more reactive than the β-positions (2, 3, 6, and 7). The fluorine atom at C1 is an ortho-, para-director and a deactivator. In the context of the naphthalene ring, this would suggest a preference for substitution at the C2 and C4 positions, and to a lesser extent, the C5 and C7 positions in the other ring. Achieving formylation at the sterically hindered C8 position is a significant challenge.
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction utilizes a phosphonium salt, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings.[1][2] The Vilsmeier reagent is a relatively mild electrophile, requiring an activated aromatic system for efficient reaction.[3]
Mechanism Insight: The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which then attacks the aromatic ring. The resulting iminium ion is subsequently hydrolyzed to yield the aldehyde.
Caption: Vilsmeier-Haack Reaction Workflow.
Expected Outcome for 1-Fluoronaphthalene: Based on the directing effects of the fluorine atom, the Vilsmeier-Haack reaction on 1-fluoronaphthalene is expected to yield a mixture of isomers, with formylation likely occurring at the C4 and potentially the C2 positions. The formation of the desired this compound would likely be a minor product, if formed at all, due to steric hindrance and the electronic deactivation of the ring containing the fluorine atom.
The Rieche Formylation
The Rieche formylation employs dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). This method is generally more reactive than the Vilsmeier-Haack reaction and can be applied to less activated aromatic systems.
Mechanism Insight: The Lewis acid activates the dichloromethyl methyl ether to generate a highly electrophilic species that attacks the aromatic ring. Subsequent hydrolysis of the resulting intermediate affords the aldehyde.
Caption: Rieche Formylation Workflow.
Experimental Data for a Related Substrate: A study on the Rieche formylation of 2-fluoronaphthalene provides valuable insight.[4] In this case, the reaction yielded 7-fluoro-1-naphthaldehyde, demonstrating that formylation occurs on the other ring, para to the fluorine substituent. This suggests that for 1-fluoronaphthalene, formylation would likely occur at the C4 and C5 positions, with the desired C8 isomer being a minor product.
The Duff Reaction
The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid. This reaction is primarily effective for highly activated aromatic compounds such as phenols.
Mechanism Insight: The reaction proceeds via the formation of an iminium ion from HMTA, which acts as the electrophile. The initial product is a benzylamine derivative that is subsequently hydrolyzed to the aldehyde.
Applicability to 1-Fluoronaphthalene: The Duff reaction is generally inefficient for non-activated arenes.[5] Given that 1-fluoronaphthalene is deactivated by the fluorine atom, this method is unlikely to be a viable route for the synthesis of this compound.
Route 2: Directed Ortho-Lithiation and Formylation
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[6] This approach utilizes a directing group to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position, creating a nucleophilic aryl-lithium species. This intermediate can then be quenched with an electrophile, such as DMF, to introduce a formyl group.
Mechanism Insight: The fluorine atom in 1-fluoronaphthalene can act as a directing group, coordinating to the lithium of the organolithium reagent and directing deprotonation to the C8 position. The resulting 8-fluoro-1-naphthyllithium is then formylated with DMF.
Caption: Directed Ortho-Lithiation and Formylation Workflow.
Plausibility and Challenges: While the fluorine atom can act as a directing group, its ability to direct lithiation to the sterically hindered peri position (C8) in naphthalene is a key question. The efficiency of this step would be critical for the overall success of the synthesis. Competition from lithiation at the C2 position is also a possibility. However, the chelation-assisted deprotonation at the C8 position is a plausible and potentially highly selective route.
Route 3: A Multi-Step Indirect Approach via Nitration
An alternative strategy involves a multi-step sequence starting with the nitration of 1-fluoronaphthalene. This approach, suggested by the synthesis of a related compound, 1-(8-fluoro-naphthalen-1-yl)piperazine, avoids the challenges of direct C8 formylation.[7]
Proposed Synthetic Pathway:
-
Nitration of 1-Fluoronaphthalene: Electrophilic nitration of 1-fluoronaphthalene would likely yield a mixture of isomers, with 1-fluoro-8-nitronaphthalene being one of the products.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, yielding 8-fluoro-1-aminonaphthalene.
-
Sandmeyer Reaction: The amino group can then be converted to a diazonium salt and subsequently to a nitrile (-CN) or another functional group that can be hydrolyzed to an aldehyde. A more direct conversion to the aldehyde is also possible via reactions like the Stephen aldehyde synthesis from the nitrile.
Caption: Multi-Step Indirect Synthetic Route.
Advantages and Disadvantages: This route offers a potential solution to the regioselectivity problem of direct formylation. However, it is a longer sequence, which will likely result in a lower overall yield. Each step, including the initial nitration, will require careful optimization and purification to separate isomers.
Head-to-Head Comparison of Synthetic Routes
| Feature | Direct Formylation (Vilsmeier-Haack/Rieche) | Directed Ortho-Lithiation | Indirect Route (via Nitration) |
| Number of Steps | 1 | 1 (in situ) | 4+ |
| Regioselectivity | Poorly selective for C8 | Potentially highly selective for C8 | High (after isomer separation) |
| Predicted Yield | Low for the desired isomer | Potentially moderate to high | Low overall yield |
| Reaction Conditions | Vilsmeier: Mild; Rieche: Requires strong Lewis acid | Cryogenic temperatures, inert atmosphere | Varied, includes harsh nitrating conditions |
| Starting Materials | 1-Fluoronaphthalene | 1-Fluoronaphthalene | 1-Fluoronaphthalene |
| Key Challenges | Overcoming unfavorable directing effects, isomer separation | Achieving efficient lithiation at the sterically hindered C8 position | Multiple steps, isomer separation at the nitration stage, lower overall yield |
Experimental Protocols
General Procedure for Rieche Formylation of a Fluoronaphthalene Derivative[4]
-
Dissolve the fluoronaphthalene substrate in a dry, inert solvent such as dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a Lewis acid, such as titanium tetrachloride, to the cooled solution.
-
Add dichloromethyl methyl ether dropwise to the reaction mixture.
-
Allow the reaction to proceed at a controlled temperature (e.g., 0 °C to room temperature) while monitoring by TLC.
-
Quench the reaction by carefully adding it to ice water.
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Procedure for Directed Ortho-Lithiation and Formylation
-
Dissolve 1-fluoronaphthalene in a dry, aprotic solvent like anhydrous tetrahydrofuran (THF) or diethyl ether under an inert atmosphere.
-
Cool the solution to a low temperature, typically -78 °C.
-
Slowly add a solution of an organolithium reagent (e.g., n-butyllithium in hexanes) dropwise.
-
Stir the mixture at -78 °C for a specified time to allow for complete lithiation.
-
Add N,N-dimethylformamide (DMF) dropwise to the solution at -78 °C.
-
Allow the reaction to warm to room temperature slowly.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.
-
Purify the product by column chromatography.
Conclusion and Future Outlook
The synthesis of this compound presents a compelling challenge in regioselective synthesis.
-
Direct formylation methods like the Vilsmeier-Haack and Rieche reactions are unlikely to be efficient for producing the desired C8 isomer due to the directing effects of the fluorine substituent.
-
The multi-step indirect route via nitration offers a plausible, albeit lengthy, pathway. The success of this route would heavily depend on the efficient separation of the 1-fluoro-8-nitronaphthalene isomer.
-
Directed ortho-lithiation emerges as the most promising and elegant strategy. Its success hinges on the ability of the fluorine atom to effectively direct the lithiation to the sterically hindered C8 position. Further experimental investigation into this specific reaction is warranted to establish its feasibility and optimize the reaction conditions.
For researchers in drug development and other fields requiring access to this compound, the exploration and optimization of the directed ortho-lithiation route represent the most promising avenue for an efficient and selective synthesis.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. prepchem.com [prepchem.com]
- 5. Formylation - Wikipedia [en.wikipedia.org]
- 6. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 8-Fluoro-1-naphthaldehyde: A Comprehensive Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 8-Fluoro-1-naphthaldehyde are at the forefront of innovation. Integral to this advanced work is a commitment to safety that extends beyond the bench to the responsible management of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and an understanding of the unique chemical properties of halogenated aromatic aldehydes.
Understanding the Hazard Profile of this compound
The thermal decomposition of fluorinated organic compounds can be challenging due to the strength of the carbon-fluorine bond.[2] Incomplete combustion can lead to the formation of hazardous byproducts.[2][3] Therefore, proper disposal requires methods that ensure complete destruction, such as high-temperature incineration at a licensed facility.[2]
Key Chemical and Safety Data
| Property | Value/Information | Source |
| Chemical Name | This compound | - |
| Synonyms | 8-Fluoronaphthalene-1-carboxaldehyde | - |
| Molecular Formula | C₁₁H₇FO | [4] |
| Molecular Weight | 174.17 g/mol | [4] |
| Appearance | Likely a solid or oil | [5] |
| Known Hazards (Inferred) | Harmful if swallowed, skin/eye irritant, respiratory irritant | [1] |
| Disposal Consideration | Must be disposed of as hazardous waste at an approved facility | [1][5] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including for disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). A comprehensive PPE strategy is critical to minimize exposure.[6]
-
Hand Protection : Double-gloving with nitrile gloves is recommended to provide a robust barrier against skin contact.[6] Regularly inspect gloves for any signs of degradation or puncture.
-
Eye Protection : Chemical splash goggles or a face shield are mandatory to protect the eyes from splashes.[6][7]
-
Body Protection : A fully buttoned lab coat, preferably with knit cuffs, should be worn to prevent contamination of personal clothing.[6] For larger quantities or when there is a risk of splashing, a chemical-resistant apron should be worn over the lab coat.[7]
-
Respiratory Protection : If there is a risk of generating dust or aerosols and engineering controls like a fume hood are not sufficient, a NIOSH-approved respirator is necessary.[6] All handling of this compound, including waste consolidation, should ideally be performed within a certified chemical fume hood.
Step-by-Step Disposal Protocol for this compound
Adherence to a systematic disposal protocol is essential for safety and regulatory compliance. Do not dispose of this compound down the drain or in regular trash.[8][9]
Waste Segregation: The Critical First Step
Proper segregation of chemical waste is paramount to ensure safe handling and cost-effective disposal.[8][9]
-
Designated Halogenated Waste Stream : this compound waste must be collected in a designated container for halogenated organic waste.[8][10] Never mix halogenated waste with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[8][10]
-
Solid vs. Liquid Waste : If you have both solid this compound and solutions of the compound, collect them in separate, appropriately labeled containers for solid and liquid halogenated waste, respectively.
Proper Waste Container Management
The integrity and labeling of your waste container are crucial for safety.
-
Container Compatibility : Use only chemically compatible containers for waste collection.[11][12] For this compound, a high-density polyethylene (HDPE) or glass container is appropriate.
-
Labeling : As soon as you begin accumulating waste, affix a hazardous waste tag.[9][10] The label must clearly state "Hazardous Waste" and list all constituents by their full chemical name and approximate concentrations.[9] Do not use abbreviations or chemical formulas.
-
Keep Containers Closed : Waste containers must be kept tightly sealed at all times, except when adding waste.[8][10][11] This prevents the release of vapors and reduces the risk of spills.
Accumulation and Storage
-
Satellite Accumulation Area (SAA) : Store your labeled waste container in a designated SAA within your laboratory. This area must be under the control of laboratory personnel and should include secondary containment to capture any potential leaks.[9]
-
Segregation in Storage : Store your halogenated waste container segregated from incompatible materials, particularly strong oxidizing agents and bases.[1][13][14]
Arranging for Disposal
-
Contact Environmental Health & Safety (EHS) : Once your waste container is nearly full (leaving at least one inch of headspace to allow for expansion[12]), contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and disposal.[8]
-
Documentation : Complete any required waste pickup request forms accurately and completely.
Spill Management Procedures
In the event of a spill, a prompt and appropriate response is critical to mitigate exposure and environmental contamination.
-
Alert Personnel : Immediately alert others in the vicinity of the spill.
-
Evacuate if Necessary : For large spills or if you are unsure of the hazard, evacuate the area and contact your institution's emergency response team.
-
Don Appropriate PPE : Before attempting to clean a small, manageable spill, ensure you are wearing the proper PPE as outlined above.
-
Contain the Spill : Use an inert absorbent material, such as sand, silica gel, or a commercial chemical absorbent, to contain the spill.[15][16]
-
Clean-Up : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate : Clean the spill area with an appropriate solvent (consult the SDS for a suitable decontamination solution) and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Label and Dispose : Properly label the container with all the contents, including the spilled chemical and the absorbent material, and arrange for its disposal through your EHS department.[12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility within your laboratory. The principles of proper chemical handling and waste management are not merely regulatory hurdles; they are fundamental to the integrity of our scientific pursuits.
References
- 1. fishersci.com [fishersci.com]
- 2. epa.gov [epa.gov]
- 3. trinityconsultants.com [trinityconsultants.com]
- 4. scbt.com [scbt.com]
- 5. beta.lakeland.edu [beta.lakeland.edu]
- 6. benchchem.com [benchchem.com]
- 7. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 8. vumc.org [vumc.org]
- 9. nswai.org [nswai.org]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. pfw.edu [pfw.edu]
- 12. hartig.mse.ufl.edu [hartig.mse.ufl.edu]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. oxfordlabfinechem.com [oxfordlabfinechem.com]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 8-Fluoro-1-naphthaldehyde
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides a detailed protocol for handling 8-Fluoro-1-naphthaldehyde, a compound of significant interest in synthetic and medicinal chemistry. While specific toxicological data for this isomer may be limited, a conservative and rigorous approach based on the known hazards of analogous compounds—aromatic aldehydes and fluorinated organic molecules—is essential. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a self-validating system of protection for you and your team.
Hazard Assessment: A Proactive Stance on Safety
This compound combines the reactivity of an aromatic aldehyde with the unique considerations of an organofluorine compound. The aldehyde group can cause irritation, while the fluorinated naphthalene ring system necessitates careful handling due to potential persistence and the possible release of hazardous decomposition products like hydrogen fluoride (HF) during combustion.[1]
Our safety protocol is therefore built on a synthesis of data from closely related structures, including 1-naphthaldehyde and other fluorinated aromatic compounds.
| Potential Hazard | Description & Rationale | Primary Routes of Exposure | Analogous Compound Data |
| Acute Oral Toxicity | Classified as "Harmful if swallowed" based on data for the parent compound, 1-naphthaldehyde.[2] Ingestion can lead to systemic effects. | Ingestion | 1-Naphthaldehyde[2][3] |
| Skin Irritation/Corrosion | Aromatic aldehydes are known to cause skin irritation upon contact. Prolonged exposure may lead to dermatitis. | Skin Contact | 1-Naphthaldehyde |
| Serious Eye Damage/Irritation | Direct contact with the eyes is likely to cause serious irritation.[3] This is a common hazard for many reactive organic chemicals. | Eye Contact | 1-Naphthaldehyde[3] |
| Respiratory Tract Irritation | Inhalation of dust (if solid) or vapors may irritate the respiratory system.[3] It is crucial to handle this compound in a well-ventilated area. | Inhalation | 1-Naphthaldehyde |
| Hazardous Combustion Products | The presence of fluorine means that in the event of a fire, highly toxic and corrosive gaseous hydrogen fluoride (HF) can be generated.[1] | Inhalation (during fire) | 1-Fluoronaphthalene[1] |
| Environmental Hazard | Fluorinated aromatic compounds can be persistent and toxic to aquatic life. They should not be released into the environment.[3] | Environmental Release | 4-Fluoro-1-naphthaldehyde |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory to mitigate the risks identified above. The following table outlines the minimum requirements and recommended best practices for handling this compound.
| PPE Category | Minimum Requirement | Recommended for Best Practice | Rationale |
| Hand Protection | Single pair of chemical-resistant nitrile gloves. | Double-gloving with nitrile gloves. | Provides robust protection against skin contact and irritation. Double-gloving minimizes the risk of exposure from a single point of failure (e.g., a puncture).[4][5] Always inspect gloves before use.[6] |
| Eye & Face Protection | Chemical splash goggles.[4][7] | Chemical splash goggles and a full-face shield. | Goggles are essential to protect the eyes from splashes.[8] A face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a higher splash risk.[4][7] |
| Body Protection | A fully buttoned, flame-resistant lab coat. | A flame-resistant lab coat and a chemical-resistant apron. | Protects personal clothing and skin from contamination.[4] A chemical-resistant apron is advised when pouring or handling significant volumes where splashes are more likely.[7] |
| Respiratory Protection | Not required if handled exclusively within a certified chemical fume hood. | A NIOSH-approved respirator with appropriate cartridges should be available for emergency situations (e.g., spills) or if engineering controls fail. | Engineering controls like a fume hood are the primary defense against inhaling hazardous vapors or dust.[6][9] Respirators are a critical secondary line of defense.[7] |
Operational Workflow: A Step-by-Step Guide
Adherence to a strict, logical workflow is paramount for safety. The following diagram and procedural steps outline the process from initial preparation to final decontamination.
Caption: Safe Handling Workflow for this compound.
Experimental Protocol: Step-by-Step Handling
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for all handling activities.
-
Verify the fume hood is functioning correctly (check airflow monitor).
-
Assemble all necessary chemicals, glassware, and a chemical spill kit before you begin.
-
Ensure the path to the nearest safety shower and eyewash station is unobstructed.[3]
-
-
Handling:
-
Don all required PPE as outlined in Section 2, including double gloves, a lab coat, and chemical splash goggles with a face shield.[5][7]
-
Carefully weigh or transfer the compound, keeping the container as deep within the fume hood as practical to maximize containment.[9]
-
Keep the sash of the fume hood as low as possible during all manipulations.
-
Avoid any actions that could generate dust or aerosols.
-
-
Post-Handling:
-
Once the experiment is complete, decontaminate all surfaces and non-disposable equipment used.
-
Place all contaminated disposable items (e.g., gloves, weighing paper, pipette tips) into a designated, sealed hazardous waste container.[4]
-
Remove PPE in the reverse order it was put on, being careful to avoid contaminating your skin or clothing. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after all work is complete.[2][6]
-
Emergency Procedures: Spill and Exposure Response
Preparedness is key to mitigating the impact of an incident.
Spill Response Protocol
The immediate response to a spill depends on its scale. The following decision tree outlines the correct procedure.
Caption: Decision-making workflow for spill response.
Exposure First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[2][3] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Have the person drink one or two glasses of water.[2] Seek immediate medical attention and provide the Safety Data Sheet (SDS) for the compound or a related one to the medical personnel.[2]
Waste Disposal Plan
Proper disposal is a critical final step to ensure environmental and personnel safety. Due to the fluorinated nature of this compound, special care must be taken.
| Do | Don't |
| Segregate Waste: Collect all waste containing this compound in a dedicated, compatible, and clearly labeled hazardous waste container.[4] | Do Not Mix Waste: Avoid mixing with incompatible waste streams.[4] |
| Label Clearly: The waste container must be labeled with "Hazardous Waste" and the full chemical name. | Do Not Pour Down the Drain: This compound may be toxic to aquatic life and can persist in the environment.[3] |
| Follow Institutional Protocols: Dispose of the sealed waste container through your institution's Environmental Health & Safety (EHS) department. | Do Not Incinerate in Lab: Improper incineration can lead to the formation of HF gas and other hazardous byproducts.[10][11] Disposal should only be handled by a licensed facility. |
| Consult EHS: Your EHS department can provide guidance on the proper disposal route, which may include high-temperature incineration or a hazardous waste landfill.[10][12] | Do Not Discard as Regular Trash: All contaminated materials, including empty containers and PPE, are considered hazardous waste. |
By integrating these detailed PPE, handling, and disposal protocols into your standard operating procedures, you can confidently and safely advance your research while upholding the highest standards of laboratory safety.
References
- 1. fishersci.com [fishersci.com]
- 2. beta.lakeland.edu [beta.lakeland.edu]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. sc.edu [sc.edu]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. csub.edu [csub.edu]
- 10. mcfenvironmental.com [mcfenvironmental.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

